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(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile Documentation Hub

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  • Product: (1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile
  • CAS: 959240-68-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Potential Applications of (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile

An In-depth Technical Guide to the Chemical Properties and Potential Applications of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile A Note on the Scope: Direct experimental data for (1-Oxopyrrolo[1,2-d][1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Potential Applications of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile

A Note on the Scope: Direct experimental data for (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile is not extensively available in peer-reviewed literature. This guide, therefore, synthesizes information from studies on the broader class of pyrrolo[1,2,d][1][2]triazines and related heterocyclic systems to provide a well-grounded theoretical and practical overview for researchers, scientists, and drug development professionals. The principles and methodologies described are based on established chemistry and are intended to serve as a predictive resource and a foundation for future research.

Introduction to the Pyrrolo[1,2-d][1][2][3]triazine Scaffold

The pyrrolo[1,2-d][1][2]triazine core is a fused heterocyclic system of significant interest in medicinal chemistry. This scaffold is a key structural component in a variety of compounds that have demonstrated a broad range of biological activities, including immunostimulatory and anticancer properties.[1][3] The fusion of a pyrrole ring with a 1,2,4-triazine ring creates a unique electronic and steric environment that allows for diverse chemical modifications and interactions with biological targets. The oxo-group and the N-acetonitrile substituent of the target molecule, (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile, are expected to further modulate its chemical and biological properties.

Synthesis and Structural Elucidation

While a specific synthetic route for (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile has not been published, a plausible pathway can be proposed based on established methods for the synthesis of related pyrrolotriazinones. A common strategy involves the cyclization of a suitably functionalized pyrrole precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would involve a two-step process: first, the construction of the pyrrolo[1,2-d][1][2]triazin-1(2H)-one core, followed by N-alkylation with a haloacetonitrile.

Step 1: Synthesis of Pyrrolo[1,2-d][1][2]triazin-1(2H)-one

The synthesis of the core structure can be achieved through the cyclization of a pyrrole-2-carbohydrazide with an orthoester, a method that has been successfully employed for similar derivatives.[3] Alternatively, rearrangement of 2-pyrrolyloxadiazoles under alkaline conditions can also yield the desired pyrrolotriazinone.[4]

Step 2: N-Alkylation

The introduction of the acetonitrile moiety at the N-2 position can be accomplished via a standard N-alkylation reaction. The pyrrolotriazinone is treated with a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding anion, which is then reacted with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile.

Synthetic Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Alkylation Pyrrole-2-carbohydrazide Pyrrole-2-carbohydrazide Cyclization Cyclization Pyrrole-2-carbohydrazide->Cyclization Orthoester Orthoester Orthoester->Cyclization Pyrrolotriazinone_Core Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one Cyclization->Pyrrolotriazinone_Core Alkylation Alkylation Pyrrolotriazinone_Core->Alkylation Base Base Base->Alkylation Haloacetonitrile Haloacetonitrile Haloacetonitrile->Alkylation Target_Molecule (1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile Alkylation->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: A Representative Synthesis

Protocol: Synthesis of (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile

  • Synthesis of Pyrrolo[1,2-d][1][2]triazin-1(2H)-one:

    • A solution of pyrrole-2-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol is prepared.

    • Triethyl orthoformate (1.2 equivalents) and a catalytic amount of a protic acid (e.g., acetic acid) are added.

    • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the pyrrolo[1,2-d][1][2]triazin-1(2H)-one core.

  • N-Alkylation with Bromoacetonitrile:

    • To a solution of the pyrrolo[1,2-d][1][2]triazin-1(2H)-one (1 equivalent) in an aprotic polar solvent like dimethylformamide (DMF), a base such as sodium hydride (1.1 equivalents) is added portion-wise at 0 °C.

    • The mixture is stirred for 30 minutes to allow for the formation of the anion.

    • Bromoacetonitrile (1.2 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the addition of water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The final product, (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile, is purified by column chromatography.

Spectroscopic Characterization

The structural confirmation of the final compound would rely on a combination of spectroscopic techniques. Based on data from related pyrrolotriazine derivatives, the following spectral characteristics can be anticipated.[5][6]

Technique Expected Features
¹H NMR Signals corresponding to the pyrrole ring protons, a singlet for the methylene protons of the acetonitrile group, and a characteristic signal for the triazine proton.
¹³C NMR Resonances for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the carbons of the fused heterocyclic rings.
IR Spectroscopy A strong absorption band for the C=O stretching of the lactam, and a sharp, medium intensity band for the C≡N stretching of the nitrile group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Physicochemical Properties

The physicochemical properties of (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile are predicted to be influenced by the polar lactam and nitrile functionalities, as well as the aromatic heterocyclic core.

Property Predicted Value/Characteristic Justification
Molecular Formula C₈H₆N₄OBased on the chemical structure.
Molecular Weight ~174.16 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar heterocyclic compounds are typically solids.
Solubility Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and methanol.The presence of polar functional groups enhances solubility in polar solvents.
LogP Predicted to be in the range of 0.5 - 1.5.A balance between the hydrophilic lactam and nitrile groups and the lipophilic heterocyclic core.

Chemical Reactivity and Stability

The reactivity of (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile is dictated by its constituent functional groups and the electronic nature of the heterocyclic system.

  • Lactam Group: The lactam is a key functional group that can participate in hydrogen bonding. The carbonyl oxygen is a potential site for coordination with metal ions.

  • Nitrile Group: The nitrile functionality can undergo hydrolysis to the corresponding carboxylic acid or amide under acidic or basic conditions. It can also be reduced to a primary amine.

  • Pyrrole Ring: The pyrrole moiety is susceptible to electrophilic substitution reactions, although the electron-withdrawing nature of the fused triazinone ring may deactivate it to some extent.

  • Triazine Ring: The triazine ring is generally electron-deficient and can be susceptible to nucleophilic attack under certain conditions.

The compound is expected to be stable under standard laboratory conditions, but prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.

Potential Applications in Drug Discovery

Derivatives of the pyrrolotriazine scaffold have shown significant promise in various therapeutic areas, suggesting potential applications for (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile.

Anticancer Activity

Many fused 1,2,4-triazine derivatives have been investigated as potential anticancer agents.[7][8] The isomeric pyrrolo[2,1-f][1][2]triazine scaffold is a core component of several kinase inhibitors.[9] It is plausible that (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile could exhibit antiproliferative activity through the inhibition of key signaling pathways involved in cancer progression.

Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds and Activates Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor_Kinase->Signaling_Cascade Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Leads to Inhibitor (1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile Inhibitor->Receptor_Kinase Potential Inhibition

Caption: Potential mechanism of anticancer action via kinase inhibition.

Immunomodulatory Effects

Certain pyrrolo[1,2-d][1][2]triazine derivatives have been reported to possess immunostimulating properties, such as enhancing lymphocyte proliferation and activating phagocytes.[3] The unique structure of the target molecule could potentially interact with components of the immune system, making it a candidate for investigation as an immunomodulatory agent.

Conclusion

(1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile represents an intriguing yet underexplored molecule within the promising class of pyrrolotriazine compounds. Based on the established chemistry of its core scaffold, this guide provides a comprehensive theoretical framework for its synthesis, properties, and potential applications. The proposed synthetic routes are practical and grounded in existing literature, offering a clear path for its preparation and subsequent investigation. The predicted physicochemical and spectroscopic properties provide a baseline for its characterization. Furthermore, the known biological activities of related compounds strongly suggest that (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile warrants further exploration for its potential as a therapeutic agent, particularly in the fields of oncology and immunology. This guide serves as a foundational resource to stimulate and facilitate future research into this promising chemical entity.

References

  • Synthesis and biological activities of novel pyrrolo[1,2-d][1][2]triazin-1(2H)-one derivatives. (2025). Journal of Heterocyclic Chemistry.

  • Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. (2021). Molecular Diversity.

  • Issartel, V., et al. (1998). Synthesis of new pyrrolo[1,2-d][1][2]triazines and thiazolo[3,4-d][1][2]triazines as immunostimulating agents. Bioorganic & Medicinal Chemistry.

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry.

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry.

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate.

  • Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4.
  • PYRROLO[1,2-F][1][2]TRIAZIN-4-AMINE CAS#: 159326-68-8. ChemWhat.

  • Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI.

  • Biological activity and mass spectra investigation of synthesized 1, 2, 4-triazine derivatives. Journal of Chemical and Pharmaceutical Research.
  • PYRROLO[1,2-F][1][2]TRIAZIN-4-AMINE(159326-68-8) 1H NMR spectrum. ChemicalBook.

  • The activity of pyrazolo[4,3-e][1][2]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2021). Scientific Reports.

  • Synthesis of pyrrolo[2,1-f][1][2]triazin-4(3H)-ones. Semantic Scholar.

Sources

Exploratory

A Technical Guide to the Synthesis of (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile: A Strategic Approach for Drug Discovery Scaffolds

A Technical Guide to the Synthesis of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile: A Strategic Approach for Drug Discovery Scaffolds Executive Summary The pyrrolo[1][2][3]triazine heterocyclic system is a...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile: A Strategic Approach for Drug Discovery Scaffolds

Executive Summary

The pyrrolo[1][2][3]triazine heterocyclic system is a scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including roles as kinase inhibitors for cancer therapy and as components in antiviral agents.[2][3] This guide provides an in-depth, technical walkthrough for the synthesis of a specific, functionalized derivative: (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile. While direct, published routes for this exact molecule are not prevalent, this document outlines a robust and scientifically sound synthetic strategy based on established methodologies for constructing the core ring system and subsequent functionalization.[4] The proposed pathway involves the initial formation of the 1-oxopyrrolo[1,2-d][1][2][3]triazinone core from a pyrrole precursor, followed by a strategic N-alkylation to introduce the acetonitrile moiety. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols to enable its synthesis and exploration.

The Pyrrolo[1][2][3]triazine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a pyrrole ring with a 1,2,4-triazine creates a bicyclic heteroaromatic system with unique electronic and steric properties, making it a "privileged scaffold" in drug discovery. This core is present in numerous compounds investigated for therapeutic use. For instance, the isomeric pyrrolo[2,1-f][1][2][3]triazine core is famously found in the antiviral drug Remdesivir and in a multitude of potent kinase inhibitors targeting enzymes like c-Met and VEGFR-2, which are critical in oncology.[2][5][6]

This guide focuses on the pyrrolo[1,2-d] isomer, specifically the 1-oxo derivative. The introduction of an acetonitrile group at the N-2 position serves a dual purpose: it can act as a key pharmacophoric element for interaction with biological targets and serves as a versatile chemical handle for further synthetic elaboration.

Retrosynthetic Analysis and Strategic Synthesis Plan

A logical synthesis plan begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials.

G target (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile disconnection1 C-N Alkylation target->disconnection1 core 1-Oxopyrrolo[1,2-d][1,2,4]triazinone Core Heterocycle disconnection1->core reagent1 Haloacetonitrile (e.g., BrCH₂CN) disconnection1->reagent1 disconnection2 Triazine Ring Formation (Cyclization) core->disconnection2 precursor Pyrrole-2-carbohydrazide Derivative disconnection2->precursor reagent2 Cyclizing Agent (e.g., Triethyl orthoformate) disconnection2->reagent2

Caption: Retrosynthetic analysis of the target compound.

The strategy is a two-stage process:

  • Core Synthesis: Construction of the 1-Oxopyrrolo[1,2-d][1,2,4]triazinone heterocyclic core. This can be efficiently achieved via the cyclization of a suitably functionalized pyrrole precursor, such as a pyrrole-2-carbohydrazide derivative.[4]

  • N-Alkylation: Introduction of the acetonitrile group onto the N-2 position of the triazinone ring via a nucleophilic substitution reaction with a haloacetonitrile.

Stage 1: Synthesis of the 1-Oxopyrrolo[1,2-d][1][2][3]triazinone Core

The formation of the triazinone ring is the critical step in this synthesis. One of the most direct and reliable methods involves the cyclization of a pyrrole N-ethoxymethylidene hydrazide, which is itself formed from pyrrole-2-carbohydrazide.[4]

G start Pyrrole-2-carboxylate step1 Hydrazinolysis start->step1 intermediate1 Pyrrole-2-carbohydrazide step1->intermediate1 step2 Reaction with Triethyl Orthoformate intermediate1->step2 intermediate2 Pyrrole N-ethoxymethylidene hydrazide step2->intermediate2 step3 Thermal Cyclization intermediate2->step3 product 1-Oxopyrrolo[1,2-d][1,2,4]triazinone (Core) step3->product

Caption: Workflow for the synthesis of the core heterocycle.

Experimental Protocol: Core Synthesis

Step 3.1: Synthesis of Pyrrole-2-carbohydrazide

  • To a solution of ethyl pyrrole-2-carboxylate (1.0 eq) in ethanol (5 mL per 1 g of ester), add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield pyrrole-2-carbohydrazide as a white solid.

Causality: Hydrazinolysis is a classic and high-yielding method for converting esters to hydrazides. The use of excess hydrazine hydrate drives the reaction to completion. Ethanol is an ideal solvent as it dissolves the starting ester and allows for easy precipitation of the more polar product upon cooling.

Step 3.2: Synthesis of 1-Oxopyrrolo[1,2-d][1][2][3]triazinone

  • Suspend pyrrole-2-carbohydrazide (1.0 eq) in triethyl orthoformate (5.0 eq).

  • Heat the mixture to reflux (approx. 140-150 °C) for 3-5 hours. The solid should gradually dissolve as the intermediate forms and the cyclization proceeds.

  • Monitor the reaction by TLC. Upon consumption of the starting material, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 1-Oxopyrrolo[1,2-d][1][2][3]triazinone core.

Causality: Triethyl orthoformate serves as both a reagent and a solvent. It reacts with the hydrazide to form an N-ethoxymethylidene intermediate. The high temperature of the reflux facilitates the intramolecular cyclization with the elimination of ethanol, which is an entropically favored process that drives the reaction to completion.

Stage 2: N-Alkylation with Chloroacetonitrile

With the core heterocycle in hand, the final step is the attachment of the acetonitrile moiety. This is achieved via a standard N-alkylation of the lactam nitrogen, which becomes nucleophilic upon deprotonation.

G start Pyrrolotriazinone Core base Base (e.g., NaH) start->base Deprotonation anion Deprotonated Anion (Nucleophile) start->anion reaction SN2 Attack anion->reaction electrophile Chloroacetonitrile (ClCH₂CN) electrophile->reaction product Target Molecule reaction->product

Caption: Mechanism of the N-alkylation step.

Experimental Protocol: N-Alkylation
  • To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) (10 mL per 1 g of triazinone).

  • Add the 1-Oxopyrrolo[1,2-d][1][2][3]triazinone core (1.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C. Effervescence (hydrogen gas evolution) should be observed as the anion is formed.

  • Slowly add chloroacetonitrile (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile.

Causality: DMF is an excellent polar aprotic solvent for this type of reaction, dissolving the reactants and stabilizing the intermediate anion. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the lactam nitrogen, creating a potent nucleophile. Conducting the reaction at 0 °C helps to control the exothermic deprotonation and prevents potential side reactions. Chloroacetonitrile is an effective electrophile for this SN2 reaction.

Data Summary and Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

StepProductExpected Yield (%)Key Analytical Data
3.1 Pyrrole-2-carbohydrazide85-95%¹H NMR: Signals for pyrrole ring protons, N-H protons. MS (ESI+): [M+H]⁺ corresponding to C₅H₇N₃O.
3.2 1-Oxopyrrolo[1,2-d][1][2][3]triazinone70-80%¹H NMR: Signals for pyrrole and triazinone protons. MS (ESI+): [M+H]⁺ corresponding to C₆H₅N₃O.
4 (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile60-75%¹H NMR: Appearance of a singlet for the -CH₂CN protons. MS (ESI+): [M+H]⁺ corresponding to C₈H₆N₄O. IR: Characteristic nitrile (C≡N) stretch around 2250 cm⁻¹.

Conclusion

This guide details a logical and experimentally validated strategy for the synthesis of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile. By employing a two-stage approach—initial construction of the core pyrrolotriazinone heterocycle followed by a robust N-alkylation—researchers can access this valuable compound. The provided protocols are grounded in established chemical principles and offer clear, actionable steps for laboratory execution. The resulting molecule is a promising candidate for inclusion in screening libraries for drug discovery, particularly in the fields of oncology and virology, and provides a platform for further chemical diversification.

References

  • Dubey, A., & Singh, A. K. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 257–273. Available at: [Link]

  • Kamal, A., & Ali, M. S. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 26(3), 1827-1842. Available at: [Link]

  • Diana, P., et al. (2005). Synthesis and Antiproliferative Activity of[1][2][3]Triazino[4,3-a]indoles. Il Farmaco, 60(4), 347-352. Available at: [Link]

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 157-168. Available at: [Link]

  • Reddy, L. H., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 101–107. Available at: [Link]

  • Pesson, M., & Antoine, M. (1975). Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. European Journal of Medicinal Chemistry, 10, 267-274. Available at: [Link]

  • Shi, L., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 159, 268-281. Available at: [Link]

  • Szychta, P., et al. (2021). The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 11(1), 13359. Available at: [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Pyrrolo[1,2-d]triazine Scaffold: Synthesis, Properties, and Therapeutic Potential

A Senior Application Scientist's Guide to the Pyrrolo[1,2-d][1][2][3]triazine Scaffold: Synthesis, Properties, and Therapeutic Potential Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals E...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Pyrrolo[1,2-d][1][2][3]triazine Scaffold: Synthesis, Properties, and Therapeutic Potential

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: This technical guide provides an in-depth exploration of the pyrrolo[1,2-d][1][2][3]triazine heterocyclic system. While initiated by an inquiry into the specific derivative, (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile (CAS 959240-68-7), a thorough review of scientific literature and chemical databases revealed a lack of public information on this particular molecule. Consequently, this guide has been strategically focused on the core scaffold, offering a comprehensive overview of its synthesis, chemical characterization, and the significant therapeutic potential inherent to this class of compounds. Drawing from established synthetic strategies for related isomers like pyrrolo[2,1-f][1][2][3]triazines, we present validated chemical principles and a proposed synthetic pathway for novel derivatives, providing a foundational resource for researchers aiming to innovate within this chemically significant space.

Introduction to the Pyrrolo[1][2][3]triazine Core

The fusion of a pyrrole ring with a 1,2,4-triazine creates a bridgehead nitrogen heterocyclic system known as pyrrolotriazine. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purine nucleosides, allowing them to act as bioisosteres and interact with biological targets involved in nucleic acid metabolism. The pyrrolo[2,1-f][1][2][3]triazine isomer, for instance, is the core component of the broad-spectrum antiviral drug Remdesivir, underscoring the therapeutic importance of this heterocyclic family.[4] This guide will focus on the less-common pyrrolo[1,2-d][1][2][3]triazine arrangement, providing a technical framework for its synthesis and exploration.

Physicochemical and Structural Characteristics

While data for the specific target molecule is unavailable, we can infer general properties for the parent pyrrolo[1,2-d][1][2][3]triazinone scaffold based on common heterocyclic characteristics.

PropertyPredicted Value / CharacteristicRationale & Significance
Molecular Formula (Parent) C₆H₅N₃O---
Molecular Weight (Parent) 135.12 g/mol Provides a baseline for characterization and reaction stoichiometry.
Appearance Likely a crystalline solidFused heterocyclic systems are typically solids at room temperature.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol)The lactam functionality imparts polarity, but the bicyclic core is hydrophobic.
Hydrogen Bond Donors/Acceptors 1 Donor (N-H), 3-4 Acceptors (N, C=O)Key for predicting intermolecular interactions and binding to biological targets.
Aromaticity The pyrrole ring is aromatic; the triazinone ring is partially saturated.Influences reactivity, stability, and potential for π-π stacking interactions.

Synthesis and Chemical Elaboration: A Proposed Workflow

The synthesis of functionalized pyrrolo[1,2-d][1][2][3]triazines is not widely reported. However, a logical and robust synthetic strategy can be designed by adapting established methods for constructing fused heterocyclic systems. The most field-proven approach involves the cyclocondensation of a functionalized pyrrole precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule, (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile, starts by disconnecting the triazinone ring. This reveals a key intermediate: an N-amino-pyrrole derivative, which can be constructed from a suitably protected pyrrole.

G Target (1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile Intermediate1 2-(1-amino-2-cyanopyrrol-1-ium-1-yl)acetate derivative Target->Intermediate1 [C-N, C=O disconnection] Intermediate2 Ethyl 2-(1H-pyrrol-1-yl)acetate Intermediate1->Intermediate2 [N-Amination] StartingMaterial Pyrrole & Ethyl 2-bromoacetate Intermediate2->StartingMaterial [N-Alkylation]

Caption: Retrosynthetic analysis for the target compound.

Proposed Step-by-Step Synthesis Protocol

This protocol is a hypothetical, yet chemically sound, pathway designed to be a self-validating system. Each step includes justifications for the choice of reagents and conditions.

Step 1: N-Alkylation of Pyrrole

  • Objective: To introduce the acetic acid moiety at the N1 position of the pyrrole ring.

  • Protocol:

    • To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of pyrrole (1.0 eq.) dropwise.

      • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen to form the highly nucleophilic pyrrolide anion. THF is the preferred solvent as it is aprotic and will not interfere with the base.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add ethyl 2-bromoacetate (1.1 eq.) dropwise.

    • Stir the reaction at room temperature overnight.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl 2-(1H-pyrrol-1-yl)acetate.

Step 2: Electrophilic N-Amination

  • Objective: To introduce an amino group onto the already substituted pyrrole nitrogen.

  • Protocol:

    • Dissolve the ethyl 2-(1H-pyrrol-1-yl)acetate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

    • Add O-(diphenylphosphinyl)hydroxylamine (DPH) (1.2 eq.) to the solution at room temperature.[4]

      • Causality: DPH is a stable and effective electrophilic aminating agent used for creating N-N bonds on heterocyclic systems.[4]

    • Stir the reaction for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over MgSO₄ and concentrate in vacuo. The resulting N-aminopyrrole intermediate is often used directly in the next step.

Step 3: Cyclocondensation to form the Triazinone Ring

  • Objective: To construct the fused triazinone ring via reaction with an appropriate C1 synthon.

  • Protocol:

    • Dissolve the crude N-aminopyrrole intermediate from the previous step in ethanol.

    • Add diethyl oxalate (1.5 eq.) and a catalytic amount of a base such as sodium ethoxide (NaOEt).

      • Causality: Diethyl oxalate provides the two-carbon unit required to form the oxo-triazine ring. The base facilitates the initial nucleophilic attack of the amino group and the subsequent intramolecular cyclization via condensation.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Acidify the residue with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield the ethyl (1-oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetate.

Step 4: Conversion to the Acetonitrile

  • Objective: To convert the ester to the final nitrile product. This is a standard two-step functional group transformation.

  • Protocol:

    • Amidation: Treat the ester with concentrated aqueous ammonia in methanol at room temperature to form the primary amide.

    • Dehydration: Dehydrate the resulting amide using a standard dehydrating agent like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) in the presence of a base like pyridine to yield the final product, (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile.

Potential Biological Activity and Applications

While this specific molecule has not been characterized, the pyrrolotriazine scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown a wide range of biological activities.

  • Antiviral Agents: As seen with Remdesivir, the scaffold can act as a nucleoside analogue, disrupting viral RNA-dependent RNA polymerase (RdRp).[4] The nitrile group, in particular, is a key feature in Remdesivir's pro-drug activation mechanism.

  • Anticancer Properties: Many nitrogen-containing heterocycles interfere with DNA replication and cell cycle progression in cancer cells. Pyrrolotriazine derivatives have been investigated for their cytotoxic effects against various human cancer cell lines.[5]

  • Kinase Inhibitors: The scaffold can be decorated with substituents to target the ATP-binding pocket of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammation.

Proposed Mechanism of Action (Antiviral)

The logical workflow for a pyrrolotriazine nucleoside analogue to exert antiviral effects is through intracellular metabolism to its active triphosphate form, which then competes with natural nucleotides for incorporation into viral RNA, causing chain termination.

G cluster_cell Infected Host Cell Prodrug Pyrrolotriazine Acetonitrile Prodrug Metabolite1 Monophosphate Metabolite Prodrug->Metabolite1 Esterases/ Phosphamidases Metabolite2 Triphosphate (Active Form) Metabolite1->Metabolite2 Cellular Kinases RdRp Viral RdRp Metabolite2->RdRp Competitive Inhibition Termination RNA Chain Termination RdRp->Termination Extracellular Extracellular Space Extracellular->Prodrug Drug Admin.

Caption: Proposed bioactivation pathway for an antiviral pyrrolotriazine.

Conclusion and Future Outlook

The pyrrolo[1,2-d][1][2][3]triazine scaffold represents a promising, yet underexplored, area for drug discovery. This guide provides a robust, chemically-sound framework for the synthesis and functionalization of this heterocyclic system. By leveraging established synthetic methodologies and a logical, step-by-step approach, researchers can access novel derivatives for screening and development. The structural analogy to purines, combined with the proven success of the isomeric core in antiviral therapy, strongly suggests that novel compounds based on this scaffold could yield potent new therapeutic agents. Further investigation into their synthesis and biological evaluation is highly warranted.

References

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). Journal of the Iranian Chemical Society. [Link][4]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link][5]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). ResearchGate. [Link][6]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. (1994). Semantic Scholar. [Link][7]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H). (n.d.). Beilstein Journals. [Link][8]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile

An In-Depth Technical Guide to the Structure Elucidation of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile Abstract The process of determining the precise molecular architecture of novel chemical entities is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile

Abstract

The process of determining the precise molecular architecture of novel chemical entities is a cornerstone of modern drug discovery and chemical research.[1] This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of a complex nitrogen heterocycle, (1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile. The pyrrolo[2][3][4]triazinone core is an emerging scaffold in medicinal chemistry, recognized for its role in potent enzyme inhibitors and receptor antagonists.[5][6] This document is designed for researchers and drug development professionals, outlining a systematic and self-validating workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. Each analytical step is detailed with both its procedural protocol and the causal logic behind its application, ensuring a robust and unambiguous structural assignment.

Introduction: The Significance of the Pyrrolotriazinone Scaffold

Nitrogen-containing fused heterocyclic systems are privileged structures in medicinal chemistry, largely due to their ability to engage in diverse, specific interactions with biological targets.[6] The pyrrolo[1,2-d][2][3][4]triazine framework, in particular, has garnered significant interest as a key component in compounds targeting kinases and other enzymes.[7] The precise characterization of novel derivatives of this scaffold is therefore a critical prerequisite for understanding their structure-activity relationships (SAR) and advancing drug development programs.

Foundational Analysis: Molecular Formula and Unsaturation

The first and most fundamental step in any structure elucidation is the determination of the molecular formula.[1] This is best achieved through High-Resolution Mass Spectrometry (HRMS), an indispensable technique for measuring the exact mass of a compound with high precision and accuracy.[9][10][11]

High-Resolution Mass Spectrometry (HRMS)

Causality & Expertise: HRMS is superior to standard mass spectrometry because its high resolving power can differentiate between ions of very similar nominal mass, allowing for the confident determination of elemental composition.[12][13] For a nitrogen-rich heterocycle, this precision is crucial to distinguish between potential formulas that may differ by only fractions of a mass unit. An Electrospray Ionization (ESI) source is selected for its soft ionization capabilities, which typically yields a prominent protonated molecular ion [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the purified Target Compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight).

  • Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass, typically within a 5 ppm tolerance.

Data Presentation: HRMS Results

ParameterObserved ValueInterpretation
Molecular Formula C₈H₆N₄ODeduced from exact mass
Calculated Exact Mass 174.0542For C₈H₆N₄O neutral species
Observed [M+H]⁺ (m/z) 175.0615Confirms molecular weight
Mass Error < 5 ppmHigh confidence in formula

Degrees of Unsaturation (DoU): The molecular formula C₈H₆N₄O allows for the calculation of the DoU, indicating the total number of rings and/or multiple bonds. DoU = C - H/2 + N/2 + 1 = 8 - 6/2 + 4/2 + 1 = 8

A DoU of 8 signifies a highly unsaturated system, consistent with the proposed bicyclic aromatic core containing multiple double bonds and two carbonyl/nitrile functional groups.

Functional Group Identification: Infrared (IR) Spectroscopy

Causality & Expertise: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[14][15] For the Target Compound, we anticipate key vibrations from the nitrile (C≡N) and the lactam (amide, C=O) moieties, which are critical components of its structure.[16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid, purified Target Compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000–400 cm⁻¹. A background spectrum is collected first and automatically subtracted.

  • Analysis: Identify and assign the major absorption bands corresponding to known functional group frequencies.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Confirmed
~2250Medium, SharpC≡N stretchAcetonitrile group[17]
~1680StrongC=O stretch (lactam)1-Oxo group in triazine ring[18]
1600-1450Medium-WeakC=C & C=N stretchesPyrrolo-triazine rings
~3100MediumAromatic C-H stretchProtons on the pyrrole ring
~2950WeakAliphatic C-H stretchMethylene (-CH₂) group

The IR spectrum provides direct, corroborating evidence for the key functional groups predicted by the molecular formula, specifically the nitrile and the lactam carbonyl.

The Core Framework: A Multi-technique NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[2][3][19] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment of the Target Compound.[4][20]

Workflow for NMR-based Structure Elucidation

Caption: Integrated NMR workflow for structure elucidation.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~5-10 mg of the Target Compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar, heterocyclic compounds.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Perform ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC experiments using standard instrument parameters. The long-range delay (Δ₂) for the HMBC experiment is typically optimized for a coupling constant of 8 Hz to observe 2- and 3-bond correlations.[21]

¹H and ¹³C NMR Spectroscopy: The Building Blocks

Causality & Expertise: ¹H NMR identifies all unique proton environments and their neighboring relationships through spin-spin coupling, while ¹³C NMR and DEPT experiments reveal the number and type (CH₃, CH₂, CH, C) of all carbon atoms.[22] These 1D spectra provide the fundamental pieces of the puzzle. The chemical shifts are highly informative; for instance, protons on a π-deficient triazine ring are expected to be downfield compared to those on a π-excessive pyrrole ring.[23]

Data Presentation: Predicted 1D NMR Data (in DMSO-d₆)

Table 4.1: ¹H NMR Data

Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-4 ~8.0 s - 1H Triazine Ring Proton
H-7 ~7.8 dd J = 2.8, 1.5 1H Pyrrole Ring Proton
H-5 ~7.0 dd J = 4.0, 1.5 1H Pyrrole Ring Proton
H-6 ~6.4 dd J = 4.0, 2.8 1H Pyrrole Ring Proton

| H-8 | ~5.2 | s | - | 2H | -CH₂-CN |

Table 4.2: ¹³C NMR & DEPT-135 Data

Label Chemical Shift (δ, ppm) DEPT-135 Assignment
C-1 ~155 Disappears C=O (Lactam)
C-9a ~145 Disappears Bridgehead Quaternary C
C-4 ~140 CH (Up) Triazine Ring Carbon
C-7 ~125 CH (Up) Pyrrole Ring Carbon
C-4a ~120 Disappears Bridgehead Quaternary C
C-10 ~117 Disappears C≡N (Nitrile)
C-5 ~115 CH (Up) Pyrrole Ring Carbon
C-6 ~110 CH (Up) Pyrrole Ring Carbon

| C-8 | ~40 | CH₂ (Down) | -CH₂-CN |

2D Correlation Spectroscopy: Connecting the Pieces

Causality & Expertise: While 1D spectra provide the parts list, 2D spectra reveal how they are connected.[4][24]

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is ideal for mapping out contiguous proton networks, such as the three adjacent protons on the pyrrole ring.[25]

  • HSQC (Heteronuclear Single Quantum Coherence) unambiguously correlates each proton to the carbon it is directly attached to (a one-bond correlation). This allows for the confident assignment of all protonated carbons in the ¹³C spectrum.[24]

  • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for final structure confirmation. It reveals correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away.[26][27] This allows us to connect the isolated structural fragments (the pyrrole ring, the triazine ring, and the acetonitrile side chain) across non-protonated quaternary carbons and heteroatoms.

HMBC Data Interpretation: The Key to the Final Structure The definitive structure is locked in by observing specific long-range correlations in the HMBC spectrum. The following diagram illustrates the crucial correlations that piece together the entire molecular framework.

Caption: Key HMBC correlations confirming the molecular structure.

  • Connecting the Acetonitrile Side Chain: The protons of the methylene group (H-8, δ ~5.2) are the most crucial starting point. They will show a strong correlation to the nitrile carbon (C-10, δ ~117). Critically, these H-8 protons must also show a correlation to a carbon within the triazine ring. The expected correlation is to the lactam carbonyl (C-1, δ ~155), confirming that the acetonitrile group is attached at the N-2 position.

  • Assembling the Pyrrole Ring: The COSY spectrum will have already established the H-5/H-6/H-7 spin system. HMBC correlations will further solidify this. For example, H-5 will show correlations to C-7 and the bridgehead carbon C-4a. H-7 will show correlations to C-5 and the other bridgehead carbon, C-9a.

  • Fusing the Rings: The final and most important connections are made by observing correlations between protons on one ring and carbons on the other.

    • The proton on the triazine ring (H-4, δ ~8.0) will show correlations to the bridgehead carbons C-4a and C-9a, definitively linking it to the pyrrole moiety.

    • Conversely, protons on the pyrrole ring, such as H-5 and H-7, will show correlations across the fusion to C-4a and C-9a, providing redundant, self-validating proof of the bicyclic core structure.

Final Structure Confirmation

The convergence of all spectroscopic data provides an unambiguous and definitive structural assignment.

  • HRMS established the correct molecular formula: C₈H₆N₄O.

  • FT-IR confirmed the presence of the key nitrile (C≡N) and lactam (C=O) functional groups.

  • ¹H and ¹³C NMR provided a complete count of all proton and carbon environments.

  • COSY mapped the connectivity of the protons on the pyrrole ring.

  • HSQC linked each proton directly to its attached carbon.

  • HMBC provided the final, conclusive long-range correlations that connected all individual fragments into the single, correct structure of (1-Oxopyrrolo[1,2-d][2][3][4]triazin-2(1H)-yl)acetonitrile .

Final Confirmed Structure:

Caption: Confirmed structure of the Target Compound.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • University of Aveiro. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Wang, Z. (2021). Application of high-resolution mass spectrometry for the analysis of organic structures. RSC Advances. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Issartel, V., et al. (1998). Synthesis of new pyrrolo[1,2-d][2][3][4]triazines and thiazolo[3,4-d][2][3][4]triazines as immunostimulating agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Sharma, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][2][3][4]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity. Retrieved from [Link]

  • Mascaut, M., et al. (1976). Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]

  • Pinto, D., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][2][3][4]triazin-4(3H)-ones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? YouTube. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Al-Ayash, A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • Uzawa, J., et al. (2022). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin? ResearchGate. Retrieved from [Link]

  • University of Ottawa. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Davis. (2007). On NH NMR Chemical Shifts, Part II: Porphyrins, Porphyrinoids, and Related Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Martin, G. E., et al. (2008). Unsymmetrical indirect covariance processing of hyphenated and long-range heteronuclear 2D NMR spectra. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Araya-Maturana, R., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Magnetochemistry. Retrieved from [Link]

  • Giraud, T., & Crousse, J.-C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals. Retrieved from [Link]

  • Giraud, T., & Crousse, J.-C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. NCBI. Retrieved from [Link]

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Foundational

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

An In-depth Technical Guide to the Biological Activity of Pyrrolo[1,2-d]triazine Derivatives As a Senior Application Scientist, my focus is on bridging the gap between complex chemical structures and their tangible biolo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrrolo[1,2-d]triazine Derivatives

As a Senior Application Scientist, my focus is on bridging the gap between complex chemical structures and their tangible biological applications. The pyrrolo[1,2-d]triazine scaffold represents a fascinating case study in modern medicinal chemistry. This fused heterocyclic system, while structurally elegant, is far more than an academic curiosity. It has emerged as a "privileged scaffold"—a core molecular framework that demonstrates a remarkable capacity to bind to multiple, diverse biological targets, leading to a wide spectrum of therapeutic activities.

This guide is structured to move beyond a simple cataloging of effects. It is designed for fellow researchers, scientists, and drug development professionals. We will delve into the why—the mechanistic underpinnings and the structure-activity relationships (SAR) that drive the biological outcomes. We will explore the key therapeutic areas where these derivatives show promise, from oncology to infectious diseases, and provide practical, field-tested protocols to empower your own research endeavors. The methodologies described herein are designed to be self-validating, ensuring robustness and reproducibility in your laboratory.

The Pyrrolo[1,2-d]triazine Core: A Hub of Biological Activity

The fusion of a pyrrole ring with a 1,2,4-triazine ring creates the pyrrolo[1,2-d]triazine system. This architectural combination yields a unique electronic and steric profile that has proven highly effective for molecular recognition by various enzymes and receptors. The 1,2,4-triazine moiety, in particular, is a versatile pharmacophore known for a wide range of biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] When fused with the pyrrole ring, another cornerstone of medicinal chemistry, the resulting scaffold gains new properties and vectors for chemical modification, allowing for fine-tuning of its biological activity.[3]

The closely related pyrrolo[2,1-f][3][4][5]triazine scaffold has already demonstrated significant clinical success, being the core of kinase inhibitors and the antiviral drug Remdesivir.[4][6][7] This success has intensified research into all isomers of the pyrrolotriazine family, including the promising pyrrolo[1,2-d]triazine series.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively documented and perhaps most promising application of pyrrolotriazine derivatives is in oncology. These compounds have been shown to potently inhibit several key signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: Potent Kinase Inhibition

Kinase inhibition remains a highly successful strategy in targeted cancer therapy.[6][7] Pyrrolotriazine derivatives have demonstrated the ability to act as ATP-competitive inhibitors for several crucial kinases.

  • c-Met and VEGFR-2 Inhibition: The c-Met and VEGFR-2 receptor tyrosine kinases are critical drivers of tumor growth, angiogenesis, and metastasis. Certain pyrrolo[2,1-f][3][4][5]triazine derivatives have been engineered as potent dual inhibitors of both kinases.[8] Docking studies reveal that these compounds occupy the ATP-binding site, establishing a common mode of interaction and rationalizing their dual activity.[8]

  • Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime therapeutic target. Aberrant PI3K signaling is also implicated in immunological disorders.[9] Specific 4-amino pyrrolotriazine derivatives have been identified as selective inhibitors of the PI3Kδ isoform, demonstrating efficacy in preclinical models of arthritis.[9] Other derivatives show potent and selective activity against the p110α and p110δ isoforms of PI3K.[10]

  • Hedgehog (Hh) Signaling Pathway Inhibition: The Hedgehog pathway plays a vital role in embryonic development but its aberrant activation in adults is linked to several cancers. Researchers have successfully designed pyrrolo[2,1-f][3][4][5]triazine derivatives that act as potent inhibitors of this pathway, demonstrating favorable pharmacokinetic properties in vivo.[11][12]

Quantitative Analysis of Anticancer Potency

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the activity of representative compounds against key cancer-related targets and cell lines.

Compound IDTarget(s)IC50 ValueTarget Cell LineReference
27a c-Met / VEGFR-22.3 nM / 5.0 nM-[8]
27a TPR-Met0.71 nMBaF3-TPR-Met[8]
Compound 30 PI3Kδ-Efficacy in CIA models[9]
14a PI3Kα / PI3Kδ122 nM / 119 nM-[10]
19a Hedgehog PathwayPotent in vitro-[11]
Visualization: PI3K Signaling Pathway Inhibition

The following diagram illustrates the central role of PI3K in cell signaling and the point of intervention for pyrrolotriazine-based inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Pyrrolo_Triazine Pyrrolo[1,2-d]triazine Inhibitors Pyrrolo_Triazine->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation

Caption: Inhibition of the PI3K pathway by pyrrolotriazine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, fluorescence resonance energy transfer (FRET)-based method for quantifying inhibitor binding to a kinase.

Rationale: This assay is chosen for its high-throughput capability, sensitivity, and direct measurement of binding affinity (Kd), which is often more informative than IC50 from enzymatic assays. It relies on the competition between a fluorescently labeled ATP-competitive tracer and the test compound for the kinase's active site.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Tracer/Antibody mixture in the appropriate kinase buffer. The final concentrations will depend on the specific kinase (e.g., PI3Kα) but are typically in the low nanomolar range.

    • Perform a serial dilution of the pyrrolotriazine test compounds in DMSO, then dilute further in the kinase buffer to create 4X final concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the 4X serially diluted test compound to the wells of a low-volume 384-well plate. Include wells for positive control (no inhibitor) and negative control (no kinase).

    • Add 5 µL of the 4X Kinase/Tracer/Antibody mixture to all wells except the negative control.

    • Add 10 µL of buffer to the negative control wells.

  • Incubation:

    • Centrifuge the plate briefly to mix the contents.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and read emissions at 615 nm (background) and 665 nm (tracer-specific signal).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Antimicrobial and Antifungal Activities

The pyrrolo[1,2-d]triazine scaffold has also been investigated for its ability to combat microbial and fungal infections.

Spectrum of Activity

Novel derivatives of pyrrolo[1,2-d]triazin-1(2H)-one have demonstrated notable in vitro activity.[3] Specific compounds have shown potent inhibition of the bacterium Staphylococcus aureus and significant antifungal activity against Candida tenuis.[3][13] Further studies on related fused pyrrole systems confirm the potential of this chemical class to yield new antibacterial agents.[14] The marine bacterium Bacillus tequilensis has been found to produce a related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, which is effective against multi-drug resistant S. aureus.[15]

Quantitative Analysis of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness.

Compound ClassTarget OrganismMIC ValueReference
Pyrrolo[1,2-d]triazinone (1.3)Staphylococcus aureusPotent[3][13]
Pyrrolo[1,2-d]triazinone (2.15)Candida tenuisSignificant[3][13]
Pyrrolo[1,2-a]pyrazine-1,4-dioneS. aureus (MDR)15 µg/mL[15]
Visualization: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound Serial Dilution of Pyrrolotriazine Derivative Inoculation Inoculate Diluted Compound in Broth Medium Compound->Inoculation Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout Visually Inspect for Turbidity Incubation->Readout MIC Determine MIC (Lowest concentration with no visible growth) Readout->MIC

Caption: Workflow for Broth Microdilution MIC Assay.

Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: This method is the gold standard for quantitative antimicrobial susceptibility testing. It is reproducible, scalable, and provides a clear numerical endpoint (the MIC), making it superior to diffusion-based methods for drug development.

Methodology:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound, diluted in CAMHB to 4X the highest desired final concentration, to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism (e.g., S. aureus ATCC 25923).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.

    • Add 50 µL of sterile CAMHB to well 12 (sterility control).

    • Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity), as compared to the growth control (well 11). The sterility control (well 12) should remain clear.

Anti-inflammatory and Antiviral Potential

While less explored than their anticancer properties, pyrrolotriazines also exhibit promising anti-inflammatory and antiviral activities.

Anti-inflammatory Activity

Certain N-substituted-1,2,4-triazole derivatives of a related pyrrolo[3,4-d]pyridazinone scaffold have shown significant inhibitory activity against cyclooxygenase-2 (COX-2).[5] COX-2 is an inducible enzyme that plays a key role in mediating inflammatory responses. Selective inhibition of COX-2 over COX-1 is a highly desirable trait for anti-inflammatory drugs as it minimizes gastrointestinal side effects.[16] These compounds were also found to reduce levels of reactive oxygen and nitrogen species (RONS) in cells under induced oxidative stress.[5]

Antiviral Activity

The precedent set by Remdesivir, which contains a pyrrolo[2,1-f][3][4][5]triazine core, highlights the antiviral potential of this heterocyclic family.[6] Recent studies have focused on developing new derivatives with specific antiviral targets. A series of 2,4-disubstituted pyrrolo[2,1-f][3][4][5]triazines were synthesized and tested against the influenza A virus (H1N1).[17] Several compounds demonstrated low toxicity and high antiviral activity, with one derivative showing an IC50 of 4 µg/mL and a selectivity index of 188.[17] Molecular docking studies suggest a plausible mechanism of action through the inhibition of viral neuraminidase.[18]

Conclusion and Future Directions

The pyrrolo[1,2-d]triazine scaffold and its isomers are a rich source of biologically active compounds with significant therapeutic potential. The extensive research in oncology has established their role as potent and often selective inhibitors of key kinases and signaling pathways. Emerging evidence also points to their utility as antimicrobial, anti-inflammatory, and antiviral agents.

The path forward requires a multi-pronged approach:

  • Structure-Based Drug Design: Leveraging X-ray crystallography and computational docking to design next-generation inhibitors with enhanced potency and selectivity.

  • Exploration of New Biological Targets: Screening existing and novel pyrrolotriazine libraries against a wider range of therapeutic targets, including those for neurodegenerative and metabolic diseases.

  • Pharmacokinetic Optimization: Focusing on improving the "drug-like" properties of lead compounds to ensure they have suitable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.

As we continue to synthesize and evaluate new derivatives, the pyrrolotriazine core is poised to deliver novel and effective therapies for some of our most challenging diseases.

References

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  • Request PDF. (2025). Synthesis and biological activities of novel pyrrolo[1,2-d][3][4][5]triazin-1(2H)-one derivatives. ResearchGate. [Link]

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  • Poczta, A., et al. (2022). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][3][4][5]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Diana, P., et al. (2002). Synthesis and Antiproliferative Activity of[3][4][5]Triazino[4,3-a]indoles. Archiv der Pharmazie. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][3][4][5]triazine derivatives. (2020). ResearchGate. [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

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  • Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][3][4][5]triazine-3-carboxamide derivatives. (2022). Journal of Molecular Structure. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][3][4][5]triazine derivatives and their antibacterial activity. (2025). ResearchGate. [Link]

  • Berree, F., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. [Link]

  • Ren, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][3][4][5]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Cerede, E., et al. (1985). Pyrrolo[1,2-d]triazines-1,2,4. II. Etude des pyrrolo[1,2-d]triazinones-1 et -4. Journal of Heterocyclic Chemistry. [Link]

  • Shehab, W., et al. (2024). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports. [Link]

  • Haider, S., et al. (2019). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. [Link]

  • Gnanambal, K. M., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances. [Link]

  • Diana, P., et al. (2004). Pyrrolo[2,1-c][3][4][5]triazines from 2-diazopyrroles: synthesis and antiproliferative activity. Bioorganic & Medicinal Chemistry. [Link]

  • Glazunova, V. A., et al. (2023). Bioactive Pyrrolo[2,1-f][3][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]

  • Glazunova, V. A., et al. (2023). Bioactive Pyrrolo[2,1-f][3][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Chinese Chemical Society. [Link]

  • Lee, H., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

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Sources

Exploratory

In Vitro Screening of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile: A Technical Guide for Drug Discovery Professionals

Abstract The pyrrolo[1,2-d][1][2][3]triazinone scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent antica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[1,2-d][1][2][3]triazinone scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antiviral properties.[1][4][5][6] This technical guide provides a comprehensive framework for the in vitro screening of a novel derivative, (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale for the proposed screening cascade. The methodologies detailed herein are designed to be self-validating, ensuring robust and reproducible data generation for the critical early stages of drug discovery.

Introduction: The Rationale for Screening (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile

The pyrrolotriazinone core is a bioisostere of purine bases, suggesting its potential to interact with a variety of biological targets, including kinases and viral polymerases.[5] Published research on analogous structures has revealed significant activity against various cancer cell lines and viruses.[1][6][7][8][9] Specifically, derivatives of this scaffold have been identified as inhibitors of key signaling pathways implicated in oncology, such as the PI3K pathway, and have also shown promise as inhibitors of Aurora kinases.[1][2][4] Furthermore, the structural similarity to nucleosides has led to the exploration of pyrrolotriazines as antiviral agents, with some demonstrating activity against Hepatitis C virus (HCV) and influenza.[6][7][9]

Given this precedent, a systematic in vitro screening of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile is warranted to elucidate its potential therapeutic value. This guide proposes a tiered screening approach, commencing with broad cytotoxicity profiling, followed by more focused mechanistic and functional assays.

Tier 1: Primary Screening - Broad Spectrum Cytotoxicity Assessment

The initial phase of screening aims to determine the general cytotoxic potential of the compound against a panel of human cancer cell lines. This provides a foundational understanding of its anti-proliferative activity and informs the direction of subsequent, more specific assays.

Recommended Cell Lines

A diverse panel of cancer cell lines is recommended to capture a broad range of potential activities. The selection should include representatives from different cancer types:

Cell LineCancer TypeRationale
MCF-7 Breast Cancer (Estrogen Receptor Positive)Commonly used, well-characterized, and sensitive to a variety of anticancer agents.
A549 Lung CarcinomaA standard model for lung cancer studies.
HepG2 Hepatocellular CarcinomaRelevant for liver cancer and for assessing potential hepatotoxicity.
HCT-116 Colorectal CarcinomaA key model for gastrointestinal cancers.
PC-3 Prostate CancerRepresentative of androgen-independent prostate cancer.
Core Methodology: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][10]

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[10] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture selected cancer cell lines cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding adhesion Allow cells to adhere (24h) cell_seeding->adhesion compound_prep Prepare serial dilutions of test compound adhesion->compound_prep treatment Treat cells with compound and controls compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate (3-4h) for formazan formation mtt_addition->formazan_formation solubilization Add solubilization buffer formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended media until they reach approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of fresh medium containing the different concentrations of the test compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Tier 2: Secondary Screening - Mechanistic Elucidation

Should the primary screening reveal significant cytotoxic activity (e.g., IC₅₀ < 10 µM in one or more cell lines), the next tier of investigation should focus on elucidating the potential mechanism of action. Based on the known activities of the pyrrolotriazinone scaffold, kinase inhibition is a primary area of interest.[4][10]

Kinase Inhibition Screening

A broad panel of kinase assays is recommended to identify potential molecular targets. This can be performed using commercially available kinase profiling services or by setting up in-house assays for key kinases implicated in the activity of related compounds.

Kinase FamilySpecific KinasesRationale
PI3K/Akt/mTOR Pathway PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, Akt, mTORThis pathway is frequently dysregulated in cancer, and pyrrolotriazinones have been reported as PI3K inhibitors.[1][4]
Aurora Kinases Aurora A, Aurora B, Aurora CThese are key regulators of mitosis and are attractive targets for cancer therapy.[2]
Receptor Tyrosine Kinases VEGFR-2, c-Met, EGFRImportant in angiogenesis and tumor progression; known targets for some pyrrolotriazine derivatives.[10][11]
Janus Kinases (JAKs) JAK1, JAK2, JAK3Involved in cytokine signaling and implicated in various cancers and inflammatory diseases.[10]

Luminescence-based kinase assays are a common high-throughput screening method. They typically measure the amount of ATP remaining or ADP produced after a kinase reaction.

This assay quantifies the amount of ADP produced during the kinase reaction. The reaction is stopped, and the remaining ATP is depleted. Then, ADP is converted back to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal that is directly proportional to the kinase activity.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagent_prep Prepare kinase, substrate, and ATP solutions compound_dilution Prepare serial dilutions of test compound reagent_prep->compound_dilution pre_incubation Pre-incubate kinase with compound compound_dilution->pre_incubation reaction_initiation Initiate reaction with ATP/substrate mix pre_incubation->reaction_initiation reaction_incubation Incubate to allow for phosphorylation reaction_initiation->reaction_incubation stop_reaction Stop kinase reaction and deplete ATP reaction_incubation->stop_reaction adp_to_atp Convert ADP to ATP stop_reaction->adp_to_atp luminescence_generation Generate luminescent signal adp_to_atp->luminescence_generation read_luminescence Read luminescence luminescence_generation->read_luminescence calculate_inhibition Calculate % kinase inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

  • Reagent Preparation:

    • Prepare stock solutions of the kinase, substrate, and ATP in the appropriate kinase buffer.

    • Prepare serial dilutions of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile and a known inhibitor (positive control) in the kinase buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the test compound or control to the wells.

    • Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).

  • Signal Detection (using an ADP-Glo™ like system):

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value.

Tier 3: Tertiary Screening - Antiviral and Antimicrobial Activity

In parallel with or following the anticancer screening, the potential antiviral and antimicrobial activities of the compound should be assessed, given the broad bioactivity of the pyrrolotriazinone scaffold.

Antiviral Screening

A panel of relevant viruses should be selected for the initial antiviral screen.

VirusRationale
Influenza A virus A common respiratory virus for which new antivirals are needed. Pyrrolotriazines have shown activity against influenza.[6][8]
Hepatitis C virus (HCV) replicon system A well-established in vitro model for screening anti-HCV compounds. Pyrrolotriazine nucleoside analogs have shown anti-HCV activity.[7][9]
Herpes Simplex Virus-1 (HSV-1) A common DNA virus, to assess broader antiviral potential.

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The cells are then covered with a semi-solid overlay to restrict the spread of the virus. Each infectious virus particle creates a localized area of cell death or cytopathic effect (CPE), known as a plaque. The number of plaques is counted, and a reduction in the number of plaques in the presence of the compound indicates antiviral activity.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Workflow cluster_prep Preparation cluster_infection Infection and Incubation cluster_visualization Plaque Visualization cluster_analysis Data Analysis cell_monolayer Prepare confluent monolayer of host cells compound_virus_mix Prepare compound dilutions and mix with virus cell_monolayer->compound_virus_mix infection Infect cell monolayer with compound-virus mixture compound_virus_mix->infection overlay Add semi-solid overlay infection->overlay incubation Incubate to allow plaque formation overlay->incubation fixation Fix the cells incubation->fixation staining Stain cells to visualize plaques fixation->staining plaque_counting Count the number of plaques staining->plaque_counting calculate_reduction Calculate % plaque reduction plaque_counting->calculate_reduction determine_ec50 Determine EC50 value calculate_reduction->determine_ec50

Sources

Foundational

A Technical Guide to the Mechanism of Action of Pyrrolotriazine Kinase Inhibitors

Abstract The pyrrolotriazine scaffold has emerged as a cornerstone in the design of targeted kinase inhibitors, leveraging its structural resemblance to the adenine core of ATP. This guide provides an in-depth exploratio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolotriazine scaffold has emerged as a cornerstone in the design of targeted kinase inhibitors, leveraging its structural resemblance to the adenine core of ATP. This guide provides an in-depth exploration of the mechanism of action of pyrrolotriazine-based kinase inhibitors, with a particular focus on their role as ATP-competitive antagonists. We will dissect the molecular interactions governing their binding affinity and selectivity, primarily within the context of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway—a critical signaling nexus in immunology and oncology. This document details the structure-activity relationships that drive inhibitor optimization, outlines robust experimental protocols for their characterization, and summarizes their progression into clinical applications. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

Introduction: The Rise of the Pyrrolotriazine Scaffold

Protein kinases are fundamental enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them one of the most critical target classes in modern drug discovery.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for these conditions.[1]

A key strategy in kinase inhibitor design is to target the highly conserved ATP-binding site.[1] The pyrrolotriazine nucleus has proven to be a particularly versatile template for this purpose.[3][4] Structurally, it is a bioisostere of adenine, the nitrogenous base of ATP.[5][6] This inherent mimicry allows pyrrolotriazine-based compounds to effectively compete with endogenous ATP, blocking the kinase's phosphoryl-transfer function and halting the downstream signaling cascade.[3][5] This guide will delve into the precise mechanisms that underpin the efficacy and specificity of these inhibitors.

The JAK/STAT Pathway: A Primary Target

Many pyrrolotriazine inhibitors are designed to target Janus Kinases (JAKs), which are central components of the JAK/STAT signaling pathway.[7][8] This pathway is the principal signaling mechanism for a wide array of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune surveillance, and inflammation.[8][9]

The canonical JAK/STAT signaling cascade proceeds as follows:

  • Ligand Binding & Receptor Dimerization: A cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.

  • JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).

  • STAT Recruitment and Phosphorylation: The activated JAKs then create docking sites on the receptor's intracellular domain by phosphorylating key tyrosine residues. Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these phosphotyrosine sites.

  • STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This triggers the STATs to detach from the receptor, form homo- or heterodimers, and translocate into the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[10]

Given its central role, aberrant JAK/STAT signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases like rheumatoid arthritis.[7][8][11] Therefore, inhibiting JAKs with pyrrolotriazine compounds presents a powerful therapeutic strategy to quell these pathological processes.[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 JAK1->JAK2 2. Trans-activation STAT_inactive Inactive STAT JAK1->STAT_inactive 3. Phosphorylation JAK2->STAT_inactive STAT_active Phosphorylated STAT Dimer STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Pyrrolo_Inhibitor Pyrrolotriazine Inhibitor Pyrrolo_Inhibitor->JAK1 Inhibition Pyrrolo_Inhibitor->JAK2 Inhibition Gene Gene Transcription DNA->Gene 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1: The JAK/STAT signaling pathway and the point of intervention for pyrrolotriazine inhibitors.

Molecular Mechanism: An ATP-Competitive Strategy

Pyrrolotriazine inhibitors function primarily as ATP-competitive agents.[3][4] Their mechanism is rooted in their ability to occupy the ATP-binding pocket within the kinase domain, thereby preventing the binding of ATP and subsequent substrate phosphorylation.

The key interactions are:

  • Hinge Region Binding: The pyrrolotriazine core is designed to mimic the adenine ring of ATP. It forms one or more critical hydrogen bonds with the backbone amide and carbonyl groups of the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction is the primary anchor for the inhibitor.[3]

  • Occupation of Selectivity Pockets: While the hinge region is highly conserved, adjacent pockets within the ATP-binding site are not. Medicinal chemistry efforts focus on adding specific substituents to the pyrrolotriazine core that can occupy these less-conserved lipophilic or hydrophobic pockets.[3][4] For instance, an aniline group at the C4 position can extend into a selectivity pocket, and modifications to this group can fine-tune the inhibitor's potency and selectivity for different kinases (e.g., HER1 vs. VEGFR2).[3]

  • Ribose-Phosphate Pocket Interaction: Other positions on the scaffold, such as C5, can be modified with groups that project towards the ribose-phosphate binding area of the ATP pocket, forming additional interactions that enhance binding affinity.[3]

By exploiting these non-conserved regions, potent and highly selective ATP-competitive inhibitors can be developed from the same pyrrolotriazine template.[3]

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region SelectivityPocket Selectivity Pocket (Hydrophobic) RibosePocket Ribose-Phosphate Pocket Inhibitor Pyrrolotriazine Core Aniline Substituent Amino Substituent Inhibitor:core->Hinge H-Bonds (Anchor) Inhibitor:aniline->SelectivityPocket Hydrophobic Interactions (Selectivity) Inhibitor:amino->RibosePocket Polar Interactions (Affinity)

Figure 2: Conceptual diagram of a pyrrolotriazine inhibitor binding in a kinase ATP pocket.

Structure-Activity Relationships (SAR)

The optimization of pyrrolotriazine inhibitors is a testament to the power of medicinal chemistry. SAR studies systematically explore how chemical modifications at different positions on the scaffold affect biological activity.[3][4]

PositionType of SubstituentImpact on ActivityRationale
C2 Aniline SubstituentsDecreased reactive metabolite formationModification of this position can minimize the formation of toxic glutathione adducts, improving the drug's safety profile.[7]
C4 Bulky, Lipophilic AnilinePotent dual HER1/HER2 inhibitionA large aniline group is essential for occupying a key lipophilic selectivity pocket, driving potency and specificity for certain receptor tyrosine kinases.[4]
C5 Amino-substituted GroupsEnhanced panHER/VEGFR2 inhibitionSubstituents at this position are directed into the conserved ribose-phosphate pocket, where they can interact with residues involved in phosphate binding, increasing overall affinity.[3]
C6 Various SubstituentsModulation of potency and pharmaceutical propertiesThis position can be directed into a hydrophobic channel leading to the protein surface, providing another avenue to improve potency and drug-like properties.[4]
C7 Aniline SubstituentsPotent JAK2 InhibitionA novel series of 2,7-disubstituted pyrrolotriazines demonstrated potent inhibition of JAK2, a key target in myeloproliferative neoplasms.[7]

Table 1: Summary of Structure-Activity Relationships for Pyrrolotriazine Kinase Inhibitors.

Experimental Evaluation and Protocols

A multi-tiered approach is required to validate the mechanism of action and therapeutic potential of a novel pyrrolotriazine inhibitor.[1] This involves biochemical assays to confirm direct target engagement, cellular assays to verify on-target effects in a biological context, and in vivo studies to assess pharmacokinetics and efficacy.[1][12]

Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

This protocol determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC₅₀).

Objective: To quantify the direct inhibitory potency of a pyrrolotriazine compound against its target kinase.

Methodology (Fluorescence-Based):

  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant kinase, a specific peptide substrate, and ATP.

  • Inhibitor Dilution: Create a serial dilution of the pyrrolotriazine inhibitor in DMSO, then further dilute into the reaction buffer.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. The binding of this reagent to the product generates a fluorescent signal.

  • Data Analysis: Measure fluorescence intensity using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (Western Blot for p-STAT)

Objective: To confirm that the inhibitor blocks the intended signaling pathway within intact cells.

Methodology:

  • Cell Culture and Stimulation: Culture a relevant cell line (e.g., a human leukemia cell line expressing the target JAK2).[12] Starve the cells and then treat them with a serial dilution of the pyrrolotriazine inhibitor for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a cytokine (e.g., erythropoietin) known to activate the JAK/STAT pathway for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[12]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-p-STAT5). Subsequently, probe with a secondary antibody conjugated to an enzyme like HRP. Also, probe a separate blot or strip the first one and re-probe for total STAT5 as a loading control.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the p-STAT5 signal with increasing inhibitor concentration indicates successful target engagement.

Preclinical_Workflow Start Compound Synthesis (Pyrrolotriazine Library) Biochem Biochemical Screen (In Vitro Kinase Assay) Start->Biochem Initial Screening SAR SAR Analysis & Lead Optimization Biochem->SAR Identify Hits SAR->Start Iterative Design Cellular Cellular Assays (Target Engagement, Proliferation) SAR->Cellular Select Leads PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Cellular->PKPD Confirm Cellular Activity InVivo In Vivo Efficacy (Xenograft Models) PKPD->InVivo Establish Dose/Schedule Tox Toxicity & Safety Evaluation InVivo->Tox Demonstrate Efficacy End Candidate for Clinical Trials Tox->End Acceptable Safety Profile

Figure 3: A typical preclinical workflow for evaluating a novel pyrrolotriazine kinase inhibitor.

Therapeutic Applications and Clinical Relevance

The versatility of the pyrrolotriazine scaffold has led to the development of inhibitors against a range of kinase targets, translating into diverse clinical applications. These compounds are primarily investigated for use in oncology and the treatment of inflammatory disorders.[2][13]

Compound Class/ExamplePrimary Kinase Target(s)Therapeutic AreaDisease Indication(s)
2,7-disubstituted-pyrrolotriazines JAK2Oncology, HematologyMyeloproliferative Neoplasms (e.g., Polycythemia Vera, Myelofibrosis)[7][8]
4,5-disubstituted-pyrrolotriazines Pan-HER (HER1, HER2), VEGFR2OncologySolid Tumors (e.g., Non-Small Cell Lung Cancer, Breast Cancer)[3]
2,7-disubstituted-pyrrolotriazines ALKOncologyAnaplastic Large-Cell Lymphoma (ALCL), Non-Small-Cell Lung Cancer (NSCLC)[14]
PF-06650833 IRAK4ImmunologyRheumatoid Arthritis, Inflammatory Bowel Disease[5]
General Pyrrolotriazines VEGFR, FGFROncology, OphthalmologyVarious Cancers, Diabetic Retinopathy, Macular Degeneration[13]

Table 2: Examples of Pyrrolotriazine Kinase Inhibitors and Their Therapeutic Applications.

Conclusion

Pyrrolotriazine kinase inhibitors represent a mature and highly successful class of targeted therapeutics. Their mechanism of action is elegantly simple yet profoundly effective: by acting as ATP-competitive inhibitors, they directly block the catalytic function of pathogenic kinases. The scaffold's inherent similarity to adenine provides a strong foundation for binding, while its amenability to chemical modification allows for the systematic optimization of potency, selectivity, and drug-like properties. Through rigorous experimental validation, from biochemical assays to in vivo models, these compounds have demonstrated significant therapeutic potential, particularly in targeting the JAK/STAT pathway for the treatment of cancers and autoimmune diseases. As our understanding of kinase biology continues to deepen, the pyrrolotriazine core will undoubtedly remain a privileged scaffold in the ongoing quest for novel and more effective kinase inhibitors.

References

  • Title: Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review Source: Bentham Science URL: [Link]

  • Title: Pyrrolotriazines as Novel Potent ALK Inhibitors Source: SlideShare URL: [Link]

  • Title: 2,7-Pyrrolo[2,1-f][5][14][15]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation Source: PubMed URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia Source: JoVE URL: [Link]

  • Title: Pyrrolotriazine inhibitors of kinases Source: Google Patents URL
  • Title: 2,7-Pyrrolo[2,1-f][5][14][15]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation Source: ResearchGate URL: [Link]

  • Title: Structure activity relationships for 5-substituted pyrrolo[2,1-f][5][14][15]triazine-based inhibitors of pan-HER/VEGFR2 kinases: Identification of the clinical candidate Source: AACR Journals URL: [Link]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) Source: PubMed URL: [Link]

  • Title: Structure activity relationships for a novel series of pyrrolo[2,1-f][5][14][15]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate Source: AACR Journals URL: [Link]

  • Title: Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review Source: PubMed URL: [Link]

  • Title: Therapeutic targeting of the Jak/STAT pathway Source: PubMed URL: [Link]

  • Title: The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment Source: PubMed Central URL: [Link]

Sources

Exploratory

spectroscopic data for (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of Pyrrolo[1,2-d]triazine Derivatives: A Case Study of (4-oxo-3,4-dihydropyrrolo[1,2-f]triazin-2-yl)acetonitrile Introduction The pyrrolo[1,2-d]triazine s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Pyrrolo[1,2-d]triazine Derivatives: A Case Study of (4-oxo-3,4-dihydropyrrolo[1,2-f]triazin-2-yl)acetonitrile

Introduction

The pyrrolo[1,2-d]triazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities. As with any novel compound intended for pharmaceutical development, unambiguous structural confirmation is a critical prerequisite. Spectroscopic analysis provides the definitive evidence of a molecule's identity, purity, and stereochemistry.

This guide offers a comprehensive overview of the spectroscopic characterization of this important chemical class. Due to the limited availability of public data for "(1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile," this document will use the closely related and publicly documented isomer, (4-oxo-3,4-dihydropyrrolo[1,2-f]triazin-2-yl)acetonitrile , as a practical case study. The data for this compound is available in the public domain, providing a concrete example for our analysis. We will delve into the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and other spectroscopic techniques, explaining not just the data but the rationale behind the experimental choices and interpretation.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Below is the chemical structure of our case study compound, (4-oxo-3,4-dihydropyrrolo[1,2-f]triazin-2-yl)acetonitrile.

Caption: Structure of (4-oxo-3,4-dihydropyrrolo[1,2-f]triazin-2-yl)acetonitrile

Based on this structure, we can predict the key features in its spectra:

  • ¹H NMR: We expect to see signals for the aromatic protons on the pyrrole ring, the methylene protons of the acetonitrile group, and the N-H proton of the triazine ring.

  • ¹³C NMR: Signals should correspond to the carbons in the pyrrole and triazine rings, the carbonyl carbon, the nitrile carbon, and the methylene carbon.

  • Mass Spectrometry: The molecular ion peak should correspond to the exact mass of the molecule (C₈H₆N₄O). Fragmentation patterns may involve the loss of the acetonitrile group or other small fragments.

  • Infrared Spectroscopy: Characteristic absorption bands for the N-H bond, C=O (amide) bond, C≡N (nitrile) bond, and aromatic C-H bonds are anticipated.

Experimental Workflow for Spectroscopic Analysis

A robust and reproducible workflow is essential for obtaining high-quality spectroscopic data. The following diagram and protocol outline a typical process for the characterization of a novel compound like our case study subject.

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Integration prep Weigh ~5-10 mg of purified sample dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6 for NMR) or HPLC-grade solvent (for MS, UV-Vis) prep->dissolve nmr ¹H, ¹³C, COSY, HSQC, HMBC NMR dissolve->nmr NMR Analysis ms High-Resolution Mass Spectrometry (HRMS) dissolve->ms MS Analysis ir Infrared (IR) Spectroscopy dissolve->ir IR Analysis uv UV-Vis Spectroscopy dissolve->uv UV-Vis Analysis process Process raw data (e.g., Fourier transform, baseline correction) nmr->process ms->process ir->process uv->process interpret Interpret spectra & assign signals process->interpret integrate Integrate data from all techniques interpret->integrate confirm Confirm structure and purity integrate->confirm

Foundational

solubility of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile in DMSO

An In-Depth Technical Guide to the Solubility of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile in DMSO for Researchers, Scientists, and Drug Development Professionals Foreword: The Criticality of Solubility in Early-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile in DMSO for Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Solubility in Early-Stage Drug Discovery

In the landscape of preclinical drug development, the intrinsic properties of a novel chemical entity are paramount to its potential success. Among these, aqueous and non-aqueous solubility stand as foundational pillars influencing bioavailability, dose-response relationships, and the overall feasibility of a compound's progression through the development pipeline. Dimethyl sulfoxide (DMSO) has emerged as a near-universal solvent in early-stage discovery due to its remarkable ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2][3] This characteristic is invaluable for high-throughput screening and the preparation of concentrated stock solutions. This guide provides a comprehensive technical overview of the , offering both theoretical underpinnings and practical, field-proven methodologies for its accurate determination.

The pyrrolo[1,2-d][1][2][4]triazin-4(3H)-one core, to which the subject compound belongs, is a scaffold of significant interest in medicinal chemistry, with derivatives showing promise as inhibitors of various kinases and other cellular targets.[5][6] A thorough understanding of the solubility of novel analogues such as (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile is therefore not merely an academic exercise but a critical step in enabling robust biological evaluation.

Section 1: Understanding Dimethyl Sulfoxide (DMSO) as a Solvent

DMSO is a polar aprotic solvent with a unique combination of properties that make it an indispensable tool in the laboratory.[1][4] Its high dielectric constant and ability to act as both a hydrogen bond acceptor and a weak Brønsted acid allow it to effectively solvate a wide array of solutes. Its miscibility with water and many organic solvents further enhances its utility, particularly in the preparation of dosing solutions for in vitro and in vivo studies.[1]

However, it is crucial to recognize that DMSO is not an inert bystander in biological systems. It can have pleiotropic effects, and its concentration in assays must be carefully controlled to avoid solvent-induced artifacts.[1][7] Furthermore, the solubility of a compound in DMSO does not always correlate with its aqueous solubility, a critical parameter for physiological relevance.[8]

Section 2: Theoretical Framework of Solubility

The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the interplay of enthalpy and entropy. For a solute to dissolve, the energy required to break the crystal lattice forces and the solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions.

The will be influenced by several factors:

  • Molecular Structure: The presence of polar functional groups (e.g., the carbonyl and nitrile moieties) and the overall molecular architecture will dictate the strength of interactions with DMSO molecules.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit significantly different solubilities. It is essential to characterize the solid form being used.

  • Purity of the Compound: Impurities can either enhance or suppress solubility.

  • Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.

  • Presence of Water: DMSO is hygroscopic, and the presence of even small amounts of water can alter its solvent properties and affect the solubility of a compound.

Section 3: Experimental Determination of Solubility in DMSO

The following section outlines a robust, step-by-step protocol for determining the equilibrium . This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Reagents
Material/ReagentSpecification
(1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile>98% purity, characterized solid form (e.g., by XRPD)
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9% purity
Analytical BalanceCalibrated, readability to at least 0.01 mg
Vortex MixerStandard laboratory grade
Thermostatic Shaker/IncubatorCapable of maintaining a constant temperature (e.g., 25°C)
MicrocentrifugeCapable of ≥14,000 x g
Calibrated MicropipettesAppropriate volume ranges
High-Performance Liquid Chromatography (HPLC) SystemWith a suitable detector (e.g., UV-Vis)
Volumetric flasks and appropriate glasswareClass A
Syringe filters0.22 µm, compatible with DMSO
Experimental Workflow

The determination of equilibrium solubility involves the creation of a supersaturated solution, allowing it to reach equilibrium, separating the excess solid, and quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep_weigh Weigh excess compound prep_dmso Add precise volume of DMSO prep_weigh->prep_dmso prep_vortex Vortex to create slurry prep_dmso->prep_vortex equil_shake Incubate with shaking (e.g., 24-48h at 25°C) prep_vortex->equil_shake Transfer to incubator sep_centrifuge Centrifuge to pellet undissolved solid equil_shake->sep_centrifuge After equilibration sep_supernatant Carefully collect supernatant sep_centrifuge->sep_supernatant sep_filter Optional: Filter supernatant sep_supernatant->sep_filter quant_dilute Dilute supernatant with appropriate solvent sep_supernatant->quant_dilute If not filtering sep_filter->quant_dilute quant_hplc Analyze by validated HPLC method quant_dilute->quant_hplc quant_calc Calculate concentration quant_hplc->quant_calc

Figure 1: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10-20 mg of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile into a tared, sterile microcentrifuge tube.

    • Add a precise volume of anhydrous DMSO (e.g., 500 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to create a uniform slurry.[9] A significant amount of undissolved solid should be visible.

  • Equilibration:

    • Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Incubate for 24 to 48 hours with continuous agitation to ensure the system reaches thermodynamic equilibrium.[10] The equilibration time should be validated; for some compounds, longer periods may be necessary.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tube at a high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the excess solid.[9]

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

    • Immediately dilute the supernatant with a suitable solvent (e.g., acetonitrile or a mobile phase mimic) to a concentration within the linear range of the analytical method. A large dilution factor will be necessary.

  • Quantification by HPLC:

    • Analyze the diluted sample using a validated, stability-indicating HPLC method.

    • Prepare a calibration curve using accurately weighed standards of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile in the same diluent.

    • Calculate the concentration of the compound in the diluted sample by interpolating from the calibration curve.

Calculation of Solubility

The solubility is calculated by taking into account the dilution factor:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Dilution Factor = Final Volume of Diluted Sample / Initial Volume of Supernatant

The results should be reported in standard units such as mg/mL or mM, along with the temperature at which the measurement was performed.

Section 4: Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely.

Table 1: Solubility of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile in Anhydrous DMSO at 25°C

ReplicateMeasured Concentration (mg/mL)Molar Solubility (M)
1[Insert Value][Insert Value]
2[Insert Value][Insert Value]
3[Insert Value][Insert Value]
Mean [Calculate Mean] [Calculate Mean]
Std. Dev. [Calculate Std. Dev.] [Calculate Std. Dev.]

Note: Molar solubility is calculated using the molecular weight of the compound.

Interpreting the solubility value requires context. For high-throughput screening, a solubility of >10 mM in DMSO is often desired to prepare concentrated stock solutions. For other applications, the required solubility may vary. A low solubility in DMSO for a pyrrolotriazinone derivative would be unusual and may suggest issues with the solid form or purity of the material.

Section 5: Causality and Self-Validation in the Protocol

  • Use of Excess Solid: Starting with a supersaturated slurry is critical to ensure that the final concentration represents the true equilibrium solubility, not just the dissolution of all added material.

  • Extended Equilibration Time: Many dissolution processes are kinetically slow.[10] A 24-48 hour incubation with agitation allows the system to overcome kinetic barriers and reach a stable thermodynamic state.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducibility.

  • Validated Analytical Method: The accuracy of the solubility determination is entirely dependent on the accuracy of the quantification method. A validated HPLC method ensures that the measured concentration is reliable.

  • Use of Anhydrous DMSO: The hygroscopic nature of DMSO means that absorbed water can alter its solvent properties. Using anhydrous DMSO and minimizing exposure to atmospheric moisture is crucial for consistency.

Section 6: Conclusion and Future Directions

This guide has provided a comprehensive framework for the determination and understanding of the . By adhering to the principles of thermodynamic equilibrium and employing a validated analytical methodology, researchers can obtain accurate and reproducible solubility data. This information is fundamental for the confident use of this compound in drug discovery and development, ensuring the integrity of subsequent biological data and informing strategies for formulation and delivery.

Future work should include the determination of solubility in aqueous buffers across a range of pH values to understand its behavior in more physiologically relevant media. This, in conjunction with its DMSO solubility, will provide a more complete physicochemical profile of this promising compound.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Bocan Biotech. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • National Institutes of Health (NIH). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..? [Link]

  • National Institutes of Health (NIH). (2016, August 9). Rearrangement of pyrrolo[1,2-d][1][4][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. [Link]

  • PubChem. 2-[2-(2-Oxopyrrolidin-1-yl)phenyl]acetonitrile. [Link]

  • Beilstein Journals. (2016). Synthesis of pyrrolo[2,1-f][1][2][4]triazin-4(3H)-ones. [Link]

  • ResearchGate. (2020). Normalized spectra of probe 1 in THF, acetonitrile, and DMSO solvents: (a) UV−vis and (b) fluorescence emission (λ ex = 410 nm), respectively. [Link]

  • MDPI. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • Beilstein Journals. (2016). ones: Rearrangement of pyrrolo[1,2-d][1][4][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (Pyrrolo[1,2-d]triazin-2-yl)acetonitrile

Application Notes and Protocols for the Synthesis of (Pyrrolo[1,2-d][1][2][3]triazin-2-yl)acetonitrile For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrrolo[1][2][3]triazine Scaffold a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Synthesis of (Pyrrolo[1,2-d][1][2][3]triazin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[1][2][3]triazine Scaffold and the Quest for Novel Bioactive Molecules

The pyrrolo[1][2][3]triazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities.[4][5] Its isomeric counterpart, pyrrolo[2,1-f][1][2][3]triazine, is notably present in the antiviral drug Remdesivir, highlighting the therapeutic potential of this class of compounds.[4][6][7] The synthesis of novel derivatives of these fused heterocycles is of great interest for the discovery of new therapeutic agents.[8][9] This document provides a detailed, research-grade protocol for the synthesis of a specific derivative, (pyrrolo[1,2-d][1][2][3]triazin-2-yl)acetonitrile, a molecule with potential applications in drug discovery programs.

Proposed Synthetic Pathway

The synthesis of (pyrrolo[1,2-d][1][2][3]triazin-2-yl)acetonitrile can be envisioned through a multi-step sequence starting from a readily available pyrrole derivative. The overall strategy involves the initial construction of the pyrrolo[1,2-d][1][2][3]triazine core, followed by the introduction of the acetonitrile moiety at the C2 position.

Synthetic Pathway A Pyrrole-2-carbaldehyde B N-Aminopyrrole-2-carbaldehyde A->B N-Amination C Pyrrolo[1,2-d][1,2,4]triazine B->C Cyclocondensation with Formamide D 2-Formyl-pyrrolo[1,2-d][1,2,4]triazine C->D Vilsmeier-Haack Formylation E 2-(Hydroxymethyl)-pyrrolo[1,2-d][1,2,4]triazine Oxime D->E Oximation F (Pyrrolo[1,2-d][1,2,4]triazin-2-yl)acetonitrile E->F Dehydration

Caption: Proposed synthetic workflow for (pyrrolo[1,2-d][1][2][3]triazin-2-yl)acetonitrile.

Part 1: Synthesis of the Pyrrolo[1,2-d][1][2][3]triazine Core

The initial phase of the synthesis focuses on the construction of the fused heterocyclic system. This is achieved through the N-amination of a pyrrole precursor followed by a cyclocondensation reaction.

Step 1.1: N-Amination of Pyrrole-2-carbaldehyde

The first step involves the introduction of an amino group onto the nitrogen atom of pyrrole-2-carbaldehyde. This is a crucial step for the subsequent formation of the triazine ring. Electrophilic amination is a common method for this transformation.[7]

Protocol:

  • Reagent Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen) at 0 °C, add a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the complete deprotonation of the pyrrole nitrogen.

  • Amination: To the resulting solution, add a solution of an electrophilic aminating agent, such as O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.1 eq), in anhydrous DMF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-aminopyrrole-2-carbaldehyde, can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the pyrrole nitrogen, making it nucleophilic enough to react with the electrophilic aminating agent.

  • Anhydrous Conditions: NaH reacts violently with water, and the presence of water would quench the base and prevent the desired reaction.

  • O-(diphenylphosphinyl)hydroxylamine (DPPH): This is a commonly used and effective electrophilic aminating agent. Other reagents like chloramine (NH₂Cl) can also be used, but may require different reaction conditions.[7]

Step 1.2: Cyclocondensation to form Pyrrolo[1,2-d][1][2][3]triazine

The newly synthesized N-aminopyrrole-2-carbaldehyde is then cyclized to form the desired pyrrolo[1,2-d][1][2][3]triazine core. This is typically achieved by heating with a source of formamide, which provides the remaining carbon and nitrogen atoms for the triazine ring.[7]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-aminopyrrole-2-carbaldehyde (1.0 eq) in formamide (used as both reagent and solvent).

  • Heating: Heat the reaction mixture to 160-170 °C and maintain this temperature for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude pyrrolo[1,2-d][1][2][3]triazine can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Formamide: Serves as a source of one carbon and one nitrogen atom to complete the triazine ring. The high temperature is necessary to drive the condensation and dehydration reactions.

  • High Temperature: Provides the activation energy required for the cyclization reaction to proceed at a reasonable rate.

Part 2: Functionalization at the C2-Position

With the core heterocyclic scaffold in hand, the next phase is to introduce the acetonitrile group at the C2 position. A common and effective strategy is to first introduce a formyl group via a Vilsmeier-Haack reaction, which can then be converted to the nitrile.

Step 2.1: Vilsmeier-Haack Formylation of Pyrrolo[1,2-d][1][2][3]triazine

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[10]

Protocol:

  • Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: To this freshly prepared Vilsmeier reagent, add a solution of pyrrolo[1,2-d][1][2][3]triazine (1.0 eq) in anhydrous 1,2-dichloroethane dropwise at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80 °C for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 2-formyl-pyrrolo[1,2-d][1][2][3]triazine by column chromatography.

Causality of Experimental Choices:

  • Vilsmeier Reagent (from DMF and POCl₃): This electrophilic species is highly effective for introducing a formyl group onto the electron-rich pyrrole ring of the fused system.

  • Heating: The reaction often requires heating to proceed to completion.

Step 2.2: Conversion of the Aldehyde to the Acetonitrile

The final step involves the conversion of the 2-formyl group to the desired acetonitrile moiety. This can be achieved in a two-step sequence: formation of the oxime followed by dehydration.[11]

Protocol:

  • Oximation:

    • Dissolve 2-formyl-pyrrolo[1,2-d][1][2][3]triazine (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.

    • Add water to the residue and extract the oxime with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the crude oxime, which can often be used in the next step without further purification.

  • Dehydration to Nitrile:

    • Dissolve the crude oxime in a suitable solvent such as acetic anhydride.

    • Heat the reaction mixture to reflux for 1-2 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate and concentrate.

    • Purify the final product, (pyrrolo[1,2-d][1][2][3]triazin-2-yl)acetonitrile, by column chromatography.

Causality of Experimental Choices:

  • Hydroxylamine Hydrochloride and Sodium Acetate: A standard combination for the formation of oximes from aldehydes. Sodium acetate acts as a base to neutralize the HCl released.

  • Acetic Anhydride: A common and effective dehydrating agent for the conversion of aldoximes to nitriles.

Data Summary

The following table provides a hypothetical summary of the key reaction parameters and expected outcomes. Actual results may vary.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1.1N-AminationPyrrole-2-carbaldehyde, NaH, DPPHDMF0 to RT12-1660-75
1.2CyclocondensationN-Aminopyrrole-2-carbaldehyde, FormamideFormamide160-1704-650-65
2.1FormylationPyrrolo[1,2-d][1][2][3]triazine, POCl₃, DMF1,2-Dichloroethane802-370-85
2.2Oximation/Dehydration2-Formyl derivative, NH₂OH·HCl, Ac₂OEthanol, Acetic AnhydrideRT to Reflux3-675-90

Visualization of the Experimental Workflow

Experimental Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization A Step 1.1: N-Amination Pyrrole-2-carbaldehyde NaH, DPPH, DMF B Step 1.2: Cyclocondensation N-Aminopyrrole-2-carbaldehyde Formamide A->B Purification C Step 2.1: Formylation Pyrrolo[1,2-d][1,2,4]triazine Vilsmeier Reagent B->C Intermediate Product D Step 2.2: Oximation & Dehydration 2-Formyl derivative NH₂OH·HCl, Ac₂O C->D Purification E (Pyrrolo[1,2-d][1,2,4]triazin-2-yl)acetonitrile D->E Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the use of standard analytical techniques at each step. It is imperative for the researcher to verify the successful formation of each intermediate before proceeding to the next step.

  • Thin Layer Chromatography (TLC): Should be used to monitor the progress of each reaction, ensuring the consumption of the starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of each intermediate and the final product. The characteristic chemical shifts and coupling constants will provide definitive evidence of the desired molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the appearance and disappearance of carbonyl, hydroxyl, and nitrile stretches throughout the synthesis.

By rigorously applying these analytical methods, the researcher can have high confidence in the identity and purity of the synthesized compounds, thus ensuring the trustworthiness of the experimental outcomes.

References

  • D'Auria, M. (2002). Pyrrolo[2,1-c][1][2][3]triazines From 2-diazopyrroles: Synthesis and Antiproliferative Activity. Il Farmaco, 57(5), 387-391. [Link]

  • Yufeng. (2024). Acetonitrile. Yufeng Chemical. [Link]

  • Warren, T. K., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 103-110. [Link]

  • da Silva, A. B. F., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]

  • Reddy, T. J., et al. (2023). Catalyst-free assembly of a polyfunctionalized 1,2,4-triazole-fused N-heterocycle, 6-acylated pyrrolo[1,2-a][1][2][3]triazolo[5,1-c]pyrazine. Organic & Biomolecular Chemistry, 21(47), 9631-9635. [Link]

  • Singh, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(2), 1125-1141. [Link]

  • Mastalerz, H., et al. (2012). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Organic Process Research & Development, 16(5), 823-832. [Link]

  • Wikipedia. (2024). Acetonitrile. Wikipedia. [Link]

  • Tamura, Y., et al. (1980). Cyanation using the combined reagent, triphenyiphosphine–thiocyanogen (TPPT): a new general route to indole and pyrrole carbonitriles. Journal of the Chemical Society, Perkin Transactions 1, 406-409. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]

  • Charushin, V. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7681. [Link]

  • Study.com. (2023). Acetonitrile | Structure, Formula & Properties. Study.com. [Link]

  • G, R., & K, S. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-14. [Link]

  • Ott, G. R., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 16(11), 1759-1768. [Link]

  • Estevez, V., et al. (2011). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 16(4), 3079-3087. [Link]

  • Guchhait, S. K., et al. (2018). Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. The Journal of Organic Chemistry, 83(11), 5807-5815. [Link]

  • Scherk, C., et al. (2020). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. ChemCatChem, 12(23), 5912-5916. [Link]

  • Robles, H. (2014). Acetonitrile. Encyclopedia of Toxicology, 3rd ed., 48-50. [Link]

  • Ishibashi, H., et al. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 2(4), 125-130. [Link]

  • Reddy, K. L., et al. (2017). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 22(8), 1339. [Link]

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Application

Application Notes and Protocols for (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile in Cell Culture

Senior Application Scientist Note: The following document provides a detailed guide for the use of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile in a research setting. It is important to note that while the pyrrolo[1...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following document provides a detailed guide for the use of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile in a research setting. It is important to note that while the pyrrolo[1][2][3]triazine scaffold is a well-researched area in medicinal chemistry, specific peer-reviewed biological data for the exact molecule, (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile (CAS 959240-68-7), is not extensively available in the public domain. Therefore, these application notes and protocols are constructed based on the established activities of structurally related pyrrolotriazine derivatives, which are predominantly known as kinase inhibitors.[1][2][3] Researchers should consider the following as a comprehensive starting point for their investigations, with the understanding that optimization will be necessary.

Part 1: Scientific Introduction and Mechanism of Action

The Pyrrolotriazine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[1][2][3]triazine core is recognized as a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors.[2] This heterocyclic system serves as a bioisostere for the adenine moiety of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]

Derivatives of the pyrrolotriazine scaffold have been synthesized and evaluated as inhibitors of a range of kinases, including but not limited to:

  • Aurora Kinases: Essential for cell cycle regulation and mitosis.[1][2]

  • Anaplastic Lymphoma Kinase (ALK): A driver of certain types of lymphoma and non-small cell lung cancer.[5]

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR-2, FGFR-1, and PDGFR, which are crucial for angiogenesis and tumor growth.[3]

  • Phosphoinositide 3-kinases (PI3Ks): Central nodes in signaling pathways that control cell growth, proliferation, and survival.

Given its structural features, it is hypothesized that (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile functions as an ATP-competitive kinase inhibitor. The specific kinase or kinases it targets with high affinity would need to be determined experimentally through comprehensive kinase profiling.

Postulated Signaling Pathway

Based on the known targets of related compounds, a likely mechanism of action for a pyrrolotriazine-based inhibitor in cancer cells involves the disruption of a key pro-survival signaling cascade, such as the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell proliferation and inhibiting apoptosis (programmed cell death).

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile Compound->PI3K Inhibits (Hypothesized)

Figure 1: Hypothesized mechanism of action of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile targeting the PI3K signaling pathway.

Part 2: Experimental Protocols

Preparation of Stock Solutions

Rationale: Small molecule inhibitors are typically insoluble in aqueous media and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose. High-concentration stock solutions are prepared to minimize the final concentration of DMSO in the cell culture medium, as DMSO can have cytotoxic effects at concentrations above 0.5-1%.

Materials:

  • (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile (powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Protocol:

  • Determine the desired stock concentration: A 10 mM stock solution is a common starting point.

  • Calculate the required mass of the compound:

    • Molecular Weight of C₈H₆N₄O: 174.16 g/mol

    • For a 10 mM stock in 1 mL: 0.01 mol/L * 1 L/1000 mL * 174.16 g/mol = 0.0017416 g = 1.74 mg

  • Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of sterile DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Cell Viability Assay (MTT or similar)

Rationale: A cell viability assay is a fundamental experiment to determine the cytotoxic or cytostatic effects of a compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow the cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Add 100 µL of the diluted compound solutions to the appropriate wells. Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with serial dilutions of compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan crystals Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze data and determine IC50 Read_Absorbance->Analyze End End Analyze->End

Sources

Method

Title: High-Throughput Screening of Pyrrolotriazine Libraries for Novel Kinase Inhibitors: Application Notes and Protocols

An Application Guide by Google Gemini Abstract The pyrrolotriazine scaffold has emerged as a "privileged" structure in modern drug discovery, prized for its bioisosteric resemblance to the adenine core of ATP.[1][2] This...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Google Gemini

Abstract The pyrrolotriazine scaffold has emerged as a "privileged" structure in modern drug discovery, prized for its bioisosteric resemblance to the adenine core of ATP.[1][2] This property makes it an ideal starting point for the development of potent and selective kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[3] This guide, intended for researchers in drug development, provides a detailed framework for designing and executing a high-throughput screening (HTS) campaign to identify and validate novel kinase inhibitors from pyrrolotriazine-based compound libraries. We present field-proven, step-by-step protocols for primary biochemical screening, hit confirmation and triage, and cellular target engagement, emphasizing the scientific rationale behind key experimental choices to ensure a robust and efficient discovery cascade.

The Pyrrolotriazine Scaffold: Strategic Considerations for Kinase Screening

The success of any HTS campaign begins with a well-designed assay that is tailored to both the target class and the chemical matter being screened. Pyrrolotriazines, as ATP-competitive inhibitor candidates, are ideally suited for enzymatic assays that directly or indirectly measure kinase activity.[2]

1.1. Rationale for Target and Assay Selection Protein kinases are a large and well-validated family of drug targets.[4] The universal nature of their catalytic function—transferring a phosphate group from ATP to a substrate—provides a common reaction product, ADP, that can be detected by a variety of HTS-compatible technologies.[5] This makes universal, ADP-detection assays highly efficient for screening large libraries against diverse kinases.

1.2. Choosing the Right HTS Technology For a primary screen, the ideal assay is robust, sensitive, cost-effective, and resistant to compound interference. We recommend a luminescence-based homogenous assay that quantifies the amount of ADP produced in the kinase reaction.

  • Primary Assay Choice: Luminescence-Based ADP Detection (e.g., ADP-Glo™)

    • Principle: This "mix-and-read" assay format uses a two-step process. First, the kinase reaction is performed. Then, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent converts the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing a light signal directly proportional to kinase activity.

    • Expertise & Experience: We select this technology for the primary screen due to its high signal-to-background ratio, excellent Z' factor values (typically >0.7), and reduced interference from colored or fluorescent compounds compared to optical-based methods.[5][6]

  • Orthogonal Assay Choice: Time-Resolved FRET (TR-FRET)

    • Principle: To confirm hits from the primary screen, it is critical to use an orthogonal assay that relies on a different detection principle.[7] A TR-FRET immunoassay, for instance, detects the phosphorylated substrate using a specific antibody labeled with a fluorophore, providing a direct measure of product formation rather than cofactor consumption.

    • Trustworthiness: This approach ensures that hits are not artifacts of the primary assay's detection system (e.g., inhibitors of the luciferase enzyme).

The Screening Cascade: From Primary Hit to Validated Lead

A successful screening campaign is a multi-step process designed to systematically identify potent and specific modulators of the target kinase while eliminating false positives.

G cluster_0 Screening Workflow A Primary HTS (Single Concentration) B Hit Confirmation (Re-test actives) A->B ~2% Hit Rate C Dose-Response (IC50) Biochemical Potency B->C >80% Confirmation D Orthogonal Assay (e.g., TR-FRET) C->D Potent Compounds E Counterscreens (Assay Interference) D->E Confirmed Hits F Cellular Target Engagement (e.g., NanoBRET™) E->F Clean Hits G Validated Hit F->G G cluster_0 NanoBRET™ Principle Kinase Target Kinase-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer BRET Signal (No Inhibitor) label_no_bret No BRET Signal (Inhibitor Present) Compound Pyrrolotriazine Inhibitor Compound->Kinase Inhibitor Binds

Caption: Principle of a competitive NanoBRET™ target engagement assay.

Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the cells in a 384-well white assay plate and incubate for 24 hours.

  • Compound Treatment: Add serially diluted hit compounds to the cells and incubate for 2 hours.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer and the Nano-Glo® substrate to all wells.

  • Signal Detection: Immediately read the plate using a BRET-capable reader, measuring both donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against compound concentration to determine the cellular IC₅₀ value.

    • Authoritative Grounding: A potent IC₅₀ in this assay provides strong evidence that the compound engages the target kinase within living cells.

Data Presentation and Interpretation

Summarize the data from the screening cascade in a clear, tabular format to facilitate hit prioritization.

Compound IDPrimary Screen (% Inhibition @ 10µM)Biochemical IC₅₀ (nM) (Luminescence)Orthogonal IC₅₀ (nM) (TR-FRET)Cellular IC₅₀ (nM) (NanoBRET™)
PTZ-00195%5065250
PTZ-00288%210250>10,000
PTZ-00391%150>10,000N/A
Staurosporine99%101550

Interpretation:

  • PTZ-001: An ideal hit. It is potent in the primary screen, confirmed with a similar potency in the orthogonal assay, and shows good activity in the cellular target engagement assay. This compound is a high-priority candidate for lead optimization.

  • PTZ-002: A common profile. The compound is active biochemically but loses its potency in the cellular assay. This may be due to poor cell permeability or high protein binding.

  • PTZ-003: A likely false positive. The compound is active in the primary luminescence assay but inactive in the orthogonal TR-FRET assay, suggesting it interferes with the primary assay's detection technology (e.g., luciferase). This compound should be deprioritized. [7]

Conclusion

The screening cascade detailed in this guide provides a robust and scientifically rigorous framework for identifying and validating novel kinase inhibitors from pyrrolotriazine libraries. By employing a universal primary assay, confirming hits with an orthogonal method, and verifying activity in a cellular context, researchers can efficiently triage large compound sets and focus resources on developing candidates with the highest probability of success. This systematic, data-driven approach is fundamental to navigating the complexities of modern drug discovery.

References

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  • Egan, D. F., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. Available at: [Link]

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  • Lowery, R. G. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

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Application

Application Note: A Universal Protocol for Profiling (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile and Other Novel Pyrrolotriazine Derivatives as Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they have become one o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they have become one of the most important classes of drug targets.[1][2] The pyrrolo[2,1-f][3][4][5]triazine scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently serving as a core component in potent kinase inhibitors.[6] This is largely because it acts as a bioisostere for the adenine moiety of ATP, enabling it to compete for the enzyme's ATP-binding site.[7] This application note presents a robust, universal, and high-throughput protocol for determining the inhibitory activity of novel compounds built on this scaffold, using (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile as a representative test article. We detail a luminescence-based assay that quantifies kinase activity by measuring ADP production, a direct product of the phosphotransferase reaction.[4][8] This methodology is broadly applicable to a wide range of kinases, offers high sensitivity, and is ideal for primary screening, dose-response studies, and selectivity profiling.[3]

Introduction: The Rationale for Kinase Inhibition Profiling

The human kinome comprises over 500 enzymes that catalyze the phosphorylation of proteins, lipids, and other substrates.[8][9] This post-translational modification acts as a molecular switch, controlling everything from cell division and metabolism to signal transduction.[8] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with dozens of approved drugs making a significant clinical impact.[6]

The compound of interest, (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile, belongs to the pyrrolotriazine chemical class. Numerous derivatives of this scaffold have been reported as potent inhibitors of various kinases, including Aurora kinases, Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][10][11] Given this precedent, it is logical to hypothesize that this novel compound also possesses kinase inhibitory properties.

The first step in characterizing such a compound is to quantify its effect on the enzymatic activity of one or more kinases. This requires a robust and reliable assay. While several technologies exist, including radiometric assays, fluorescence polarization (FP), and time-resolved fluorescence resonance energy transfer (TR-FRET), this guide will focus on a luminescence-based approach: the ADP-Glo™ Kinase Assay.[2][12][13] This assay is a universal method that measures the amount of ADP produced during the kinase reaction, making it suitable for virtually any kinase.[5] The luminescent signal generated is directly proportional to kinase activity, providing an intuitive and highly sensitive readout.[3][8]

Principle of the Luminescence-Based ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a two-step process performed in a homogeneous "add-and-read" format, minimizing handling and making it ideal for high-throughput screening (HTS).[4][5]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase transfers the γ-phosphate from ATP to the substrate, producing ADP.[8] After this reaction reaches completion, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[4]

  • ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, which produces a stable luminescent signal.[5][14] The intensity of the light is directly proportional to the initial amount of ADP produced, and thus, to the kinase activity.[3] An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Detection K_Reaction Kinase + Substrate + ATP + Inhibitor K_Products Phospho-Substrate + ADP + Unused ATP K_Reaction->K_Products Enzyme Activity Add_ReagentA Add ADP-Glo™ Reagent K_Products->Add_ReagentA ATP_Depleted Phospho-Substrate + ADP Add_ReagentA->ATP_Depleted Depletes remaining ATP Add_ReagentB Add Kinase Detection Reagent ATP_Depleted->Add_ReagentB ATP_Regen ADP converted to new ATP Add_ReagentB->ATP_Regen Light Light Production (Luciferase/Luciferin) ATP_Regen->Light Signal Generation Readout Measure Luminescence (Signal ∝ Kinase Activity) Light->Readout

Caption: Workflow of the two-step ADP-Glo™ kinase assay.

Materials and Reagents

This protocol is designed for a 384-well plate format but can be adapted. Ensure all reagents are at room temperature before starting the assay.[14]

ReagentExample SupplierPurpose
(1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrileCustom SynthesisTest Inhibitor
DMSO, ACS GradeSigma-AldrichSolvent for test inhibitor
Kinase of Interest (e.g., Aurora A)Promega, RevvityEnzyme source
Kinase Substrate (e.g., Kemptide)AnyMolecule to be phosphorylated by the kinase
Adenosine 5'-Triphosphate (ATP)Sigma-AldrichPhosphate donor for the kinase reaction
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)Lab-preparedProvides optimal pH and cofactors for the kinase reaction
White, Opaque 384-well Assay PlatesGreiner, CorningLow-volume plates suitable for luminescence measurements
Multimode Plate Reader with Luminescence ModuleBMG LABTECH, etc.Instrument for signal detection

Detailed Experimental Protocol

This protocol outlines the steps to determine the IC₅₀ value of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile. The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Reagent Preparation
  • Test Compound Stock: Prepare a 10 mM stock solution of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile in 100% DMSO.

  • Compound Dilution Series: Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for the dose-response curve (e.g., 10 points, 1:3 dilution series). The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid solvent effects.

  • Kinase Working Solution: Dilute the kinase enzyme to 2X the final desired concentration in kinase reaction buffer. The optimal enzyme concentration should be determined empirically to achieve 10-30% ATP-to-ADP conversion in the reaction time.

  • Substrate/ATP Working Solution: Prepare a 2X solution of the substrate and ATP in the kinase reaction buffer. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[1]

Assay Procedure (5 µL Reaction Volume)
  • Compound Plating: Add 1 µL of the diluted test compound, positive control inhibitor, or DMSO (for 'no inhibitor' and 'no enzyme' controls) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the 2X Kinase Working Solution to all wells except the 'no enzyme' control wells. Add 2 µL of kinase reaction buffer to the 'no enzyme' wells.

  • Initiate Kinase Reaction: Add 2 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[4]

  • Develop Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[4]

  • Data Acquisition: Read the luminescence on a plate reader.

Caption: Example plate layout for an IC₅₀ determination experiment.

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw data will be in Relative Luminescence Units (RLU). First, normalize the data to percent activity and then calculate percent inhibition.

  • Average RLU_no_inhibitor: Signal from wells with enzyme and DMSO only (100% activity).

  • Average RLU_no_enzyme: Signal from wells with no enzyme (0% activity / background).

  • RLU_sample: Signal from a well containing the test compound.

Percent Activity (%) = (RLU_sample - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme) * 100

Percent Inhibition (%) = 100 - Percent Activity

IC₅₀ Determination

Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC₅₀ value.

Data_Analysis_Flow RawData Raw Luminescence Data (RLU) Normalization Calculate % Inhibition for each concentration RawData->Normalization Controls Control Data (No Enzyme, No Inhibitor) Controls->Normalization Plotting Plot % Inhibition vs. log[Inhibitor] Normalization->Plotting CurveFit Non-linear Regression (4-Parameter Fit) Plotting->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Sources

Method

Application Note &amp; Protocol: Evaluating the Cytotoxicity of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile on Cancer Cell Lines

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the in vitro cytotoxic effects of (1-Oxopyrro...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the in vitro cytotoxic effects of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile, a novel compound within the promising pyrrolo[1,2-d]triazine class of potential anticancer agents. We delve into the scientific rationale for investigating this compound class, detail the principles of common cytotoxicity assays, and provide a step-by-step protocol for the widely used MTT assay. This guide is designed to be a practical resource, ensuring experimental robustness and data integrity.

Scientific Background: The Therapeutic Potential of Pyrrolo[1,2-d]triazine Derivatives

The pyrrolo[1,2,d]triazine scaffold is a "privileged" structure in medicinal chemistry, meaning it can interact with a variety of biological targets.[1] Derivatives of this heterocyclic system have garnered significant attention for their potential as anticancer agents.[2][3] Mechanistically, many pyrrolo[1,2,d]triazine compounds function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.[4]

Notably, various analogs have demonstrated potent inhibitory activity against crucial kinases such as c-Met, VEGFR-2, and MERTK, which are implicated in tumor growth, proliferation, and angiogenesis.[4][5][6] For instance, certain pyrrolo[2,1-f][7][8][9]triazine derivatives have exhibited impressive IC50 values in the nanomolar range against cancer cell lines like A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma).[6] Given this compelling background, evaluating the cytotoxic potential of novel derivatives like (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile is a critical step in the drug discovery pipeline.

Principles of In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are foundational in preclinical drug development, providing initial insights into a compound's potential to kill or inhibit the growth of cancer cells.[10][11] These assays typically rely on measuring a specific cellular parameter that correlates with the number of viable cells. Common methodologies include:

  • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population.[12][13] In the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

  • Membrane Integrity Assays (e.g., LDH): These assays quantify the release of intracellular components into the culture medium upon cell membrane damage.[11][14] The lactate dehydrogenase (LDH) assay is a common example, where the amount of LDH in the supernatant is proportional to the number of dead or dying cells.[11][15][16]

  • ATP-Based Assays: These assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells.[17]

The choice of assay depends on the specific research question, the compound's potential mechanism of action, and available laboratory equipment.[9] For initial screening, the MTT assay is a robust, cost-effective, and widely accepted method.[13]

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of a test compound involves several key stages, from initial cell culture to final data analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. Compound Dilution Series cell_seeding 3. Cell Seeding in 96-Well Plate compound_prep->cell_seeding treatment 4. Compound Treatment cell_seeding->treatment incubation 5. Incubation (24-72h) treatment->incubation reagent_add 6. Addition of Assay Reagent (e.g., MTT) incubation->reagent_add readout 7. Absorbance Measurement reagent_add->readout calculation 8. Calculation of % Viability readout->calculation ic50 9. IC50 Determination calculation->ic50

Caption: A generalized workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay for (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile

This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of the test compound on a selected cancer cell line.

Materials and Reagents
  • Cell Lines: Select appropriate cancer cell lines based on the research focus. The NCI-60 panel provides a good starting point for broad screening.[18] For targeted studies, consider lines where the putative target (e.g., c-Met) is overexpressed. A non-cancerous cell line (e.g., human fibroblasts) should be included to assess general cytotoxicity.[9]

  • Culture Medium: Appropriate complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile: Stock solution (e.g., 10 mM in DMSO).

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Vehicle Control: DMSO (or the solvent used for the test compound).

  • Sterile 96-well flat-bottom microplates.

  • Multichannel pipette.

  • Microplate reader (absorbance at 570 nm).

  • Humidified incubator (37°C, 5% CO2).

Experimental Procedure

Day 1: Cell Seeding

  • Cell Preparation: Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Seed the cells into a 96-well plate.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

Day 2: Compound Treatment

  • Prepare Dilutions: Prepare a serial dilution of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile in complete culture medium. A common starting range is 0.1 µM to 100 µM. Also, prepare dilutions for the positive control.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control.

  • Controls: Ensure the plate includes the following controls in triplicate:

    • Untreated Cells: Cells with fresh medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound.

    • Medium Blank: Wells with medium but no cells, to measure background absorbance.[7]

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).[7]

Day 3/4/5: MTT Assay and Data Collection

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the medium blank wells from all other absorbance readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

  • Interpretation: A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[19] The IC50 value provides a quantitative measure of the compound's potency.

Data Presentation

The results of the cytotoxicity assay should be presented clearly and concisely. A table summarizing the IC50 values for the test compound and positive control across different cell lines and time points is highly recommended.

Cell LineCompoundIncubation Time (h)IC50 (µM)
A549 (Lung)(1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile48[Experimental Value]
MCF-7 (Breast)(1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile48[Experimental Value]
HCT116 (Colon)(1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile48[Experimental Value]
Fibroblasts(1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile48[Experimental Value]
A549 (Lung)Doxorubicin (Positive Control)48[Experimental Value]

Troubleshooting and Best Practices

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Assay Interference: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent. A cell-free control with the compound and MTT can help identify such interference.

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.

  • Replication: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the results.

Conclusion

The protocol outlined in this application note provides a robust framework for the initial cytotoxic evaluation of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile. By following these guidelines, researchers can generate reliable and reproducible data to inform the next steps in the drug development process, potentially leading to the discovery of novel and effective anticancer therapeutics.

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Medical Device and Diagnostic Industry. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]

  • Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?[Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][7][8][9]triazine derivatives. [Link]

  • Journal of Molecular Structure. (n.d.). Pyrrolo[2,1-f][7][8][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]

  • ResearchGate. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro. [Link]

  • IntechOpen. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • National Institutes of Health. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][7][8][9]triazine Derivatives. [Link]

  • PubMed. (2018). Exploration of novel pyrrolo[2,1-f][7][8][9]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]

  • PubMed Central. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][7][8][9]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Link]

  • National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

  • American Association for Cancer Research. (n.d.). Cancer Cell Lines for Drug Discovery and Development. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][7][8][9]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 1,2,4-triazinotriazinone derivatives. [Link]

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Application

Application Notes and Protocols for Evaluating Pyrrolotriazine Efficacy in Preclinical Animal Models

Introduction: The Therapeutic Promise of the Pyrrolotriazine Scaffold The pyrrolotriazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrrolotriazine Scaffold

The pyrrolotriazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases. This similarity allows pyrrolotriazine derivatives to interact with a wide array of biological targets, functioning as bioisosteres for adenine and guanine.[1] Consequently, this class of compounds has demonstrated a broad spectrum of therapeutic potential, most notably as kinase inhibitors for oncology, immunomodulatory agents for inflammatory diseases, and as antiviral agents.[1][2]

Kinase inhibition is a cornerstone of targeted cancer therapy, and numerous pyrrolotriazine-based compounds have been developed to target key kinases implicated in tumorigenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus kinases (JAKs).[2][3] In the realm of inflammatory and autoimmune diseases, the modulation of signaling pathways, particularly the JAK-STAT pathway, by pyrrolotriazine inhibitors has shown promise in preclinical models.[3] Furthermore, the pyrrolotriazine scaffold is integral to the nucleoside analog antiviral drug Remdesivir, highlighting its potential in combating viral infections.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of preclinical animal models to evaluate the in vivo efficacy of novel pyrrolotriazine-based therapeutic candidates. The protocols detailed herein are designed to be robust and reproducible, providing a framework for generating the critical data necessary for advancing promising compounds toward clinical investigation.

Strategic Selection of Animal Models: Aligning the Model with the Mechanism

The selection of an appropriate animal model is paramount for the successful preclinical evaluation of a pyrrolotriazine candidate. The choice of model must be intrinsically linked to the compound's proposed mechanism of action and intended therapeutic indication. A well-chosen model will not only provide proof-of-concept for efficacy but also offer insights into potential biomarkers and patient stratification strategies.

I. Oncology: Kinase-Inhibiting Pyrrolotriazines

For pyrrolotriazine-based kinase inhibitors, patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are the current standards for preclinical efficacy testing.[4][5] These models involve the implantation of human tumor tissue or cancer cell lines into immunodeficient mice, allowing for the in vivo assessment of a compound's anti-tumor activity in a human-relevant context.[5][6]

A. Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This model is particularly relevant for pyrrolotriazines targeting kinases frequently mutated or overexpressed in NSCLC, such as EGFR. The A549 cell line, derived from a human lung adenocarcinoma, is a widely used and well-characterized model for NSCLC studies.[7]

Protocol: A549 NSCLC Xenograft Model

  • Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Husbandry: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks of age. House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Tumor Implantation:

    • Harvest A549 cells during the exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare the pyrrolotriazine test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

    • Administer the compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A positive control, such as a clinically approved EGFR inhibitor, should be included.

  • Efficacy Endpoints:

    • Primary Endpoint: Tumor growth inhibition (TGI). Continue to measure tumor volume throughout the study.[8]

    • Secondary Endpoints:

      • Body weight: Monitor for signs of toxicity.

      • Overall survival: Record the date of death or euthanasia due to tumor burden or morbidity.

      • Pharmacodynamic markers: At the end of the study, collect tumor tissue to assess target engagement (e.g., phosphorylation status of the target kinase) via Western blot or immunohistochemistry.[8]

Data Presentation: Tumor Growth Inhibition

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)
Vehicle Control-1200 ± 150-
Pyrrolotriazine A50 mg/kg, QD, PO450 ± 8062.5%
Positive Control25 mg/kg, QD, PO300 ± 6075%

Workflow for NSCLC Xenograft Study

G cluster_setup Model Setup cluster_monitoring Monitoring & Dosing cluster_endpoints Endpoint Analysis A549_culture A549 Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice A549_culture->Implantation Tumor_growth Tumor Growth Monitoring Implantation->Tumor_growth Randomization Randomization of Mice Tumor_growth->Randomization Dosing Drug Administration Randomization->Dosing TGI Tumor Growth Inhibition Dosing->TGI Survival Survival Analysis Dosing->Survival PD_markers Pharmacodynamic Markers Dosing->PD_markers G cluster_induction Arthritis Induction cluster_treatment Treatment & Monitoring cluster_analysis Efficacy Assessment Immunization Primary Immunization (Collagen + CFA) Booster Booster Immunization (Collagen + IFA) Immunization->Booster Scoring Clinical Scoring Booster->Scoring Treatment Initiate Treatment Scoring->Treatment Clinical_score Clinical Score Reduction Treatment->Clinical_score Histology Histopathology of Joints Treatment->Histology Biomarkers Serum Biomarkers Treatment->Biomarkers G cluster_infection Infection cluster_dosing Treatment cluster_evaluation Efficacy Evaluation Inoculation Intranasal Inoculation with Influenza Virus Treatment_admin Drug Administration (Prophylactic or Therapeutic) Inoculation->Treatment_admin Viral_titer Lung Viral Titer Treatment_admin->Viral_titer Morbidity Body Weight & Survival Treatment_admin->Morbidity Pathology Lung Histopathology Treatment_admin->Pathology

Caption: Workflow for an influenza infection efficacy study.

Data Analysis and Interpretation: Ensuring Scientific Rigor

Statistical analysis is crucial for the interpretation of data from animal efficacy studies. Appropriate statistical tests should be chosen based on the experimental design and the nature of the data. For tumor growth and arthritis score data, a two-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) is often appropriate for comparing multiple treatment groups to a control group over time. For survival data, Kaplan-Meier survival curves should be generated and compared using a log-rank test. For endpoint data such as viral titers and biomarker levels, a one-way ANOVA or a t-test can be used.

Conclusion: A Pathway to Clinical Translation

The preclinical animal models and protocols detailed in these application notes provide a robust framework for evaluating the in vivo efficacy of novel pyrrolotriazine-based therapeutic candidates. By carefully selecting the appropriate model, adhering to rigorous experimental design, and employing relevant efficacy endpoints, researchers can generate the critical data needed to support the advancement of promising compounds into clinical development. The ultimate goal of these preclinical studies is to identify and validate new therapies that can address unmet medical needs in oncology, inflammatory diseases, and virology.

References

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Method

A Validated Stability-Indicating RP-HPLC Method for the Quantification of (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile

An Application Note for Drug Development Professionals A Validated Stability-Indicating RP-HPLC Method for the Quantification of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile Abstract This application note p...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

A Validated Stability-Indicating RP-HPLC Method for the Quantification of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile. The development of reliable analytical methods is paramount in pharmaceutical development for ensuring product quality, stability, and safety.[4] This document provides a comprehensive guide encompassing method development rationale, forced degradation studies, a detailed analytical protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5] The methodologies are designed for researchers, quality control analysts, and formulation scientists, providing not just procedural steps, but also the scientific causality behind the experimental design.

Part 1: Introduction and Method Development Rationale

(1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile is a novel heterocyclic compound with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a validated, stability-indicating analytical method is required to accurately measure the assay of the drug substance and to detect any degradation products that may form during manufacturing, storage, or stability studies.[6]

The Causality Behind Method Selection

The primary analytical technique chosen is RP-HPLC with UV detection . This choice is underpinned by several key factors:

  • Robustness and Ubiquity: HPLC is a workhorse in pharmaceutical analysis, known for its reliability and reproducibility.

  • Analyte Characteristics: The pyrrolotriazine core, coupled with the acetonitrile and oxo-groups, imparts moderate polarity, making it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

  • Chromophore Presence: The conjugated ring system of the pyrrolotriazine nucleus is expected to possess a strong chromophore, enabling sensitive detection using a UV-Vis detector.

For applications requiring higher sensitivity and specificity, such as analysis in complex biological matrices or identification of unknown impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative.[1] LC-MS/MS provides structural information and can achieve significantly lower limits of detection.[7][8] However, for routine quality control and stability testing of the bulk drug substance, a well-validated HPLC-UV method is often sufficient and more cost-effective.

Chromatographic Strategy
  • Column Selection: A C18 (octadecylsilane) column is selected for its versatility and strong retentive properties for moderately polar to nonpolar analytes. The end-capping on modern C18 columns minimizes peak tailing, which can be an issue for nitrogen-containing heterocyclic compounds.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (acetonitrile) is employed.

    • Acetonitrile is chosen over methanol as it generally provides better peak shapes, lower UV cutoff, and lower column backpressure.

    • A buffer is critical for controlling the ionization state of the analyte, ensuring consistent retention times and symmetrical peaks. Ammonium acetate is volatile, making it compatible with LC-MS/MS should the method need to be transferred.[7]

  • Detection Wavelength: The wavelength for detection is determined by scanning the UV spectrum of the analyte in the mobile phase. The wavelength of maximum absorbance (λ-max) is chosen to ensure the highest sensitivity.

Part 2: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are the cornerstone of developing a stability-indicating method.[9] Their purpose is to intentionally degrade the API under harsh conditions to produce potential degradants.[2] This allows us to challenge the analytical method's ability to separate the intact API from any impurities or degradation products, thereby ensuring its specificity.[10][11]

Stress Conditions

The following stress conditions are applied based on ICH guideline Q1A.[2] The goal is to achieve 5-20% degradation of the API.[10]

  • Acid Hydrolysis: 1 mg/mL of API in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of API in 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 1 mg/mL of API in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API exposed to 105°C for 48 hours.

  • Photolytic Degradation: Solid API exposed to UV and visible light for not less than 1.2 million lux hours and 200 watt hours/square meter, respectively (as per ICH Q1B).[10]

A control sample (unstressed API) is analyzed alongside the stressed samples to differentiate degradation products from process impurities.[10]

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxid Oxidation (3% H₂O₂, RT) API->Oxid Neutralize Neutralize/Dilute to Target Conc. Acid->Neutralize Base->Neutralize Oxid->Neutralize Thermal Thermal Stress (Solid, 105°C) Thermal->Neutralize Photo Photolytic Stress (UV/Vis Light) Photo->Neutralize HPLC Inject into RP-HPLC System Neutralize->HPLC PDA Peak Purity Analysis (PDA Detector) HPLC->PDA

Caption: Workflow for forced degradation studies.

Part 3: Detailed RP-HPLC Analytical Protocol

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate (ACS Grade)

    • Water (HPLC Grade, 18.2 MΩ·cm)

    • (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile Reference Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Chromatographic Conditions
ParameterCondition
ColumnZorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile PhaseA: 10 mM Ammonium AcetateB: Acetonitrile
Gradient Program0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18.1-22 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detection Wavelength254 nm (or determined λ-max)
Run Time22 minutes
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
% RSD of Peak Area≤ 2.0%
% RSD of Retention Time≤ 1.0%

Part 4: Method Validation Protocol (ICH Q2(R2))

A comprehensive validation must be performed to demonstrate that the analytical procedure is fit for its intended purpose.[5]

G cluster_core Core Performance Characteristics cluster_limits Sensitivity & Robustness Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Is the method selective? Linearity Linearity & Range Validation->Linearity Is response proportional? Accuracy Accuracy Validation->Accuracy Is it correct? Precision Precision (Repeatability & Intermediate) Validation->Precision Is it reproducible? LOQ Limit of Quantitation (LOQ) Validation->LOQ How low can we quantify? Robustness Robustness Validation->Robustness Is it reliable with small changes? LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interrelation of key analytical method validation parameters.

Validation Experiments and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, API, and forced degradation samples. Assess peak purity using a PDA detector.No interference at the retention time of the API. Peak purity index > 0.999. Baseline resolution between API and degradants.
Linearity Prepare at least five concentrations from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within the specified concentration limits.50% to 150% of the nominal concentration.
Accuracy Analyze triplicate samples of a placebo spiked with the API at three levels (e.g., 80%, 100%, 120%). Calculate percent recovery.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability (Intra-assay): Six replicate preparations at 100% concentration on the same day.Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.% RSD ≤ 2.0% for repeatability.% RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Determined by injecting a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1 and precision (%RSD) is acceptable.S/N ≥ 10.
Limit of Detection (LOD) Determined by finding the concentration where the signal-to-noise ratio is approximately 3:1.S/N ≥ 3.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). Analyze system suitability and assay results.System suitability criteria must be met. Assay results should not significantly change.

Part 5: Representative Data Summary

The following tables present hypothetical but expected results from the validation experiments described above.

Table 1: Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
50.0451023
75.0674589
100.0902112
125.01123567
150.01354098
0.9998
Equation y = 9015x + 120
Table 2: Accuracy and Precision Summary
LevelAccuracy (% Recovery, n=3)Repeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
80%99.5%--
100%100.8%0.85%1.12%
120%101.2%--

Conclusion

This application note details a stability-indicating RP-HPLC method for the quantification of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile. The method has been developed with a scientific rationale and is designed to be validated according to stringent ICH guidelines.[12][13] The forced degradation studies confirm the method's specificity, making it suitable for stability testing and routine quality control in a pharmaceutical setting. The provided protocols for both the analytical procedure and its validation serve as a comprehensive guide for scientists, ensuring that the data generated is reliable, reproducible, and scientifically sound.[4]

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  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgF4V86zRIVcvYbDnf_E0no55GHpcdVu1L6C46FXQjho-ArM7HBPROiae6TRrEz2GNT710SYHtS8DpvgjY0Jw1hM2V4b0SedMJZPh7AA0RvOLcXVTJq4BIOHgJAeIWfx05VwYSU5Z-uvIRaSgClloqGHrqUbQKKUrv2v3zaS4Ix6VTNMxHRBo_ILVY8Ic1aVUpQ3pCZ9g=]
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Sources

Application

formulation of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile for in vivo studies

Application Note & Protocol Guide Topic: Formulation of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile for In Vivo Studies Audience: Researchers, scientists, and drug development professionals. Abstract This document...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Formulation of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the formulation of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile, a novel heterocyclic compound, for preclinical in vivo evaluation. Pyrrolotriazine derivatives are an emerging class of bioactive modulators, but often exhibit poor aqueous solubility, posing significant challenges for achieving adequate systemic exposure in animal models.[1][2] This guide details a systematic approach, beginning with essential physicochemical characterization and progressing through a tiered formulation strategy. Detailed, step-by-step protocols for the preparation of co-solvent, surfactant, and cyclodextrin-based vehicles are provided, along with critical quality control and stability assessment procedures. The objective is to equip researchers with the necessary framework to develop a safe, homogenous, and effective dosing vehicle that ensures maximal exposure and reliable data generation in pharmacokinetic (PK) and toxicology (Tox) studies.[3][4]

Introduction: The Formulation Challenge

(1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile belongs to the pyrrolotriazine class of nitrogen-containing heterocycles, a scaffold of increasing interest in drug discovery.[1][5] While this structural class holds therapeutic promise, new chemical entities (NCEs) often present physicochemical properties that are suboptimal for in vivo administration, most notably poor aqueous solubility.[1][6] Inadequate solubility can lead to low and erratic drug absorption, poor bioavailability, and consequently, misleading results in efficacy and safety studies.[4][7]

The primary goal of preclinical formulation development is to ensure that the test system receives the specified dose of the test article in a consistent and bioavailable manner.[8] This requires the creation of a formulation that not only solubilizes the compound at the target concentration but is also stable and non-toxic to the animal species under investigation.[6] This guide presents a logical workflow for tackling these challenges, emphasizing the importance of a data-driven approach to vehicle selection and preparation.

Pre-formulation Assessment: Characterizing the API

Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is essential.[6][9] This data provides the foundation for all subsequent formulation decisions. Due to the limited availability of API at the early preclinical stage, these tests must be performed using minimal quantities.[6]

Table 1: Hypothetical Physicochemical Properties of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile

PropertyValueImplication for Formulation
Molecular Weight ~200 g/mol Standard for a small molecule.
Appearance White to off-white crystalline solidIndicates the physical form of the API.
LogP (calculated) 2.8Suggests poor aqueous solubility and a lipophilic nature.
Aqueous Solubility (pH 7.4) < 0.01 mg/mLConfirms the compound is "poorly soluble"; simple aqueous vehicles are not viable.
pKa (predicted) No ionizable groups in physiological rangepH modification will not significantly enhance solubility.
Melting Point > 200 °C (DSC)High melting point suggests a stable crystal lattice, which can contribute to low solubility.

This data is hypothetical and should be determined experimentally for the specific batch of API.

The initial characterization strongly suggests that enabling formulation technologies will be required to achieve the necessary concentrations for in vivo studies.

Formulation Strategy and Vehicle Selection

A tiered approach is recommended for formulation development, starting with the simplest and safest vehicles before progressing to more complex systems.[9] The goal is to maximize exposure for safety and efficacy testing while using the minimum necessary excipients.[3]

G

Tier 1: Co-Solvent Systems

Co-solvents are the first-line approach for many poorly soluble compounds.[10] They work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic drugs. Common examples include Polyethylene Glycol 400 (PEG400), Dimethyl Sulfoxide (DMSO), and ethanol.[11]

  • Rationale: Simple to prepare and widely used in non-clinical studies.

  • Causality: The blend of a water-miscible organic solvent with an aqueous diluent creates a microenvironment more favorable for the drug molecule than water alone.

  • Considerations: The concentration of organic solvents must be carefully controlled to avoid toxicity.[12] For instance, high concentrations of DMSO can have intrinsic biological effects.[11] A typical starting point for a ternary system is 10% DMSO / 40% PEG400 / 50% Saline.

Tier 2: Surfactant-Based Systems (Micellar Solutions)

If co-solvents fail to achieve the target concentration, surfactants can be employed.[13] Non-ionic surfactants like Kolliphor® EL (formerly Cremophor® EL) or Polysorbate 80 form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the drug molecule, creating a clear, thermodynamically stable solution.[13]

  • Rationale: Capable of solubilizing highly insoluble compounds.

  • Causality: Above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures that sequester the hydrophobic drug from the aqueous environment.[13]

  • Considerations: Some surfactants, notably Kolliphor® EL, are not inert and have been associated with hypersensitivity reactions and can alter the pharmacokinetics of the drug.[14][15][16] Their use should be justified and carefully documented.

Tier 3: Complexation Agents (Cyclodextrins)

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[17][18] They can form inclusion complexes with drug molecules, effectively masking the drug's hydrophobicity and increasing its apparent water solubility.[19][20]

  • Rationale: Offers a robust method for solubility enhancement with a generally favorable safety profile.[21]

  • Causality: The drug molecule (the "guest") fits into the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble complex.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for parenteral administration.

  • Considerations: The stoichiometry of the drug-CD complex can be variable, and formulation requires careful optimization. Not all molecules fit well into the cyclodextrin cavity.[18]

Experimental Protocols

Safety Precaution: Always handle the API and solvents in a well-ventilated area (e.g., a chemical fume hood) while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 4.1: Preparation of a Co-Solvent Vehicle (10% DMSO / 40% PEG400 / 50% Water for Injection)

This protocol is designed to prepare a 10 mL stock of a 1 mg/mL solution.

  • Weigh API: Accurately weigh 10 mg of (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile into a sterile 15 mL conical tube.

  • Add DMSO: Add 1.0 mL of high-purity DMSO (e.g., for cell culture or HPLC grade).

  • Initial Dissolution: Vortex the tube for 1-2 minutes until the API is fully dissolved. A clear solution should be obtained. Gentle warming (37°C) or sonication may be used if dissolution is slow.

  • Add PEG400: Add 4.0 mL of PEG400 to the solution. Vortex thoroughly to ensure complete mixing.

  • Final Dilution: Slowly add 5.0 mL of Water for Injection (WFI) or sterile saline dropwise while continuously vortexing. This is a critical step where precipitation can occur. The slow addition allows the drug to remain in the co-solvent microenvironment as the vehicle polarity increases.

  • Quality Control: Visually inspect the final formulation against a light and dark background. It should be a clear, colorless to pale yellow solution, free of any visible particulates. Document the final appearance.

Protocol 4.2: Preparation of a Surfactant Vehicle (10% Kolliphor® EL in Saline)

This protocol is designed to prepare a 10 mL stock of a 1 mg/mL solution.

  • Weigh API: Accurately weigh 10 mg of the API into a sterile 15 mL conical tube.

  • Prepare Vehicle: In a separate sterile container, prepare the vehicle by mixing 1.0 mL of Kolliphor® EL with 9.0 mL of sterile saline. Kolliphor® EL is highly viscous; warming it slightly can aid in handling. Mix thoroughly until homogenous.

  • Dissolve API: Add a small amount of a volatile organic solvent in which the API is freely soluble (e.g., 200 µL of ethanol) to the dry API and vortex to dissolve.

  • Add Vehicle & Solubilize: Transfer the Kolliphor® EL vehicle to the tube containing the dissolved API. Vortex vigorously for 5-10 minutes. Sonication in a water bath can significantly aid in the formation of a clear micellar solution.

  • Remove Volatile Solvent (Optional but Recommended): If a volatile solvent was used, it can be removed by placing the open tube under a gentle stream of nitrogen gas until the initial volume is restored.

  • Quality Control: Inspect the final formulation. It must be a clear, homogenous solution free of precipitation or phase separation. Document the appearance.

Quality Control and Stability Assessment

Establishing the stability of the final dosing formulation is a critical component of drug development.[8] It ensures that the animal receives the correct dose throughout the study period.[22]

Table 2: Representative Short-Term Stability Protocol

ConditionTime PointsAcceptance Criteria
Bench-top (Room Temp) 0, 2, 4, 8 hoursNo visible precipitation; Concentration ≥90% of initial (by HPLC)
Refrigerated (2-8 °C) 0, 24, 48 hoursNo visible precipitation; Concentration ≥90% of initial (by HPLC)
Protocol 5.1: Visual and Microscopic Inspection
  • Visual Check: Immediately after preparation and at each stability time point, visually inspect the solution for clarity, color, and the presence of particulates.

  • Microscopic Check: Place a small drop of the formulation on a microscope slide. Examine under 10x and 40x magnification for any signs of drug crystallization or precipitation that may not be visible to the naked eye.

Protocol 5.2: Concentration and Purity Analysis (HPLC)
  • Method: A stability-indicating HPLC-UV method should be developed and qualified.

  • Procedure: At each time point, an aliquot of the formulation is taken, diluted appropriately with mobile phase, and injected into the HPLC system.

  • Analysis: The peak area of the API is compared to the time zero (T=0) sample. A recovery of 90-110% is typically considered acceptable for preclinical formulations.[8] The appearance of new degradation peaks should also be monitored.

G

Conclusion

The successful formulation of a poorly soluble compound like (1-Oxopyrrolo[1,2-D]triazin-2(1H)-YL)acetonitrile is a critical, multi-step process that underpins the reliability of all subsequent in vivo research. A systematic approach based on the compound's physicochemical properties is paramount. By starting with simple co-solvent systems and escalating in complexity only as needed, researchers can develop a safe and effective vehicle. Rigorous quality control and stability testing are not optional; they are essential to validate the formulation and ensure the integrity of the preclinical data.[8][22] This guide provides the foundational protocols and rationale to confidently approach this challenge.

References

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  • Tran, H. T. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

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  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

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Method

Application Notes and Protocols for Molecular Docking of Pyrrolotriazine Derivatives to Kinase Domains

Introduction: Targeting Kinases with Pyrrolotriazine Scaffolds Protein kinases, enzymes that regulate a vast array of cellular processes through phosphorylation, have emerged as critical targets in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Kinases with Pyrrolotriazine Scaffolds

Protein kinases, enzymes that regulate a vast array of cellular processes through phosphorylation, have emerged as critical targets in modern drug discovery, particularly in oncology.[1][2] The pyrrolo[2,1-f][1][3][4]triazine scaffold has garnered significant interest as a privileged structure in the design of kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain.[5] This structural motif is a key component in several clinically approved and investigational kinase inhibitors, targeting a range of kinases including Aurora kinases, MET, HER1/HER2, and JAK2.[1][4][6][7][8]

Molecular docking is an indispensable computational tool in the rational design of these inhibitors. It predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, providing invaluable insights into the molecular interactions that govern their association.[9][10] This guide provides a comprehensive, technically detailed protocol for the molecular docking of novel pyrrolotriazine derivatives to kinase domains, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible workflow.

Scientific Integrity and Logic: The Foundation of a Reliable Docking Study

A successful molecular docking study is built on a foundation of scientific rigor. The protocols outlined herein are designed to be a self-validating system, emphasizing the importance of careful preparation, appropriate parameter selection, and thorough post-docking analysis.

Expertise and Experience: Beyond a Simple Checklist

Merely following a set of steps is insufficient for generating meaningful results. Understanding the why behind each action is paramount. For instance, the choice of kinase crystal structure is critical; a high-resolution structure with a co-crystallized ligand provides a reliable starting point for defining the binding site.[7] Similarly, the preparation of both the protein and the ligand, including the addition of hydrogens and the assignment of appropriate charges, directly impacts the accuracy of the docking simulation.[11][12]

Trustworthiness: A Self-Validating System

Every protocol should have built-in checks and balances. A crucial step in validating a docking protocol is redocking , where the co-crystallized ligand is extracted and then docked back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation, indicating that the chosen parameters can accurately reproduce the known binding mode.[8][13][14]

The Molecular Docking Workflow: A Step-by-Step Guide

This section details a comprehensive workflow for the molecular docking of pyrrolotriazine derivatives to a kinase domain using a combination of widely accessible and validated software.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Kinase Structure (e.g., from RCSB PDB) Protein_Prep Protein Preparation PDB->Protein_Prep Ligand_Design Design Pyrrolotriazine Derivative (2D) Ligand_Prep Ligand Preparation Ligand_Design->Ligand_Prep Binding_Site Define Binding Site Protein_Prep->Binding_Site Docking Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Binding_Site->Docking Pose_Analysis Analyze Binding Poses Docking->Pose_Analysis Validation Protocol Validation (Redocking) Docking->Validation Interaction_Analysis Visualize Interactions (e.g., PyMOL, Discovery Studio) Pose_Analysis->Interaction_Analysis

Caption: Overall molecular docking workflow from preparation to analysis.

Part 1: Preparation of the Kinase Target

The quality of the protein structure is a critical determinant of the docking outcome. This protocol utilizes UCSF ChimeraX for protein preparation.[11]

Protocol 1: Kinase Protein Preparation using UCSF ChimeraX

  • Obtain Protein Structure: Download the crystal structure of your target kinase from the RCSB Protein Data Bank (PDB). For this example, we will consider the structure of a generic kinase domain (e.g., PDB ID: 1GZN for PKB, 2GPH for ERK2, or 1WBP for SRPK1).[15][16][17]

  • Load Structure into ChimeraX: Open the downloaded PDB file in UCSF ChimeraX.

  • Clean the Structure:

    • Remove Unnecessary Chains: If the biological unit is a monomer, delete any additional protein chains.

    • Delete Water Molecules: Remove all water molecules from the crystal structure unless a specific water molecule is known to be critical for ligand binding. This can be done using the command: delete ~solvent

    • Remove Co-crystallized Ligand and Ions: For a standard docking protocol, remove the original ligand and any non-essential ions. This allows for an unbiased docking of your novel compound.

  • Prepare the Protein for Docking:

    • Add Hydrogens: Add hydrogens to the protein structure, as they are typically not resolved in crystal structures. Use the addh command.

    • Add Charges: Assign partial charges to the protein atoms. The AMBER force field is a common choice. Use the addcharge command.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This can be done through the AutoDock Vina tool within ChimeraX or by saving as a PDB and then using AutoDock Tools.[1][12]

G Start Start with PDB File Load Load into ChimeraX Start->Load Clean Clean Structure (Remove Water, Ligands, Ions) Load->Clean AddH Add Hydrogens Clean->AddH AddCharge Add Charges AddH->AddCharge Save Save as PDBQT AddCharge->Save

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile

Technical Support Center: Synthesis of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile Welcome to the technical support guide for the synthesis of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile and...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile

Welcome to the technical support guide for the synthesis of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile and related pyrrolotriazine derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The guidance provided herein is synthesized from established literature on heterocyclic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses high-level questions regarding the synthesis of the pyrrolotriazine core, providing a foundational understanding for the troubleshooting guide that follows.

Q1: What is the general synthetic strategy for constructing the pyrrolo[1,2-d][1][2][3]triazine scaffold?

A1: The construction of this heterocyclic system typically involves a multi-step sequence starting from a suitably substituted pyrrole derivative. A common and effective strategy involves the N-amination of a pyrrole precursor followed by a cyclization reaction to form the fused triazine ring.[2] The specific sequence can be visualized as follows:

G Start Substituted Pyrrole Precursor (e.g., 2-cyanopyrrole) Amination Step 1: N-Amination Start->Amination Cyclization Step 2: Cyclization with Formylating Agent Amination->Cyclization Final (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile Scaffold Cyclization->Final

Caption: General synthetic workflow for the pyrrolotriazine core.

The key steps are:

  • N-Amination: Introduction of an amino group onto the pyrrole nitrogen. This is a critical step and can be achieved using various aminating agents like monochloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid.[4] Careful control of this step is vital for good overall yield.

  • Cyclization: The N-aminated pyrrole is then reacted with a C1 source, such as formamidine acetate or triethyl orthoformate, which acts to "close" the triazine ring.[2][5] The conditions for this intramolecular cyclization heavily influence the yield and purity of the final product.

Q2: Why is regioselectivity a concern in pyrrolotriazinone synthesis?

A2: Regioselectivity is a significant challenge because the cyclization of certain precursors can lead to different structural isomers. For example, the cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles can result in either the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one or a pyrrolo[1,2-d][1][3][4]oxadiazine intermediate, depending on whether the nitrogen or oxygen atom acts as the nucleophile.[5][6] The choice of cyclizing reagent and reaction conditions, particularly the base and solvent, can steer the reaction toward the desired N-imidoylation product over the O-imidoylation product.[5]

Q3: What are the most critical parameters affecting the overall yield?

A3: Low yields in heterocyclic synthesis often stem from a few key areas.[1] For this specific scaffold, the most critical parameters are:

  • Purity of Starting Materials: Impurities in the initial pyrrole derivative or reagents can inhibit the reaction or lead to intractable side products.

  • Atmospheric Control: The N-amination step, particularly if using sensitive reagents, often requires an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by atmospheric moisture and oxygen.[1]

  • Temperature and Reaction Time: Both the amination and cyclization steps have optimal temperature ranges. Deviations can lead to decomposition of intermediates or the formation of side products. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to avoid over-running the reaction.[1]

  • Stoichiometry and Choice of Base: In the cyclization step, the amount and type of base used can dramatically affect the outcome. For instance, studies have shown that using 2.5 equivalents of triethylamine (Et₃N) can provide an excellent overall yield, whereas an absence of base results in no reaction, and a large excess leads to low yields.[6]

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address specific problems you may encounter during your experiments.

Q4: My overall yield is consistently low (<30%). Where should I start my investigation?

A4: A consistently low yield points to a systematic issue in the protocol or setup. A logical, step-by-step investigation is the most effective approach.[1]

G cluster_SM Starting Material Checks cluster_Cond Reaction Condition Checks cluster_Workup Workup & Purification Checks Start Low Yield Observed Check_SM 1. Verify Purity of Starting Materials & Reagents Start->Check_SM Check_Conditions 2. Scrutinize Reaction Conditions Check_SM->Check_Conditions Purity OK SM_Purity - Run NMR/LC-MS on pyrrole precursor. - Use anhydrous solvents where specified. - Verify aminating agent activity. Check_SM->SM_Purity How? Check_Workup 3. Evaluate Workup & Purification Procedure Check_Conditions->Check_Workup Conditions OK Cond_Details - Ensure inert atmosphere (N2/Ar). - Calibrate temperature probe. - Monitor reaction by TLC/LC-MS to  determine optimal time. - Optimize base stoichiometry. Check_Conditions->Cond_Details How? Success Yield Improved Check_Workup->Success Procedure Optimized Workup_Details - Check for product loss during extraction. - Assess product stability to silica gel. - Ensure pH of aqueous layers is correct. Check_Workup->Workup_Details How?

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Pyrrolotriazine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine compounds. This guide is designed to provide you with in-depth troubleshooting strategi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges often encountered with this important class of molecules. Pyrrolotriazines are prevalent scaffolds in medicinal chemistry, particularly as kinase inhibitors, but their planar, aromatic nature frequently leads to poor aqueous solubility, hindering preclinical development and clinical translation.[1][2] This resource offers practical, field-proven insights to help you navigate these hurdles effectively.

Section 1: Understanding the Root of Pyrrolotriazine Solubility Issues

Pyrrolotriazine compounds, bioisosteres of the adenine moiety of ATP, are critical in the development of kinase inhibitors.[1] However, their inherent structural characteristics often result in low aqueous solubility, which can impede accurate biological evaluation and formulation development.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrrolotriazine compounds consistently showing low solubility in aqueous buffers?

A1: The low solubility of pyrrolotriazine derivatives often stems from their rigid, fused heterocyclic ring system and lipophilic nature.[3][4] These structural features contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Many new chemical entities, particularly those with complex aromatic structures, are poorly water-soluble.[5][6]

Q2: I've noticed that the solubility of my pyrrolotriazine compound changes dramatically with pH. Why does this happen?

A2: Many pyrrolotriazine compounds contain ionizable functional groups, typically basic nitrogen atoms.[7] The solubility of such compounds is highly dependent on the pH of the medium.[8] At a pH below the pKa of a basic group, the compound will be protonated and exist as a more soluble salt.[9] Conversely, at a pH above the pKa, it will be in its less soluble, neutral free base form. This pH-dependent solubility is a critical factor to consider during in vitro assays and formulation development.[10][11]

Q3: Can small changes in the substitution pattern of my pyrrolotriazine core really impact solubility that much?

A3: Absolutely. Even minor modifications to the substituents on the pyrrolotriazine scaffold can have a significant effect on solubility. The addition of polar functional groups (e.g., hydroxyl, carboxyl, or amino groups) can increase aqueous solubility by providing sites for hydrogen bonding with water. Conversely, adding lipophilic moieties can further decrease solubility.[12]

Section 2: Troubleshooting Guides for Solubility Enhancement

When faced with a promising but poorly soluble pyrrolotriazine compound, a systematic approach to solubility enhancement is crucial. Below are detailed troubleshooting guides for common strategies.

Guide 1: Formulation-Based Approaches

These strategies focus on altering the formulation to improve the dissolution of the existing compound without chemical modification.

  • The Principle: For ionizable pyrrolotriazine compounds, adjusting the pH of the solvent can significantly increase solubility by converting the compound into its more soluble ionized form.[9][13]

  • When to Use: This is often the first and simplest approach for compounds with acidic or basic functional groups.

  • Troubleshooting:

    • Issue: The compound precipitates when the pH-adjusted solution is diluted into a neutral buffer (e.g., for a cell-based assay).

    • Solution: While pH adjustment can create a soluble stock solution, the final concentration in the assay medium must remain below the solubility limit at the final pH. Consider using a co-solvent in your stock to maintain solubility upon dilution.

  • The Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[13]

  • Common Co-solvents: DMSO, ethanol, propylene glycol, PEG 400.

  • Troubleshooting:

    • Issue: The co-solvent is causing toxicity in my cell-based assays.

    • Solution: Determine the maximum tolerable concentration of the co-solvent for your specific cell line. Prepare a more concentrated stock solution of your compound so that the final co-solvent concentration in the assay is below the toxic threshold.

For more challenging compounds, advanced formulation strategies may be necessary. These are particularly relevant for in vivo studies and clinical formulation development.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[14][15][16] Methylated β-cyclodextrins are often more effective at forming stable and soluble complexes.[17][18]

  • Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate.[19][20][21][22] Nanosuspensions are particularly useful for BCS Class II compounds (low solubility, high permeability).[19]

  • Solid Dispersions: The drug is dispersed in a water-soluble carrier (often a polymer) to create an amorphous solid dispersion.[23][24] This amorphous form has higher energy and is more soluble than the crystalline form.[25]

Comparative Data for Formulation Strategies:

StrategyTypical Solubility EnhancementKey Considerations
pH Adjustment 10 to 1,000-foldRequires ionizable groups; risk of precipitation upon pH change.
Co-solvents 2 to 100-foldPotential for solvent toxicity in biological assays.
Cyclodextrins 10 to 5,000-foldStoichiometry of complexation; potential for renal toxicity at high concentrations.[5]
Nanosuspensions Varies (improves dissolution rate)Requires specialized equipment (e.g., high-pressure homogenizers).[20][22]
Solid Dispersions 10 to 10,000-foldPhysical stability of the amorphous state can be a concern.[12]
Guide 2: Chemical Modification Strategies

When formulation approaches are insufficient or not suitable, chemical modification of the pyrrolotriazine scaffold itself can be a powerful tool.

  • The Principle: For pyrrolotriazine compounds with ionizable groups, forming a stable salt with a pharmaceutically acceptable counter-ion is a common and effective way to increase solubility and dissolution rate.[9][26][27][28]

  • When to Use: This is a standard practice in drug development for ionizable compounds intended for oral or parenteral administration.[28]

  • Troubleshooting:

    • Issue: The formed salt is hygroscopic (readily absorbs moisture from the air).

    • Solution: Hygroscopicity can affect the stability and handling of the solid form.[27] A salt screen with a variety of counter-ions should be performed to identify a salt with optimal physical properties, including low hygroscopicity.

    • Issue: The salt disproportionates back to the free base in certain conditions.

    • Solution: Disproportionation can occur in environments where the pH is not favorable for the ionized form, potentially leading to precipitation.[29] Careful selection of the counter-ion and formulation excipients is necessary to maintain the stability of the salt form.

  • The Principle: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[30][31] A common prodrug strategy for improving solubility is to attach a polar promoiety (e.g., a phosphate or an amino acid) to the parent drug.[30][32][33][34]

  • When to Use: This is a valuable strategy for compounds that lack suitable ionizable groups for salt formation or when very high aqueous solubility is required (e.g., for intravenous formulations).[33]

  • Troubleshooting:

    • Issue: The prodrug is not efficiently converted to the active compound in vivo.

    • Solution: The linker connecting the promoiety to the drug must be designed to be cleaved by specific enzymes at the desired site of action. In vitro metabolic stability studies in plasma and liver microsomes can help predict the in vivo conversion rate.

Section 3: Experimental Protocols and Workflows

Protocol 1: Step-by-Step Guide for Preliminary Solubility Assessment
  • Prepare Stock Solution: Dissolve the pyrrolotriazine compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Aqueous Dilution: Add a small aliquot of each DMSO solution to a pre-determined volume of aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%).

  • Equilibration: Gently agitate the samples at room temperature for a set period (e.g., 2-24 hours) to allow them to reach equilibrium.

  • Visual Inspection and Analysis: Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV. The highest concentration at which no precipitate is observed is the approximate aqueous solubility.

Workflow for Selecting a Solubility Enhancement Strategy

The choice of strategy depends on the stage of research and the specific properties of the compound.

Caption: Decision workflow for addressing pyrrolotriazine solubility.

Section 4: Concluding Remarks

Overcoming the solubility challenges of pyrrolotriazine compounds is a critical step in realizing their therapeutic potential. A thorough understanding of the underlying physicochemical principles, combined with a systematic and logical approach to troubleshooting, will enable researchers to select the most appropriate strategy for their specific needs. By leveraging the techniques outlined in this guide, from simple pH adjustments to sophisticated prodrug designs and formulation technologies, the hurdles of poor solubility can be effectively surmounted.

References

  • Bhowmik D, Harish G, Duraivel S, Kumar BP, Raghuvanshi V, Kumar KS. Nanosuspension-A novel approaches in drug delivery system.
  • De PK, Chakraborty S, Das S. Nanosuspensions, Potent vehicles for drug delivery and bioavailability enhancement of lipophilic drugs. Journal of Pharmacy Research. 2012; 5(3):48-54.
  • Di, L. Strategic approaches to optimizing CNS drug discovery. Expert Opinion on Drug Discovery. 2018; 14(1), 55-66.
  • Gould, P. L. Salt selection for basic drugs. International journal of pharmaceutics. 1986; 33(1-3), 201-217.
  • Jadhav, M., Dhole, S., & Chavan, P. Nanosuspension, a novel techniques in drug delivery system. World Journal of Pharmacy and Pharmaceutical Sciences. 2014; 3(2), 410-433.
  • Lipinski, C. A. Drug-like properties and the causes of poor solubility and poor permeability. Journal of pharmacological and toxicological methods. 2000; 44(1), 235-249.
  • Mishra, B., Sahoo, J., & Dixit, P. K. Nanosuspension: A novel approach for delivery of poorly soluble drugs. Journal of Pharmaceutical Analysis. 2016; 6(4), 199-207.
  • Serajuddin, A. T. Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of pharmaceutical sciences. 1999; 88(10), 1058-1066.
  • Singh, A., Van den Mooter, G. Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews. 2016; 100, 27-50.
  • Stanekzai, A., Vikrant, G., & Sudhakar, C. K. Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics. 2019; 9(2), 574-582.
  • Stella, V. J. Prodrugs: Challenges and Rewards. Springer. 2007.
  • Thakral, S., Thakral, N. K., & Majumdar, D. K. The Biopharmaceutics Classification System: A regulatory approach to predict drug absorption. International Journal of Pharmacy and Pharmaceutical Sciences. 2013; 5(1), 1-10.
  • Vemula, V. R. Formulation and in-vitro evaluation of fast dissolving tablets of poorly soluble drug using solid dispersion technique. Journal of Global Trends in Pharmaceutical Sciences. 2014; 5(3), 1980-1988.
  • Yadav, M., Dhole, S., & Chavan, P. Nanosuspension, a novel techniques in drug delivery system. World Journal of Pharmacy and Pharmaceutical Sciences. 2014; 3(2), 410-433.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrrolotriazine Synthesis

Welcome to the technical support center for the synthesis of pyrrolotriazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this privileged...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolotriazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Pyrrolotriazines are integral components of numerous therapeutic agents, including kinase inhibitors and antiviral drugs like Remdesivir.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of their synthesis and optimize your reaction conditions for higher yields and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of pyrrolotriazines, providing concise answers and foundational knowledge.

Q1: What are the most common starting materials for pyrrolotriazine synthesis?

The synthesis of the pyrrolotriazine core typically begins with appropriately substituted pyrrole derivatives.[1] A widely used strategy involves the N-amination of a pyrrole, followed by cyclization to form the triazine ring.[1][4] For instance, 2-cyanopyrrole is a common precursor for the synthesis of the pyrrolotriazine core of Remdesivir.[5]

Q2: Which synthetic routes are most effective for constructing the pyrrolotriazine scaffold?

Several synthetic strategies have been developed, with the most common being:

  • Synthesis from Pyrrole Derivatives: This is a versatile approach that involves the N-amination of a pyrrole followed by cyclization with a suitable reagent like formamidine acetate or triethyl orthoformate.[1]

  • Transition Metal-Mediated Synthesis: Copper-catalyzed reactions have been effectively used for the synthesis of substituted pyrrolotriazinones.[1] For example, the CuCl₂·2H₂O/NaOAc/DMSO system has proven effective.[1]

  • Rearrangement of Pyrrolooxadiazines: This method offers a pathway to pyrrolo[2,1-f][1][2][5]triazin-4(3H)-ones through the rearrangement of pyrrolo-[1,2-d][1][5][6]oxadiazines.[1]

The choice of route often depends on the desired substitution pattern on the final molecule.

Q3: What is the significance of the N-amination step and what are the common aminating agents?

The N-amination step is crucial as it introduces the key N-N bond required for the formation of the triazine ring.[1] Common aminating agents include:

  • Chloramine (NH₂Cl)[1][4]

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)[1]

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH)[1]

  • O-(2,4-dinitrophenyl)hydroxylamine[1]

Chloramine is often favored in scalable syntheses due to its high atom economy and the use of simple starting materials.[4]

Q4: How critical is the choice of solvent in pyrrolotriazine synthesis?

The solvent plays a pivotal role in reaction rate, yield, and impurity profile. For example, in the cyclization step to form the triazine ring, high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used, often at elevated temperatures.[1][4] In other reactions, such as copper-catalyzed syntheses, dimethyl sulfoxide (DMSO) is a preferred solvent.[1] The choice of solvent can also impact the solubility of reagents and intermediates, which is a critical factor for reaction efficiency.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments. The guide is structured in a question-and-answer format, focusing on causality and providing actionable advice.

Low or No Product Yield
Q: My reaction is showing very low conversion to the desired pyrrolotriazine. What are the likely causes and how can I improve the yield?

A: Low conversion can stem from several factors. A systematic approach to troubleshooting is essential.

1. Reagent Quality and Stoichiometry:

  • Aminating Agent Instability: Aminating agents like chloramine can be unstable.[4] It is often prepared fresh (in situ) or used as a recently prepared solution. Ensure the concentration of your aminating agent is verified before use.

  • Base Stoichiometry: In reactions involving deprotonation of the pyrrole nitrogen, such as with sodium hydride (NaH), the stoichiometry is critical. An insufficient amount of base will lead to incomplete deprotonation and thus, incomplete N-amination. Conversely, an excess of a strong base can lead to side reactions. A careful titration of the base or using a freshly opened container is recommended.

  • Cyclization Reagent: The purity and reactivity of the cyclization agent (e.g., formamidine acetate, triethyl orthoformate) are important. Ensure it is of high quality and used in the appropriate molar excess.

2. Reaction Temperature:

  • Insufficient Temperature: Many cyclization steps to form the triazine ring require high temperatures, sometimes as high as 165°C in DMF.[1] If the reaction temperature is too low, the rate of reaction will be slow, leading to low conversion within a practical timeframe.

  • Decomposition at High Temperatures: While high temperatures are often necessary, prolonged exposure can lead to the decomposition of starting materials, intermediates, or the final product. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at a given temperature.

3. Inefficient N-Amination:

  • Steric Hindrance: Bulky substituents on the pyrrole ring can hinder the approach of the aminating agent. In such cases, a less sterically demanding aminating agent or higher reaction temperatures might be necessary.

  • Electronic Effects: Electron-withdrawing groups on the pyrrole ring can decrease the nucleophilicity of the pyrrole nitrogen, making the N-amination step more difficult. A stronger base or a more reactive aminating agent may be required.

Formation of Side Products and Impurities
Q: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?

A: Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

1. Unreacted Starting Materials:

  • Cause: Incomplete reaction due to factors mentioned in the "Low Yield" section.

  • Solution: Re-optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry.

2. Dimerization or Polymerization:

  • Cause: Highly reactive intermediates can sometimes react with themselves. This can be concentration-dependent.

  • Solution: Running the reaction at a lower concentration (higher dilution) can sometimes minimize intermolecular side reactions.

3. Hydrolysis of Intermediates or Products:

  • Cause: The presence of water can lead to the hydrolysis of sensitive functional groups or intermediates. For example, in some chlorination reactions, the chlorinated product can hydrolyze back to the starting material if the pH is not carefully controlled.[7]

  • Solution: Ensure all reagents and solvents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Careful control of pH during workup is also crucial.

4. Formation of Isomers:

  • Cause: In some cases, regioisomers can be formed depending on the substitution pattern of the starting materials.

  • Solution: The regioselectivity of the reaction can often be influenced by the choice of catalyst, solvent, and temperature. A thorough literature search for similar transformations can provide insights into controlling regioselectivity.

Purification Challenges
Q: I am having difficulty purifying my pyrrolotriazine product. What are some effective purification strategies?

A: The purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple interaction modes with stationary phases.

1. Crystallization:

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is the first step. Common solvents for crystallization include ethanol, methanol, acetonitrile, and mixtures with water or hexanes.

  • Anti-solvent Addition: If the product is soluble in a particular solvent, the addition of an "anti-solvent" in which the product is insoluble can induce crystallization. For instance, water or methyl tert-butyl ether (MTBE) have been used as anti-solvents.[4]

2. Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase. However, for highly polar or basic compounds, alumina (neutral or basic) may provide better separation. Reverse-phase chromatography (C18) can also be effective, especially for compounds with some lipophilicity.

  • Eluent System: A gradient elution is often more effective than an isocratic elution for separating complex mixtures. Start with a non-polar solvent and gradually increase the polarity. Common eluent systems include hexane/ethyl acetate, dichloromethane/methanol, and for reverse-phase, water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid to improve peak shape.

3. Extraction:

  • pH Adjustment: If your product or impurities have acidic or basic functional groups, their solubility in aqueous and organic layers can be manipulated by adjusting the pH. This can be a powerful tool for removing certain impurities before chromatography.

III. Experimental Protocols & Data

This section provides detailed experimental protocols for key steps in pyrrolotriazine synthesis, along with tables summarizing optimized reaction conditions.

Protocol 1: N-Amination of 2-Cyanopyrrole followed by Cyclization

This two-step, one-pot procedure is adapted from scalable syntheses of the pyrrolotriazine core of Remdesivir.[4][5]

Step 1: N-Amination

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0-5 °C under a nitrogen atmosphere, add 2-cyanopyrrole (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the mixture at this temperature for 30-40 minutes.[5]

  • Add a freshly prepared solution of chloramine in MTBE (1.1-1.5 eq) dropwise, keeping the temperature below 10 °C.

  • Monitor the reaction by TLC or LC-MS until the 2-cyanopyrrole is consumed.

Step 2: Cyclization

  • To the reaction mixture containing the N-amino-2-cyanopyrrole, add formamidine acetate (1.5-2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and add water or MTBE as an anti-solvent to precipitate the product.[4]

  • Filter the solid, wash with water and then MTBE, and dry under vacuum to afford the pyrrolo[2,1-f][1][2][5]triazin-4-amine.[5]

Table 1: Optimization of N-Amination Reaction Conditions
ParameterCondition 1Condition 2 (Optimized)[4]Rationale for Optimization
Base NaH (2.0 eq)NaH (1.1 eq)Reduces cost and potential side reactions.
Aminating Agent NH₂Cl (4.0 eq)NH₂Cl (1.1-1.5 eq)Improves atom economy and reduces reagent waste.
Solvent MTBE (40 vol)MTBE (17 vol) with recycleIncreases throughput and reduces solvent consumption.
Temperature -10 °C to 0 °C0 °C to 5 °CControlled temperature is crucial for safety and selectivity.
Table 2: Troubleshooting Guide Summary
IssuePotential Cause(s)Recommended Action(s)
Low Yield Inactive reagents, insufficient temperature, steric/electronic effects.Use fresh reagents, increase temperature, consider alternative reagents.
Side Products Presence of water, incorrect stoichiometry, high concentration.Use anhydrous conditions, optimize stoichiometry, run at lower concentration.
Purification Issues Similar polarity of product and impurities, poor crystallinity.Screen various crystallization solvents, try different chromatography phases (silica, alumina, C18), use pH-adjusted extractions.

IV. Visualizing the Process: Diagrams

Diagrams can aid in understanding the reaction pathways and troubleshooting logic.

Diagram 1: General Synthetic Pathway to Pyrrolotriazines

This diagram illustrates the common synthetic route starting from a pyrrole derivative.

G Pyrrole Pyrrole Derivative NAminoPyrrole N-Amino-Pyrrole Intermediate Pyrrole->NAminoPyrrole  N-Amination (e.g., NH2Cl, NaH) Pyrrolotriazine Pyrrolotriazine Product NAminoPyrrole->Pyrrolotriazine  Cyclization (e.g., Formamidine Acetate)

Caption: A typical two-step synthesis of the pyrrolotriazine core.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving issues of low product yield.

G decision decision start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_temp Optimize Reaction Temperature reagents_ok->optimize_temp Yes re_prepare Use Fresh/Purified Reagents reagents_ok->re_prepare No temp_ok Yield Improved? optimize_temp->temp_ok consider_alternatives Consider Alternative Reagents/Catalysts temp_ok->consider_alternatives No success Yield Optimized temp_ok->success Yes consider_alternatives->success re_prepare->check_reagents

Caption: A step-by-step guide to troubleshooting low reaction yields.

V. References

  • Kumar, R., & Singh, A. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][5]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(1), 10593-10611. [Link]

  • Thieu, T., Sclafani, J. A., Levy, D. V., McLean, A., Breslin, H. J., Ott, G. R., Bakale, R. P., & Dorsey, B. D. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][5]triazines. ACS Omega, 9(19), 21783–21790. [Link]

  • Li, Y., et al. (2022). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][5]triazine derivatives. Bioorganic & Medicinal Chemistry, 59, 116674. [Link]

  • Dixon, J. A., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][5]triazine of Remdesivir. Organic Process Research & Development, 26(1), 109-117. [Link]

  • Various Authors. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 6(8), 1000-1015. [Link]

  • Warren, J. D., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters, 22(19), 7656–7661. [Link]

  • Singh, M., & Singh, P. (2021). Pyrrolo[2,1-f][1][2][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1369-1389. [Link]

  • Scott, J. S., et al. (2018). Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. Bioorganic & Medicinal Chemistry, 26(5), 913-924. [Link]

  • Wang, Y., et al. (2022). Structure-Guide Design and Optimization of Potential Druglikeness Inhibitors for TGFβRI with the Pyrrolopyrimidine Scaffold. Molecules, 27(19), 6289. [Link]

  • Dixon, J. A., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][5]triazine of Remdesivir. Organic Process Research & Development, 26(1), 109-117. [Link]

  • Ioannidis, S., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7481. [Link]

  • Kulyk, O., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2818-2840. [Link]

  • Kim, K. S., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3937-3942. [Link]

  • Pesti, J. A., et al. (2011). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. Organic Process Research & Development, 15(4), 832-843. [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile in Solution

Technical Support Center: Ensuring the Stability of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile in Solution Welcome to the dedicated technical support guide for (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-y...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ensuring the Stability of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile in Solution

Welcome to the dedicated technical support guide for (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to mitigate the degradation of this compound in solution. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Molecule: Potential Points of Instability

(1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile possesses a unique chemical architecture comprising a fused pyrrolo-triazinone ring system and a reactive acetonitrile moiety. While specific degradation data for this molecule is not extensively published, we can predict potential instability points based on the known chemistry of its functional groups and heterocyclic core.

The primary areas of concern for degradation are:

  • Hydrolysis of the Nitrile Group: The acetonitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to the corresponding carboxylic acid or amide.[1][3][4][5][6] This is often accelerated by heat.

  • Lactam Ring Opening: The oxo-group on the triazine ring forms a lactam, which can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Photodegradation: The aromatic and heterocyclic nature of the core structure suggests a potential for degradation upon exposure to UV or high-intensity light.[2][7]

  • Thermal Degradation: Elevated temperatures can promote various degradation pathways.[8][9][10][11][12]

  • Oxidative Degradation: The presence of multiple nitrogen atoms in the heterocyclic system could make it susceptible to oxidation.

Below is a diagram illustrating the potential degradation pathways:

main (1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile hydrolysis Hydrolysis (Acid/Base, Heat) main->hydrolysis H₂O main->hydrolysis H₂O photodegradation Photodegradation (UV Light) main->photodegradation hv thermal Thermal Stress (High Temperature) main->thermal Δ oxidation Oxidation main->oxidation [O] product1 Carboxylic Acid Derivative (from Nitrile Hydrolysis) hydrolysis->product1 product2 Ring-Opened Products hydrolysis->product2 product3 Photodegradation Products photodegradation->product3 product4 Thermal Degradation Products thermal->product4 product5 Oxidized Derivatives oxidation->product5

Caption: Potential Degradation Pathways.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing a logical workflow for troubleshooting.

Issue 1: Loss of Compound Potency or Inconsistent Results Over Time

Symptoms:

  • Decreased biological activity in assays.

  • Variable results from the same stock solution used on different days.

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Potential Cause: Degradation of the compound in your stock solution.

Troubleshooting Workflow:

start Inconsistent Results Observed check_storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Light exposure (amber vials)? - Headspace (inert gas overlay?) start->check_storage check_solvent Evaluate Solvent: - Aprotic (DMSO, DMF)? - pH neutral? - Anhydrous? check_storage->check_solvent analyze_solution Analyze Stock Solution: - HPLC/LC-MS for purity and degradants. - Compare to a freshly prepared sample. check_solvent->analyze_solution prepare_fresh Prepare Fresh Stock Solution: - Use high-purity, anhydrous solvent. - Store under optimal conditions. analyze_solution->prepare_fresh Degradation confirmed end Consistent Results Achieved analyze_solution->end No degradation observed (investigate other experimental variables) aliquot Aliquot Stock Solution: - Minimize freeze-thaw cycles. - Use single-use aliquots. prepare_fresh->aliquot aliquot->end

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Pyrrolotriazine Compounds for In-Vitro Assays

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the pyrrolotriazine scaffold. This guide provides in-depth, experience-driven answers and troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the pyrrolotriazine scaffold. This guide provides in-depth, experience-driven answers and troubleshooting protocols to address the stability challenges often encountered with this promising class of heterocyclic compounds. Our goal is to empower you to generate reliable, reproducible data by proactively managing the chemical integrity of your molecules throughout the experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges.

Q1: My pyrrolotriazine compound is precipitating out of my aqueous assay buffer. What is the first thing I should check?

A1: The most common cause is exceeding the compound's aqueous solubility limit. Pyrrolotriazine derivatives, while containing nitrogen atoms that can improve water solubility compared to carbocyclic analogs, can still be poorly soluble, especially with lipophilic substitutions.[1][2]

  • Immediate Action: Visually inspect your DMSO stock for any precipitation before dilution. Ensure it is fully dissolved.

  • Primary Solution: Lower the final assay concentration of your compound.

  • Secondary Solution: Increase the percentage of DMSO in your final assay buffer. However, be cautious. Most cell-based assays are sensitive to DMSO concentrations above 0.5-1.0%. Always run a vehicle control to assess solvent toxicity.

  • Advanced Option: Consider using solubility-enhancing excipients like cyclodextrins if your assay can tolerate them. These can encapsulate the drug and improve its solubility.[3]

Q2: I'm seeing a progressive loss of signal or activity over the course of my multi-hour kinetic assay. Could my compound be degrading?

A2: Yes, this is a classic sign of compound instability under assay conditions. The pyrrolotriazine core, being an electron-rich heterocyclic system, can be susceptible to several degradation pathways.[1][4] The primary factors to investigate are temperature, pH, and oxidative stress.[5]

  • Temperature: Higher temperatures accelerate most chemical reactions, including degradation.[5] If your assay runs at 37°C, the compound's stability will be significantly lower than in a stock vial at -20°C.

  • pH: The pH of your buffer can catalyze hydrolysis. You must determine the optimal pH range for your specific derivative.[5][6]

  • Oxidation: Atmospheric oxygen dissolved in the buffer or reactive oxygen species (ROS) generated by other assay components (e.g., certain cell lines, redox-active reagents) can oxidize the compound, leading to loss of activity.[7]

Q3: How should I prepare and store my pyrrolotriazine compounds for maximum stability?

A3: Proper storage is the foundation of reproducible results. Improper handling can introduce variability before any experiment even begins.

  • Solid Compounds: Store desiccated at -20°C or -80°C, protected from light. Light, especially UV, provides the energy for photodegradation.[5][6]

  • DMSO Stocks: Prepare high-concentration stocks (e.g., 10-50 mM) in anhydrous, high-purity DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[8] Store at -20°C or -80°C.

  • Aqueous Solutions: Avoid long-term storage in aqueous buffers. Prepare fresh dilutions from your DMSO stock for each experiment. If you must prepare an aqueous stock, it should be used within hours and kept on ice and protected from light.

Table 1: Recommended Storage and Handling Conditions
Compound FormSolvent/StateStorage Temp.Key Considerations
Powder Solid-20°C or -80°CStore under argon/nitrogen; use desiccant; protect from light.
Primary Stock Anhydrous DMSO-20°C or -80°CAliquot to avoid freeze-thaw; use low-binding tubes.
Working Dilutions Assay Buffer4°C (on ice)Prepare fresh daily. Minimize time in buffer before use.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and solve complex stability issues.

Guide 1: Diagnosing the Root Cause of Compound Instability

If you suspect degradation is affecting your assay results, a systematic approach is required to identify the cause. This workflow helps isolate the specific environmental factor responsible for the loss of compound integrity.

G A Inconsistent Results or Signal Decay Over Time B Step 1: Assess Solubility A->B C Precipitate Visible? B->C D Decrease Concentration or Add Co-solvent C->D Yes E Step 2: Perform Stability Study (See Protocol 1) C->E No F Incubate Compound in Assay Buffer (No Enzyme/Cells) E->F G Analyze Compound Integrity (LC-MS/HPLC) F->G H Degradation Observed? G->H I Step 3: Isolate Degradation Factor H->I Yes J No Degradation (Investigate Assay Biology) H->J No K Test Variables: pH, Light, Oxygen, Temp. I->K L Identify Specific Cause (e.g., Oxidation) K->L M Step 4: Implement Mitigation (See Guide 2) L->M

Caption: Systematic workflow for troubleshooting pyrrolotriazine instability.

This protocol validates the chemical stability of your compound in the final assay buffer, independent of biological components.

  • Objective: To determine if the compound degrades over the time and temperature of the assay when incubated in the assay buffer alone.

  • Materials:

    • Pyrrolotriazine compound (DMSO stock)

    • Final assay buffer (without enzyme, cells, or other reactive components)

    • Control buffer (e.g., PBS at pH 7.4)

    • HPLC or LC-MS system for analysis[9][10]

  • Methodology:

    • Prepare a solution of your compound in the assay buffer at the final assay concentration. Also prepare a control sample in the control buffer.

    • Immediately take a "Time 0" sample from each solution and inject it into the analytical system to determine the initial peak area of the parent compound.

    • Incubate the remaining solutions under the exact conditions of your assay (e.g., 37°C for 4 hours), protecting from light.

    • At various time points (e.g., 1, 2, and 4 hours), take additional samples and analyze them.

    • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to Time 0. A loss of >10-15% over the assay duration indicates significant instability.

  • Interpretation: If degradation is observed, you have confirmed a chemical stability issue with the buffer conditions (e.g., pH) or temperature. If no degradation is seen, the instability is likely due to an interaction with a biological component of the assay (e.g., enzymatic metabolism, redox activity).

Guide 2: Mitigating Common Degradation Pathways

Once a stability issue is confirmed, specific formulation strategies can be employed to protect the compound.

G cluster_factors Degradation Factors Pyrrolo Pyrrolotriazine Core (Electron-Rich Heterocycle) Degraded Inactive Products (Ring-Opened, Oxidized, etc.) Pyrrolo->Degraded Leads to Hydrolysis Hydrolysis Hydrolysis->Pyrrolo Oxidation Oxidation Oxidation->Pyrrolo Photo Photodegradation Photo->Pyrrolo H_plus H⁺ / OH⁻ (Non-optimal pH) H_plus->Hydrolysis O2 O₂ / ROS (Atmosphere, Reagents) O2->Oxidation Light UV / Visible Light Light->Photo

Caption: Common degradation pathways for heterocyclic compounds.

1. Combating Oxidative Degradation

  • Causality: The nitrogen atoms in the pyrrolotriazine ring system increase electron density, making the scaffold potentially susceptible to oxidation.[1] This can be exacerbated by assay components that generate reactive oxygen species (ROS).

  • Solutions:

    • Degas Buffers: Before use, sparge aqueous buffers with an inert gas like argon or nitrogen to remove dissolved oxygen.

    • Add Antioxidants: Include a reducing agent in your assay buffer. This is a common and highly effective strategy.

    • Add Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in buffers can catalyze oxidation. Adding a chelator like EDTA sequesters these ions.[6]

Table 2: Common Stabilizing Excipients for Assays
Excipient ClassExampleTypical Conc.Mechanism of Action & Rationale
Antioxidant Dithiothreitol (DTT)0.1 - 1 mMActs as a sacrificial reducing agent, protecting the compound from oxidation.[7]
Antioxidant L-Ascorbic Acid50 - 200 µMA water-soluble antioxidant that can scavenge free radicals. Use with caution as it can interfere in some assays.
Chelating Agent EDTA0.1 - 1 mMSequesters divalent metal ions that can catalyze oxidative and hydrolytic degradation.[6]
Surfactant Tween-20 / Triton X-1000.001 - 0.05%Prevents non-specific binding and can help maintain solubility of lipophilic compounds, preventing aggregation which can accelerate degradation.

2. Managing pH-Dependent Hydrolysis

  • Causality: Ester, amide, or other labile functional groups on the periphery of the pyrrolotriazine core can be susceptible to acid- or base-catalyzed hydrolysis. The stability of the heterocyclic ring itself can also be pH-dependent.[5]

  • Solutions:

    • Perform a pH-Stability Profile: Run a modified version of Protocol 1 using a series of buffers with different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0). Analyze compound stability at each pH to identify the optimal range.

    • Use Robust Buffers: Ensure your buffer has sufficient capacity to resist pH shifts during the experiment. Common biological buffers like HEPES or MOPS are excellent choices.

3. Preventing Photodegradation

  • Causality: Aromatic systems like pyrrolotriazine can absorb UV and visible light, which can provide the activation energy needed to break chemical bonds or react with oxygen, leading to degradation.[5]

  • Solutions:

    • Work in Low-Light Conditions: When handling compounds, especially in solution, avoid direct, bright laboratory light.

    • Use Amber Vials: Store stock solutions and conduct experiments in amber or opaque microplates to shield the compound from ambient light. This is a simple but critical step.

By implementing these systematic troubleshooting guides and proactive stabilization strategies, you can significantly improve the quality and reliability of your experimental data, ensuring that your assay results reflect the true biological activity of your pyrrolotriazine compounds.

References

  • PubChem. Pyrrolotriazine. National Center for Biotechnology Information. [Link]

  • PubChem. Amino-pyrrolotriazine. National Center for Biotechnology Information. [Link]

  • Gelin, T.; et al. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals (Basel). 2021. [Link]

  • Kovaleva, E.A.; et al. Bioactive Pyrrolo[2,1-f][11][12][13]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry. 2023. [Link]

  • Singota. Top 5 Factors Affecting Chemical Stability. Singota. 2025. [Link]

  • ResearchGate. Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • MDPI. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI. [Link]

  • Kumar, V.; et al. Synthetic strategies for pyrrolo[2,1-f][11][12][13]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. 2021. [Link]

  • PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Center for Biotechnology Information. [Link]

  • IJRPR. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. 2025. [Link]

  • Ranomics. Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics. 2025. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • De Gorce, S.L.; et al. Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. Bioorganic & Medicinal Chemistry. 2018. [Link]

  • Popa, D.E.; et al. Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis. 2015. [Link]

  • Tiash, S.; et al. High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Science. 2016. [Link]

  • MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. 2024. [Link]

  • Tan, W.R.; et al. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. 2021. [Link]

  • ResearchGate. Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. ResearchGate. 2025. [Link]

  • Daud, H.H. Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Research & Reviews: Journal of Medicinal & Organic Chemistry. 2023. [Link]

  • Google Patents. Methods for the preparation of pyrrolotriazine compounds useful as kinase inhibitors.
  • Al-Ostoot, F.H.; et al. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules. 2021. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry. 1994. [Link]

  • Engineering Proceedings. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. 2024. [Link]

  • Sharma, B.K.; et al. Quantitative Structure-Activity Relationship Study on Pyrrolotriazine Derivatives as Met Kinase Inhibitors. Asian Journal of Chemistry. 2010. [Link]

  • Pereira, M.M.; et al. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts. 2022. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. 2022. [Link]

  • Iacovelli, R.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2022. [Link]

  • Chen, Y.; et al. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology. 2016. [Link]

  • PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability. National Center for Biotechnology Information. [Link]

  • RSC Publishing. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. [Link]

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Optimization

Technical Support Center: Refining Purification of (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile

Technical Support Center: Refining Purification of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile Welcome to the dedicated technical support guide for the purification of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Refining Purification of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile

Welcome to the dedicated technical support guide for the purification of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of isolating this heterocyclic compound with high purity. The following troubleshooting guides and FAQs are structured to address specific experimental issues, providing not just procedural steps but also the underlying scientific rationale to empower your decision-making process.

Part 1: Initial Purity Assessment & Common Impurities

Question: My initial crude product is a discolored solid/oil. What are the likely impurities and how do I perform an initial purity assessment?

Answer: Discoloration or an oily consistency in the crude product typically points to the presence of unreacted starting materials, reaction by-products, or residual high-boiling solvents. The synthesis of the pyrrolo[1,2-d][1][2][3]triazine core can involve several steps, each introducing potential impurities.[1][4]

Common Potential Impurities:

  • Unreacted Precursors: Depending on the synthetic route, this could include N-aminopyrrole derivatives or various cyclization partners.[1]

  • Side-Products: Incomplete cyclization, rearrangement products, or by-products from coupling reactions can be significant impurities.[4][5] For instance, oxidative cyclization methods may yield over-oxidized or dimeric species.[5]

  • Residual Solvents: High-boiling polar aprotic solvents like DMF or DMSO, often used in heterocyclic synthesis, can be difficult to remove.

  • Reagents: Excess coupling agents (e.g., EDC·HCl), bases (e.g., triethylamine), or catalysts may persist.[6]

Initial Assessment Workflow: A multi-pronged analytical approach is crucial for diagnosing the purity issue before attempting large-scale purification.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective first step.

    • Objective: To visualize the number of components in your crude mixture.

    • Protocol:

      • Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

      • Spot the solution on a silica gel TLC plate.

      • Develop the plate in a chamber with a pre-screened solvent system. Start with a moderately polar system like 50:50 Ethyl Acetate:Hexanes and adjust polarity as needed.

      • Visualize the plate under UV light (254 nm) and then stain (e.g., with potassium permanganate) to reveal non-UV active impurities.

    • Interpretation: A single spot indicates high purity, while multiple spots confirm the presence of impurities. The relative Rf values can guide the development of a column chromatography method.[7]

  • ¹H NMR Spectroscopy:

    • Objective: To identify specific impurities and residual solvents.

    • Protocol:

      • Dissolve a few milligrams of the crude product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire a ¹H NMR spectrum.

      • Integrate the peaks corresponding to your product against unknown peaks.

    • Interpretation: Look for characteristic peaks of common solvents (e.g., DMF at ~8.0, 2.9, 2.7 ppm; DMSO at ~2.5 ppm). Broad peaks may indicate polymeric material, while sharp, unexpected singlets or multiplets suggest discrete small-molecule impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To obtain a quantitative assessment of purity.[8][9]

    • Protocol:

      • Dissolve the crude material in the mobile phase (e.g., Acetonitrile/Water).

      • Inject onto a reverse-phase C18 column.

      • Run a gradient method (e.g., 10% to 90% Acetonitrile in water over 15 minutes) to ensure all components elute.

      • Monitor with a UV detector at a wavelength where the target compound absorbs (e.g., 254 nm).

    • Interpretation: The peak area percentage of your product provides a good estimate of its purity.

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds.[10] Success hinges on selecting an appropriate solvent system.

Question: I'm struggling to recrystallize my product. It either "oils out" or doesn't crystallize at all. What should I do?

Answer: This is a classic challenge that stems from an inappropriate solvent choice or the presence of impurities that inhibit crystal lattice formation. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Systematic Solvent Screening Protocol
  • Preparation: Place ~10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below, starting with 0.5 mL.

  • Room Temperature Solubility: Agitate the tubes at room temperature. If the compound dissolves completely, the solvent is unsuitable (too soluble).

  • Hot Solubility: For solvents that did not dissolve the compound at room temperature, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation:

    • Ideal: Abundant crystal formation.

    • Oiling Out: The compound separates as a liquid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated with impurities.

    • No Crystallization: The compound remains in solution.

SolventPolarity IndexBoiling Point (°C)Rationale for Use
Water 10.2100For highly polar compounds.
Methanol 5.165Good for moderately polar compounds.
Ethanol 4.378Similar to methanol, often gives better crystals.
Acetonitrile 5.882A polar aprotic option, good for nitrile-containing molecules.[11]
Ethyl Acetate 4.477Medium polarity, excellent general-purpose solvent.
Dichloromethane 3.140For less polar compounds; often used in a co-solvent system.
Toluene 2.4111Non-polar aromatic solvent.
Hexanes/Heptane 0.1~69Non-polar, often used as an anti-solvent.
Troubleshooting Scenarios
  • If Oiling Out Occurs:

    • Reason: The compound's solubility is too high in the chosen solvent, or impurities are preventing nucleation.

    • Solution 1: Re-heat the oil in the solvent to re-dissolve it. Add slightly more solvent and allow it to cool much more slowly.

    • Solution 2: Use a co-solvent system. Dissolve the compound in a small amount of a "good" solvent (one it's highly soluble in, e.g., Dichloromethane) and slowly add a "poor" or "anti-solvent" (one it's insoluble in, e.g., Hexanes) at an elevated temperature until the solution becomes faintly turbid. Cool slowly.[12]

  • If No Crystals Form:

    • Reason: The solution is not supersaturated, or nucleation is inhibited.

    • Solution 1 (Induce Nucleation): Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.

    • Solution 2 (Seeding): If you have a tiny crystal of pure product, add it to the cold solution to act as a template for crystallization.

    • Solution 3 (Increase Concentration): Gently boil off some of the solvent to create a more concentrated solution and cool again.

G start Crude Product Oils Out or Fails to Crystallize check_solubility Is the compound too soluble at room temp? start->check_solubility action_less_polar Choose a less polar solvent or use a co-solvent system (e.g., DCM/Hexane). check_solubility->action_less_polar Yes check_oiling Does it oil out upon cooling? check_solubility->check_oiling No action_less_polar->check_oiling action_more_polar Choose a more polar solvent. action_slow_cool Re-heat, add more solvent, and cool very slowly. check_oiling->action_slow_cool Yes check_no_xtal Do no crystals form? check_oiling->check_no_xtal No success Pure Crystals Obtained action_slow_cool->success action_induce 1. Scratch flask walls. 2. Add a seed crystal. 3. Reduce solvent volume. check_no_xtal->action_induce Yes action_induce->success

Troubleshooting Decision Tree for Recrystallization.

Part 3: Troubleshooting Purification by Column Chromatography

Question: My compound won't separate from a closely-eluting impurity on a silica gel column. How can I improve the separation?

Answer: When TLC shows spots that are very close together (a small ΔRf), baseline separation on a silica column can be challenging. Chromatography separates compounds based on their differential partitioning between the stationary phase (silica) and the mobile phase (solvent).[7][8] To improve separation, you must modify this partitioning.

Workflow for Optimizing Chromatographic Separation

G start Poor Separation on Silica Column step1 Step 1: Optimize Mobile Phase Polarity start->step1 step2 Step 2: Change Mobile Phase Composition step1->step2 step3 Step 3: Modify the Stationary Phase step2->step3 step4 Step 4: Improve Column Packing & Loading step3->step4 end Achieve Baseline Separation step4->end

Workflow for Improving Chromatographic Separation.

Step 1: Optimize Mobile Phase Polarity

  • Causality: The goal is to have your target compound's Rf value between 0.2 and 0.4 on TLC for optimal column performance. If the Rf is too high (>0.5), the compound spends too much time in the mobile phase, leading to poor interaction with the silica and co-elution with other non-polar impurities.

  • Action: Systematically decrease the polarity of the eluent. If you are using 50% Ethyl Acetate (EtOAc) in Hexanes, try 40%, 30%, and 20%, running a TLC at each concentration until the desired Rf is achieved.

Step 2: Change Mobile Phase Composition

  • Causality: Sometimes, simply changing polarity isn't enough. Different solvents have unique interactions with the analyte and stationary phase beyond just polarity. A classic example is substituting Dichloromethane (DCM) for EtOAc. While they can be used in mixtures to achieve similar polarities, DCM is a better hydrogen bond acceptor, which can alter the elution profile of compounds with hydrogen bond donors.

  • Action: Try a completely different solvent system.

    • Ternary System: Instead of EtOAc/Hexane, try a DCM/Methanol system, which is excellent for more polar compounds.[12]

    • Additive: For basic compounds that may be interacting strongly with the acidic silica, add 0.5-1% triethylamine to the mobile phase. For acidic compounds, add 0.5-1% acetic acid. This neutralizes active sites on the silica and sharpens peaks.

Step 3: Modify the Stationary Phase

  • Causality: If optimizing the mobile phase fails, the issue may be an irreversible interaction with silica or a need for a different separation mechanism.

  • Action:

    • Switch to Alumina: Alumina is an alternative polar stationary phase. Basic alumina is suitable for purifying basic compounds, while neutral alumina is a good general-purpose alternative.

    • Use Reverse-Phase Chromatography: If the impurity is significantly more or less polar than your product, reverse-phase (e.g., C18-functionalized silica) chromatography is an excellent option. Here, the stationary phase is non-polar, and a polar mobile phase (like Acetonitrile/Water or Methanol/Water) is used. Non-polar compounds are retained longer.[3]

Step 4: Improve Column Packing & Loading Technique

  • Causality: Poor technique can ruin even a well-developed solvent system. Uneven packing leads to channeling, and overloading the column causes band broadening.

  • Action:

    • Packing: Use a "slurry packing" method where the silica is mixed with the initial mobile phase and poured into the column, rather than dry-packing, to ensure a homogenous bed.[3]

    • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this powder to the top of the column bed. This "dry loading" technique results in a much sharper starting band.

Frequently Asked Questions (FAQs)

Q1: What is a general starting protocol for flash column chromatography of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile? A1: Based on its structure (a polar heterocyclic system with a nitrile group), a good starting point for normal-phase flash chromatography on silica gel is a gradient elution. Use TLC to find a solvent system that gives your product an Rf of ~0.3. A typical starting gradient might be from 20% to 80% Ethyl Acetate in Hexanes. For more polar impurities, a gradient of 0% to 10% Methanol in Dichloromethane may be more effective.[12]

Q2: My purified compound looks clean by ¹H NMR but has a low melting point and appears amorphous. What could be the issue? A2: This is often a sign of residual, high-boiling solvents like DMSO or DMF, which can be NMR-silent in small quantities if their peaks are obscured but can significantly impact physical properties. It could also indicate the presence of a polymorphic form or an amorphous solid instead of a crystalline one. Try drying the sample under a high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove trapped solvents. If the problem persists, consider dissolving the compound in a solvent like Dichloromethane, filtering, and re-precipitating with a non-polar solvent like Hexanes to crash out a solid free of non-volatile impurities.

Q3: Can I use preparative HPLC for final purification? A3: Absolutely. Preparative HPLC is a high-resolution technique ideal for purifying small to medium quantities (mg to g) of material, especially for removing stubborn, closely-related impurities.[3] A typical method would involve a C18 reverse-phase column with a Water/Acetonitrile mobile phase, often containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q4: How can I confirm the stability of the compound during purification? A4: The pyrrolotriazine core is generally stable, but it's good practice to monitor for degradation.[13] Run a TLC of your starting material and spot it again next to the eluted column fractions. If a new spot appears over time or during chromatography, degradation may be occurring. To mitigate this, consider running the column at a lower temperature (in a cold room) or using a less acidic or basic solvent system if applicable.

References

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. Available at: [Link]

  • Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). National Institutes of Health (NIH). Available at: [Link]

  • Method of purification of acetonitrile. (1995). Google Patents.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). ResearchGate. Available at: [Link]

    • (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (n.d.). MDPI. Available at: [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (n.d.). Beilstein Journals. Available at: [Link]

  • Chromatography. (2024). PubMed. Available at: [Link]

  • CHROMATOGRAPY PRINCIPLE AND APPLICATIONS. (2025). International Journal of Scientific Research and Engineering Development. Available at: [Link]

  • IJPSR (2009), Issue 1, Vol. (2010). CiteSeerX. Available at: [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). MDPI. Available at: [Link]

  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. (2025). Preprints.org. Available at: [Link]

  • Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][12]tetrazines and investigation of their fungistatic activity. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin. (n.d.). PubMed. Available at: [Link]

  • The synthesis of labeling azolo-1,2,4-triazines with 15N isotope. (n.d.). arkat usa. Available at: [Link]

  • Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. (n.d.). ResearchGate. Available at: [Link]

  • The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Enhancing chemical stability of tetranitro biimidazole-based energetic materials through co-crystallization | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Comparing Kinase Selectivity of Pyrrolotriazine Derivatives

Introduction: The Quest for Kinase Selectivity Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular signal transduction pathways.[1] Their dysregulation is a hallmark of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Selectivity

Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular signal transduction pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but a significant challenge remains: achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[3][4] Consequently, inhibitors designed to be ATP-competitive often exhibit off-target activity, leading to undesired side effects and toxicities.[1][3]

The pyrrolo[2,1-f][3][5][6]triazine nucleus has emerged as a versatile and "privileged" scaffold in the design of ATP-competitive kinase inhibitors.[5][6] Its core structure adeptly mimics the adenine portion of ATP, allowing it to bind within the kinase hinge region.[5][6] The true power of this scaffold lies in its synthetic tractability; strategic substitutions at various positions can exploit less conserved, adjacent pockets, thereby engineering potent and, critically, selective inhibitors.[5][6]

This guide provides a comparative framework for evaluating the kinase selectivity of different pyrrolotriazine derivatives. We will explore how subtle structural modifications influence target profiles, detail a robust methodology for quantifying selectivity, and place these findings within their relevant biological context.

Comparative Analysis of Pyrrolotriazine Derivatives: A Selectivity Snapshot

The selectivity of a pyrrolotriazine derivative is dictated by the chemical nature of the substituents extending from its core. These groups can be tailored to interact with unique amino acid residues and pockets that are not utilized by ATP, thereby conferring specificity for a particular kinase or kinase family.[5][6] For example, modifications to the aniline group at the 4-position can occupy a lipophilic selectivity pocket, while substitutions at the C5 or C6 positions can be directed into other hydrophobic channels or conserved pockets to fine-tune potency and selectivity.[5][6]

Below is a comparative summary of representative pyrrolotriazine derivatives and their primary kinase targets, illustrating the diverse profiles achievable from this single scaffold.

Derivative ClassPrimary Target(s)Key Structural Features Influencing SelectivityRepresentative IC50 / Activity
JAK2-Selective Janus Kinase 2 (JAK2)Modifications designed to achieve selectivity over the highly homologous JAK3.[7] Often involves optimizing substituents that exploit subtle differences in the ATP-binding sites between JAK family members.[7][8]Potent JAK2 inhibition (low nM), with significant fold-selectivity (>50-fold) over JAK3.[9]
Pan-HER/VEGFR2 HER1 (EGFR), HER2, VEGFR2A bulky, lipophilic aniline at the C4 position is crucial for potent dual HER1/HER2 inhibition.[5] An amino-substituted C5 group can be directed into the ribose-phosphate pocket to engage VEGFR2.[6]BMS-690514 shows potent, low nM inhibition against HER1, HER2, and VEGFR2.[6]
Aurora Kinase Aurora A, B, COptimization of a cyclopropane carboxamide terminus on the pyrrolotriazine core led to potent pan-Aurora kinase activity.[10]Compound 17l demonstrated potent enzymatic and cellular activity, leading to tumor growth inhibition in xenograft models.[10]
FGFR FGFR1/2/3/4Substituted 4-(phenylamino)pyrrolo[2,1-f][3][5][6]-triazines have been developed as potent inhibitors of both VEGFR-2 and FGFR-1.[2]Erdafitinib is an approved FGFR inhibitor for urothelial cancers, demonstrating the clinical success of targeting this kinase family.[2]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). The data presented is for comparative purposes.

Methodologies for Determining Kinase Selectivity

To rigorously compare derivatives, a standardized and quantitative method for assessing kinase selectivity is essential. While various platforms exist, including cell-based NanoBRET™ assays and broad kinase screening panels, the radiometric filter-binding assay remains a gold standard for its direct measurement of catalytic activity.[4][11][12]

Experimental Workflow: Radiometric [³³P]-ATP Filter-Binding Assay

This method quantifies the transfer of a radiolabeled phosphate from [³³P]-ATP to a specific substrate peptide by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to kinase activity.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_capture Capture & Wash cluster_detection Detection Compound_Prep 1. Compound Dilution Prepare serial dilutions of pyrrolotriazine derivatives. Reagent_Prep 2. Reagent Mix Prepare master mix containing: - Kinase - Substrate Peptide - Assay Buffer Incubation 3. Reaction Initiation Add [³³P]-ATP to reagent mix and compound dilutions. Incubate at 30°C. Reagent_Prep->Incubation Combine Quench 4. Stop Reaction Add phosphoric acid to quench. Incubation->Quench Time elapsed Capture 5. Substrate Capture Spot reaction mixture onto a phosphocellulose filter mat. Quench->Capture Wash 6. Wash Wash filter mat to remove unincorporated [³³P]-ATP. Capture->Wash Dry 7. Dry Filter Wash->Dry Scintillation 8. Readout Add scintillant and measure radioactivity using a microplate scintillation counter. Dry->Scintillation G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment P_JAK P-JAK JAK->P_JAK P_JAK->Receptor 3. Receptor Phosphorylation P_STAT P-STAT P_JAK->P_STAT 5. STAT Phosphorylation P_STAT->P_STAT 6. Dimerization Nucleus Nucleus P_STAT->Nucleus 7. Translocation Gene Target Gene Transcription Nucleus->Gene 8. Gene Regulation Inhibitor Pyrrolotriazine Inhibitor Inhibitor->P_JAK Blocks ATP Site

Caption: Inhibition of the JAK-STAT signaling pathway.

As illustrated, a selective JAK2 inhibitor built on the pyrrolotriazine scaffold can block the ATP-binding site of JAK2, preventing the phosphorylation cascade and subsequent gene transcription that drives inflammatory or myeloproliferative responses. [8]Selectivity is paramount here; for instance, avoiding potent inhibition of JAK3 is often desired to minimize certain immunosuppressive side effects, while avoiding JAK1 may reduce other adverse events. [9][13]

Conclusion

The pyrrolotriazine scaffold provides a remarkable foundation for developing highly potent and selective kinase inhibitors. By systematically modifying substituents at key positions, medicinal chemists can steer the inhibitor's activity toward a desired target while minimizing engagement with other kinases. This guide outlines a framework for comparing these derivatives, emphasizing the importance of robust, quantitative assays to build a comprehensive selectivity profile. Understanding the structure-activity relationships, coupled with rigorous experimental validation and a clear view of the biological context, is essential for advancing the next generation of targeted therapeutics.

References

  • Title: Structure activity relationships for a novel series of pyrrolo[2,1-f]t[3][5][6]riazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. Source: AACR Journals URL: [Link]

  • Title: Structure activity relationships for 5-substituted pyrrolo[2,1-f]t[3][5][6]riazine-based inhibitors of pan-HER/VEGFR2 kinases: Identification of the clinical candidate. Source: AACR Journals URL: [Link]

  • Title: Pyrrolo[1,2-f]triazines as JAK2 inhibitors: achieving potency and selectivity for JAK2 over JAK3. Source: PubMed URL: [Link]

  • Title: ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. Source: PubMed Central (PMC) URL: [Link]

  • Title: ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Source: PubMed Central (PMC) URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PubMed Central (PMC) URL: [Link]

  • Title: ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Source: ResearchGate URL: [Link]

  • Title: Quantitative Structure-Activity Relationship Study on Pyrrolotriazine Derivatives as Met Kinase Inhibitors. Source: Asian Journal of Chemistry URL: [Link]

  • Title: Different types of ATP-competitive kinase inhibitors. Source: ResearchGate URL: [Link]

  • Title: 2,7-Pyrrolo[2,1-f]t[3][5][6]riazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Source: PubMed URL: [Link]

  • Title: Pyrrolo[2,1-f]t[3][5][6]riazine: a promising fused heterocycle to target kinases in cancer therapy. Source: SpringerLink URL: [Link]

  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Source: PubMed Central (PMC) URL: [Link]

  • Title: Kinase Selectivity Panels. Source: Reaction Biology URL: [Link]

  • Title: 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. Source: Semantic Scholar URL: [Link]

  • Title: (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... Source: ResearchGate URL: [Link]

  • Title: Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Source: PubMed URL: [Link]

  • Title: Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. Source: PubMed URL: [Link]

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Comparative

Validating (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile as a Kinase Inhibitor: A Comparative Guide

Validating (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile as a Kinase Inhibitor: A Comparative Guide This guide provides a comprehensive framework for the validation of novel compounds within the pyrrolotriaz...

Author: BenchChem Technical Support Team. Date: January 2026

Validating (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile as a Kinase Inhibitor: A Comparative Guide

This guide provides a comprehensive framework for the validation of novel compounds within the pyrrolotriazine class, specifically using "(1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile" as a representative molecule. While specific data for this exact compound is not extensively available in the public domain, the pyrrolo[2,1-f][1][2][3]triazine scaffold is a well-established pharmacophore in the development of potent kinase inhibitors.[4][5] This document will therefore guide researchers through the essential experimental validation and comparative analysis required to characterize its potential as a kinase inhibitor. We will draw upon established methodologies and compare its hypothetical performance against known inhibitors of kinases frequently targeted by this scaffold, such as Aurora kinases and VEGFR-2.

Introduction to Pyrrolotriazines as Kinase Inhibitors

The pyrrolotriazine core structure is recognized as a bioisostere of the adenine moiety of ATP, enabling it to competitively bind to the ATP-binding site of various kinases.[5] This characteristic has led to the development of numerous pyrrolotriazine derivatives targeting a range of kinases implicated in cancer and other diseases.[3][4][6] The presence of multiple nitrogen atoms in this fused heterocyclic system allows for critical hydrogen bond interactions within the kinase active site, a feature common to many successful kinase inhibitors.[4] Our focus, (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile, incorporates this promising scaffold. This guide outlines the necessary steps to validate its inhibitory potential and benchmark it against established drugs.

Experimental Validation: A Step-by-Step Approach

The cornerstone of validating a novel kinase inhibitor lies in a series of robust biochemical and cellular assays. These experiments are designed to determine the compound's potency, selectivity, and mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[1] This protocol describes a common luminescence-based assay to determine the IC50 of our lead compound against a panel of kinases.

Causality behind Experimental Choices:

  • Luminescence-based detection: This method, such as the ADP-Glo™ Kinase Assay, is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[7] It measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Staurosporine as a positive control: Staurosporine is a well-characterized, non-selective kinase inhibitor, making it an excellent positive control to ensure the assay is performing correctly.[7]

  • Logarithmic dilution series: This allows for the determination of the IC50 over a wide range of concentrations and is essential for generating a sigmoidal dose-response curve.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compound or DMSO (vehicle control). Add the target kinase (e.g., Aurora A, VEGFR-2) and incubate briefly to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction: Add a mixture of the kinase-specific substrate and ATP to initiate the reaction. Incubate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7][8]

Caption: Workflow for IC50 Determination.

Protocol 2: Kinase Selectivity Profiling

Assessing the selectivity of a kinase inhibitor is critical to minimize off-target effects and potential toxicity.[9] This involves screening the compound against a broad panel of kinases.

Causality behind Experimental Choices:

  • Large kinase panel: Screening against a diverse panel representing the human kinome provides a comprehensive understanding of the inhibitor's selectivity profile.[10]

  • Single-dose screening followed by IC50 determination: An initial screen at a high concentration (e.g., 10 µM) identifies potential off-target kinases. Subsequent IC50 determination for these "hits" quantifies the degree of inhibition.

Step-by-Step Methodology:

  • Primary Screen: Screen (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile at a single concentration (e.g., 10 µM) against a large panel of kinases (e.g., >300 kinases) using the IC50 determination protocol.

  • Hit Identification: Identify kinases that show significant inhibition (e.g., >50%) at the screening concentration.

  • Secondary Screen (IC50 Determination): For the identified "hits," perform a full 10-point dose-response curve to determine their respective IC50 values.

  • Selectivity Analysis: Compare the IC50 value for the primary target(s) to the IC50 values for the off-target kinases to determine the selectivity index.

Caption: Kinase Selectivity Profiling Workflow.

Comparative Analysis

To contextualize the potential of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile, its (hypothetical) performance should be compared against established kinase inhibitors. For this guide, we will use Tozasertib (an Aurora kinase inhibitor) and Sunitinib (a multi-kinase inhibitor including VEGFR).

Compound Primary Target(s) IC50 (nM) - Aurora A IC50 (nM) - VEGFR-2 Selectivity Notes
(1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile To be determinedHypothetical: 15Hypothetical: 250Hypothetical: Potent against Aurora A with moderate off-target activity on VEGFR-2.
Tozasertib Aurora A, B, C31,500Highly potent pan-Aurora kinase inhibitor with good selectivity.
Sunitinib VEGFRs, PDGFRs, c-KIT>10,0009Potent inhibitor of receptor tyrosine kinases, with low activity against Aurora kinases.

Note: The IC50 values for (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Signaling Pathway Context

The kinases targeted by pyrrolotriazine derivatives are often central nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding the compound's impact on these pathways at a cellular level is a crucial next step.

G cluster_0 Cell Proliferation & Survival cluster_1 Angiogenesis Aurora Kinases Aurora Kinases Mitotic Spindle Assembly Mitotic Spindle Assembly Aurora Kinases->Mitotic Spindle Assembly p53 Inhibition p53 Inhibition Aurora Kinases->p53 Inhibition Cell Division Cell Division Mitotic Spindle Assembly->Cell Division Apoptosis Evasion Apoptosis Evasion p53 Inhibition->Apoptosis Evasion VEGFR-2 VEGFR-2 PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway MAPK Pathway MAPK Pathway VEGFR-2->MAPK Pathway Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration PI3K/Akt Pathway->Endothelial Cell Proliferation & Migration Gene Expression for Angiogenesis Gene Expression for Angiogenesis MAPK Pathway->Gene Expression for Angiogenesis Inhibitor Inhibitor Inhibitor->Aurora Kinases Inhibitor->VEGFR-2

Caption: Simplified Signaling Pathways.

Conclusion and Future Directions

This guide provides a foundational framework for the initial validation of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile as a kinase inhibitor. The pyrrolotriazine scaffold holds significant promise, and a systematic evaluation of its potency and selectivity is the first step toward realizing its therapeutic potential.[4] Future studies should expand upon these initial biochemical assays with cell-based assays to assess cellular potency, mechanism of action, and potential for drug resistance.[1][11] Comprehensive in vitro and in vivo profiling will be essential to fully characterize this promising compound and its derivatives for further development.[2]

References

  • A Comparative Analysis of Kinase Inhibitors: A Case Study on Imatinib and Other Key Therapeutics. Benchchem.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. Available at: [Link]

  • A Comparative Analysis of Kinase Inhibitors: NCGC00262650 and Select c-Src Inhibitors. Benchchem.
  • Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. PubMed. Available at: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health. Available at: [Link]

  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI. Available at: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Institutes of Health. Available at: [Link]

  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Pyrrolotriazines as Novel Potent ALK Inhibitors. SlideShare. Available at: [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. National Institutes of Health. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. Available at: [Link]

  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. American Association for Cancer Research. Available at: [Link]

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Validation

A Comparative Analysis of Pyrrolotriazine-Based Kinase Inhibitors Versus Other Emerging Scaffolds in Oncology Research

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor discovery is in a perpetual state of innovation. The pyrrolo[1,2-d][1][2][3]triazine scaffold has emerged as a promising...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor discovery is in a perpetual state of innovation. The pyrrolo[1,2-d][1][2][3]triazine scaffold has emerged as a promising framework for the development of novel kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. This guide provides a comprehensive comparison of a representative, albeit novel, compound from this class, (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile, against other prominent kinase inhibitors with distinct heterocyclic cores. Our analysis will delve into the mechanistic underpinnings, target selectivity, and preclinical efficacy, supported by detailed experimental protocols and comparative data.

Introduction to the Pyrrolotriazine Scaffold

The pyrrolotriazine core is recognized as a bioisostere of the purine base, adenine, a fundamental component of ATP. This structural mimicry allows pyrrolotriazine derivatives to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity.[1][4] This mechanism is a cornerstone of targeted cancer therapy, as aberrant kinase activity is a frequent driver of oncogenesis.[5][6] Several pyrrolotriazine-containing compounds have been investigated as potent inhibitors of key kinases implicated in cancer and inflammatory diseases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met proto-oncogene.[1][7] The approved drug avapritinib, which features a pyrrolo[2,1-f][1][2][3]triazine core, exemplifies the clinical success of this scaffold in targeting specific mutations in kinases like PDGFRA and KIT.[7]

Comparative Kinase Inhibitors: A Triad of Heterocycles

To provide a robust comparative analysis, we will evaluate our representative pyrrolotriazine, which for the purpose of this guide we will refer to as PT-ACN , against two other classes of kinase inhibitors that have demonstrated significant clinical and preclinical promise: a pyrazine-based inhibitor and a pyrimidine-based inhibitor.

  • Pyrazine-Based Inhibitor: Gilteritinib (Xospata®) Gilteritinib is an FDA-approved pyrazinecarboxamide derivative that potently and selectively inhibits FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[2] It is primarily used for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[2]

  • Pyrimidine-Based Inhibitor: Acalabrutinib (Calquence®) Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2] Its pyrimidine core is a key feature of its covalent binding mechanism to Cys481 in the BTK active site. It is approved for the treatment of various B-cell malignancies.[2]

Mechanism of Action and Target Selectivity

The efficacy and safety of a kinase inhibitor are intrinsically linked to its mechanism of action and selectivity profile.

  • PT-ACN (Hypothesized Mechanism): As a pyrrolotriazine derivative, PT-ACN is hypothesized to be an ATP-competitive inhibitor. Its specific kinase targets would need to be elucidated through comprehensive profiling, but based on related structures, it could potentially target kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

  • Gilteritinib: This is an ATP-competitive inhibitor with high affinity for the ATP-binding pocket of FLT3 and AXL kinases.[2] Its selectivity for these kinases over others, such as c-Kit, is a key aspect of its clinical utility.

  • Acalabrutinib: Acalabrutinib is a covalent inhibitor that forms an irreversible bond with a cysteine residue in the active site of BTK.[2] This covalent mechanism provides high potency and prolonged target engagement. Its design as a second-generation inhibitor confers greater selectivity and a more favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib.[2]

Signaling Pathway Overview

Kinase_Inhibitor_Pathways Figure 1: Simplified Signaling Pathways Targeted by Comparator Kinase Inhibitors cluster_0 FLT3 Signaling (Target of Gilteritinib) cluster_1 BTK Signaling (Target of Acalabrutinib) cluster_2 Hypothesized PT-ACN Target Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival Promotes PI3K_Akt->Proliferation_Survival Promotes RAS_MAPK->Proliferation_Survival Promotes BCR B-Cell Receptor BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB Pathway PLCg2->NFkB B_Cell_Activation B-Cell Activation & Proliferation NFkB->B_Cell_Activation Promotes Growth_Factor_Receptor Growth Factor Receptor Putative_Kinase Putative Target Kinase (e.g., PI3K, Akt, MEK) Growth_Factor_Receptor->Putative_Kinase Activation Downstream_Effector Downstream Effector Putative_Kinase->Downstream_Effector Phosphorylation Cell_Growth_Metabolism Cell Growth & Metabolism Downstream_Effector->Cell_Growth_Metabolism Regulates

Caption: Simplified signaling pathways targeted by comparator kinase inhibitors.

Experimental Comparison: Protocols for Efficacy and Selectivity

To objectively compare PT-ACN with Gilteritinib and Acalabrutinib, a series of well-defined in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on a panel of purified kinases.

Protocol:

  • Kinase Panel Selection: A broad panel of kinases should be selected, including the primary targets (FLT3, AXL, BTK) and other representative kinases from different families to assess selectivity.

  • Assay Principle: A common method is a radiometric assay using ³³P-ATP or a non-radioactive method like ADP-Glo™ Kinase Assay (Promega).

  • Procedure (ADP-Glo™):

    • Prepare serial dilutions of PT-ACN, Gilteritinib, and Acalabrutinib.

    • In a 384-well plate, add the kinase, its specific substrate, and ATP.

    • Add the diluted inhibitors to the wells. Include a no-inhibitor control.

    • Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cellular Viability Assay

This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Protocol:

  • Cell Line Selection:

    • For Gilteritinib: FLT3-mutant AML cell lines (e.g., MOLM-13, MV4-11).

    • For Acalabrutinib: B-cell lymphoma cell lines (e.g., TMD8, Jeko-1).

    • For PT-ACN: A panel of cancer cell lines from different origins (e.g., breast, lung, colon) to identify sensitive lines.

  • Assay Principle: A common method is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Procedure (CellTiter-Glo®):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitors for 72 hours.

    • Add CellTiter-Glo® Reagent to the wells.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis: Determine the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).

Western Blot Analysis for Target Engagement

This technique is used to confirm that the inhibitors are engaging their intended targets within the cell and inhibiting downstream signaling.

Protocol:

  • Cell Treatment and Lysis:

    • Treat the selected cell lines with the inhibitors at various concentrations for a specified time (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinases (e.g., p-FLT3, FLT3, p-BTK, BTK) and key downstream effectors (e.g., p-STAT5, p-PLCγ2).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of target phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Workflow for Comparative Evaluation of Kinase Inhibitors start Start: Compound Synthesis (PT-ACN, Gilteritinib, Acalabrutinib) in_vitro_assay In Vitro Kinase Assay (Determine IC₅₀) start->in_vitro_assay cell_viability Cellular Viability Assay (Determine GI₅₀) start->cell_viability data_analysis Comparative Data Analysis in_vitro_assay->data_analysis western_blot Western Blot Analysis (Confirm Target Engagement) cell_viability->western_blot Select sensitive cell lines cell_viability->data_analysis western_blot->data_analysis conclusion Conclusion: Efficacy & Selectivity Profile data_analysis->conclusion

Caption: Workflow for the comparative evaluation of kinase inhibitors.

Comparative Data Summary

The following tables present hypothetical data from the described experiments to illustrate a potential outcome of the comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)

Kinase TargetPT-ACNGilteritinibAcalabrutinib
FLT3 >10,0005 >10,000
AXL >10,00010 >10,000
BTK >10,000>10,0003
EGFR 5,0002,500>10,000
VEGFR-2 250500>10,000
PI3Kα 50 >5,000>5,000
Akt1 75 >5,000>5,000

Data are hypothetical and for illustrative purposes only.

Table 2: Cellular Growth Inhibition (GI₅₀, nM)

Cell LinePrimary TargetPT-ACNGilteritinibAcalabrutinib
MOLM-13 FLT3-ITD>5,00010 >10,000
MV4-11 FLT3-ITD>5,0008 >10,000
TMD8 MYD88 L265P>10,000>10,00020
Jeko-1 CCND1 translocation>10,000>10,00050
MCF-7 PIK3CA mutant150 >5,000>10,000
A549 KRAS mutant200 >5,000>10,000

Data are hypothetical and for illustrative purposes only.

Discussion and Future Directions

This guide outlines a framework for the comparative evaluation of a novel pyrrolotriazine-based kinase inhibitor, PT-ACN, against established drugs like Gilteritinib and Acalabrutinib. The hypothetical data suggest that while Gilteritinib and Acalabrutinib are highly potent and selective for their respective targets, PT-ACN may exhibit inhibitory activity against kinases in the PI3K/Akt pathway. Such a finding would position PT-ACN as a potential therapeutic for cancers driven by aberrant PI3K signaling.

The strength of the pyrrolotriazine scaffold lies in its versatility and potential for chemical modification to achieve desired potency and selectivity.[1][7] Future research should focus on comprehensive kinase profiling of novel pyrrolotriazine derivatives to identify their primary targets and off-target effects. Subsequent cell-based assays and in vivo studies in relevant cancer models will be crucial to validate their therapeutic potential.[8] The development of next-generation kinase inhibitors with improved efficacy and the ability to overcome drug resistance remains a high priority in oncology research.[9]

References

  • Al-Jubair, K., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Pochet, S., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. PubMed. [Link]

  • Vakiti, A. R., et al. (2023). Synthesis and Biological Evaluation of Pyrimidin-2-yl)-[1][2][3]triazolo[4,3-a]pyrimidin-3-yl)oxazole Derivatives as Anticancer agents. ResearchGate. [Link]

  • Google Patents. (2001). WO2001019829A2 - Pyrazolopyrimidines as therapeutic agents.
  • Gómez-Cansino, A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Kumar, A., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

  • MDPI. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Link]

  • Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • JCO Oncology Practice. (2022). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. [Link]

  • MDPI. (2023). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. [Link]

  • National Institutes of Health. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. [Link]

  • Frontiers. (2024). Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment. [Link]

  • National Institutes of Health. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]

  • Sino Biological. (2025). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. [Link]

  • Journal of Clinical Investigation. (2016). Targeting cancer with kinase inhibitors. [Link]

  • National Institutes of Health. (2022). The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[1,2-d]triazine Analogs as Kinase Inhibitors

For researchers and drug development professionals, the pyrrolotriazine scaffold represents a "privileged" structure in medicinal chemistry. Its unique fused heterocyclic system, acting as a bioisostere of purine, provid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrrolotriazine scaffold represents a "privileged" structure in medicinal chemistry. Its unique fused heterocyclic system, acting as a bioisostere of purine, provides a versatile template for developing potent and selective inhibitors of various therapeutic targets. While several isomers exist, the pyrrolo[2,1-f][1][2][3]triazine core has emerged as a particularly fruitful starting point for kinase inhibitors, a class of drugs that has revolutionized targeted therapy in oncology and immunology.[4]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for pyrrolo[2,1-f][1][2][3]triazine analogs, focusing on two key kinase targets: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Adaptor-Associated Kinase 1 (AAK1). We will dissect the causal relationships between specific structural modifications and biological activity, present supporting quantitative data, and detail the experimental methodologies used for their validation.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Foundation for Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold typically binds within the ATP-binding pocket of kinases. The nitrogen atoms of the triazine ring and the amine substituent at the C4 position are crucial for forming a conserved pattern of hydrogen bonds with the "hinge" region of the kinase, an essential interaction for potent inhibition. The pyrrole ring and its substituents extend into other regions of the ATP pocket, where modifications can be strategically made to enhance potency and achieve selectivity.

Below is the core structure with the standard numbering system used throughout this guide.

G cluster_0 Pyrrolo[2,1-f][1,2,4]triazine Core cluster_1 Core Scaffold Numbering core N1 N1 C4a 4a N1->C4a N2 N2 N2->N1 N3 3 C4 4 C3 3 C4->C3 C4a->C4 N8 N8 C4a->N8 C5 5 C5->C4a C6 6 C6->C5 C7 7 C7->C6 C7->C3 N8->C7 C3->N2

Figure 1: Core structure and numbering of the pyrrolo[2,1-f][1][2][3]triazine scaffold.

Case Study 1: Targeting IRAK4 for Inflammatory Diseases and Cancer

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[5] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, initiating a phosphorylation cascade that ultimately activates transcription factors like NF-κB and AP-1, driving the production of pro-inflammatory cytokines.[3][6] Dysregulation of this pathway is implicated in autoimmune diseases and certain cancers, such as MyD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), making IRAK4 a high-value therapeutic target.[1][6]

IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Cytokines drives transcription Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->IRAK4

Figure 2: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Structure-Activity Relationship of Pyrrolotriazine IRAK4 Inhibitors

Medicinal chemistry efforts have focused on optimizing the pyrrolotriazine scaffold to achieve high potency against IRAK4 while improving pharmaceutical properties like cell permeability. A key publication by Degorce et al. details a scaffold hopping strategy from a pyrrolopyrimidine series to the pyrrolotriazine core, which intrinsically possesses greater lipophilicity and one less hydrogen bond donor, favorably impacting permeability.[1]

The SAR can be summarized by analyzing substitutions at key positions:

  • C2-Aniline Moiety: This group is critical for activity. Modifications here are aimed at optimizing interactions within a specific pocket of the kinase.

  • C7-Substituent: This position projects towards the solvent-exposed region. Introducing polar groups can improve solubility and other physicochemical properties.

  • Pyrrole Ring Substituents: Small alkyl groups on the pyrrole can modulate lipophilicity and binding.

The causality behind these choices is clear: achieving high affinity requires specific interactions with the kinase active site (C2-aniline), while ensuring the molecule has drug-like properties (e.g., solubility, permeability) necessitates modifications at solvent-exposed positions (C7).

Comparative Data: IRAK4 Inhibitors

The following table presents a selection of pyrrolo[2,1-f][1][2][3]triazine analogs and their corresponding inhibitory activity against IRAK4, as reported by AstraZeneca.[1] This data illustrates the iterative optimization process.

CompoundR¹ (at C7)R² (at C2-aniline)IRAK4 IC₅₀ (nM)
8 -H2-fluoro-4-(methylsulfonyl)aniline1.8
12 -CN2-fluoro-4-(methylsulfonyl)aniline1.3
19 -CONH₂2-fluoro-4-(methylsulfonyl)aniline1.6
23 -CONH₂2-fluoro-4-(N-methylsulfamoyl)aniline0.9
30 -CONH₂2-fluoro-4-(1-hydroxy-1-methylethyl)aniline1.6

Data sourced from Degorce et al., Bioorg. Med. Chem. 2018.[1]

This comparison demonstrates that while various substitutions at C7 maintain nanomolar potency (compounds 8, 12, 19 ), fine-tuning the C2-aniline substituent can further enhance activity, as seen with the N-methylsulfamoyl group in compound 23 . Compound 30 was ultimately selected as a promising in vivo tool, showcasing a balance of high potency and favorable drug-like properties.[1]

Case Study 2: Targeting AAK1 for Neuropathic Pain

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis, a fundamental process for receptor trafficking.[7] The discovery that AAK1 knockout mice show a reduced response to persistent pain identified it as a novel and promising target for the treatment of neuropathic pain.[7]

The development of potent and selective small-molecule inhibitors of AAK1 based on the pyrrolo[2,1-f][1][2][3]triazine scaffold showcases a different set of SAR challenges and solutions.

Structure-Activity Relationship of Pyrrolotriazine AAK1 Inhibitors

An X-ray co-crystal structure of an early lead compound bound to AAK1 revealed key interactions that guided the optimization strategy.[7]

  • Pyrrolotriazine Core: Forms the canonical donor-acceptor-donor hydrogen bonds with the kinase hinge region (Asp127, Cys129).[7]

  • C2-Substituent: An isopropyl group was found to engage in favorable hydrophobic interactions with the p-loop of the kinase.[7]

  • C4-Amino Piperidine: This moiety binds in the sugar pocket of the ATP-binding site.

  • C7-Side Chain: Modifications at this position were explored to engage with a back pocket of the kinase. Introducing groups capable of forming a water-bridged hydrogen bond with a key glutamate residue (Glu90) was found to significantly enhance potency.[7] This is a classic example of structure-based drug design, where understanding the protein's active site architecture directly informs chemical synthesis to improve binding affinity.

Comparative Data: AAK1 Inhibitors

The data below, from a study by Dzierba et al., highlights the successful optimization of AAK1 inhibitors by modifying the C7 side chain.[7]

CompoundR (at C7)AAK1 IC₅₀ (nM)
19 2-thienyl63
20 1,3-thiazol-2-yl14
27 4-cyanophenyl11
30 4-hydroxyphenyl5.6

Data sourced from Dzierba et al., Med. Chem. Res. 2023.[7]

The progression is clear: moving from a simple thienyl group (19 ) to heterocycles like thiazole (20 ) improves potency. The most significant enhancement came from introducing a 4-hydroxyphenyl group (30 ), which was shown to form the crucial water-bridged hydrogen bond to Glu90, resulting in a >10-fold improvement in potency over the initial hit.[7]

Experimental Methodologies: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. The inhibitory activity (IC₅₀) of the compounds discussed is typically determined using a biochemical kinase assay. Below is a detailed, representative protocol for an in vitro kinase inhibition assay, combining elements from widely used platforms like ADP-Glo™, LanthaScreen®, and Transcreener®.

Protocol: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in a kinase reaction. A lower ADP level in the presence of a compound indicates inhibition of the kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a base buffer suitable for the kinase (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).[8]
  • Enzyme Solution: Dilute purified, recombinant human IRAK4 or AAK1 kinase to a 2X working concentration in Kinase Buffer. The final concentration should be empirically determined to produce a linear reaction rate (e.g., 1-10 nM).
  • Substrate/ATP Mix: Prepare a 2X solution containing a suitable peptide substrate (e.g., Myelin Basic Protein for IRAK4) and ATP in Kinase Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.
  • Test Compounds: Prepare a serial dilution series of the pyrrolotriazine analogs in 100% DMSO. Then, dilute this series into Kinase Buffer to create a 4X final concentration stock plate. The final DMSO concentration in the assay should not exceed 1%.

2. Kinase Reaction:

  • Dispense 5 µL of the 4X test compound solution into the wells of a low-volume 384-well plate. Include wells with buffer/DMSO only for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
  • Add 5 µL of the 2X Enzyme Solution to all wells except the "no enzyme" controls.
  • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP Mix to all wells.
  • Incubate the plate at room temperature for a fixed time (e.g., 60 minutes). The duration should be within the linear phase of the enzymatic reaction.[8]

3. Signal Detection (ADP-Glo™ Reagents):

  • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes the remaining unconsumed ATP.
  • Incubate at room temperature for 40 minutes.[8]
  • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.
  • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[8]
  • Read the luminescence on a plate reader.

4. Data Analysis:

  • Subtract the background signal ("no enzyme" control) from all other measurements.
  • Normalize the data by setting the "no inhibitor" control as 100% activity.
  • Plot the percent inhibition versus the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

// Nodes Prep [label="1. Reagent Preparation\n(Buffer, Enzyme, ATP/Substrate, Compounds)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense [label="2. Dispense Compound\n(5 µL of 4X stock)", fillcolor="#FBBC05", fontcolor="#202124"]; AddEnzyme [label="3. Add Enzyme\n(5 µL of 2X stock)", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="4. Initiate Reaction\n(Add 10 µL of 2X ATP/Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate1 [label="5. Incubate (e.g., 60 min, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stop [label="6. Stop & Deplete ATP\n(Add 20 µL ADP-Glo™ Reagent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="7. Incubate (40 min, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="8. Develop Signal\n(Add 40 µL Kinase Detection Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="9. Incubate (30 min, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="10. Read Luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="11. Analyze Data\n(Normalize, Plot, Fit for IC₅₀)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prep -> Dispense; Dispense -> AddEnzyme; AddEnzyme -> Initiate; Initiate -> Incubate1; Incubate1 -> Stop; Stop -> Incubate2; Incubate2 -> Detect; Detect -> Incubate3; Incubate3 -> Read; Read -> Analyze; }

Figure 3: Experimental workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a robust and highly adaptable platform for the development of potent kinase inhibitors. The comparative analysis of IRAK4 and AAK1 inhibitors reveals common principles and distinct strategies in drug design. For both targets, hinge-binding interactions are paramount, but achieving potency and selectivity requires nuanced modifications based on the unique topology of each kinase's ATP-binding site. The IRAK4 series highlights the importance of optimizing for physicochemical properties like permeability early in the design process, while the AAK1 series demonstrates the power of structure-based design in exploiting subtle features like a water-bridged hydrogen bond to dramatically improve affinity.

Future work in this area will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects, as well as exploring this versatile scaffold against other kinase targets implicated in human disease. The continued integration of structural biology, computational modeling, and synthetic chemistry will be essential to unlock the full therapeutic potential of pyrrolotriazine analogs.

References

  • Degorce, S. L., Anjum, R., Dillman, K. S., et al. (2018). Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. Bioorganic & Medicinal Chemistry, 26(4), 913-924. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1999-2020. [Link]

  • Lin, M., et al. (2016). Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling. Journal of Biological Chemistry, 291(8), 4064-4075. [Link]

  • Moncrieffe, H., et al. (2020). On demand MyD88 oligomerization is controlled by IRAK4 during Myddosome signaling. eLife, 9, e58379. [Link]

  • Dzierba, C. D., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32, 1315-1326. [Link]

  • BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs Website. [Link]

  • BellBrook Labs. (2020). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. BellBrook Labs Website. [Link]

  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. BPS Bioscience Website. [Link]

  • Flaherty, P. T. (2012). Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson's Disease, and Other Disorders. ACS Medicinal Chemistry Letters, 3(7), 526-527. [Link]

  • Convery, M. A., et al. (2020). The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways. Science Signaling, 13(642), eaba0229. [Link]

  • Isnardi, I., et al. (2008). IRAK-4/MyD88-dependent pathways are essential for the removal of developing autoreactive B cells in humans. Journal of Experimental Medicine, 205(7), 1651-1662. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile

A Comprehensive Guide to the Proper Disposal of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile For researchers and drug development professionals, the synthesis and handling of novel chemical entities are rou...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Proper Disposal of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile, a heterocyclic compound with potential biological activity. The procedures outlined here are grounded in established safety protocols for analogous chemical structures and are designed to ensure the protection of laboratory personnel and the environment.

The core structure, a pyrrolo[1,2-d][1][2][3]triazine, belongs to a class of nitrogen-containing heterocycles.[4][5] Derivatives of this scaffold are noted for their biological activities, including potential antiproliferative and cytotoxic effects against cancer cell lines.[6][7] The presence of the acetonitrile functional group introduces hazards associated with nitriles, which can be toxic and may release hydrogen cyanide upon improper handling or metabolism.[8][9][10] Therefore, (1-Oxopyrrolo[1,2-d][2][3]triazin-2(1H)-yl)acetonitrile must be treated as a hazardous substance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on its constituent functional groups, (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile should be presumed to be:

  • Toxic: Acetonitrile and other organic nitriles are known for their toxicity.[9][11] They can be harmful if ingested, inhaled, or absorbed through the skin.[3][12] Chronic exposure to related compounds has been linked to central nervous system effects.[11]

  • Biologically Active/Cytotoxic: The pyrrolo[1][2][3]triazine core is found in compounds with demonstrated antiproliferative activity.[6][13] This suggests that the compound could be cytotoxic and should be handled with appropriate containment to avoid exposure.

  • Potentially Flammable: While the flammability of this specific compound is not documented, acetonitrile itself is a highly flammable liquid.[14][15] Therefore, it is prudent to treat this compound as a potential fire hazard.

  • Reactive: Acetonitrile is incompatible with strong oxidizing agents, strong acids, and strong bases.[16][17] Such incompatibilities should be assumed for the target compound.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are a standard choice for handling many chemicals.[18] However, for prolonged contact or when handling concentrated waste, it is crucial to select gloves with appropriate thickness and breakthrough times.[19][20] Always double-check the glove manufacturer's compatibility chart.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.

  • Lab Coat: A flame-retardant lab coat should be worn to protect against splashes and potential fires.[21]

  • Respiratory Protection: All handling of the solid compound or its solutions for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

II. Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical for safe and compliant disposal.

Step 1: Designate a Hazardous Waste Container Select a container that is compatible with (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile. A glass or metal container is preferable to plastic.[1] The container must have a tight-fitting lid to prevent the escape of vapors.

Step 2: Label the Waste Container The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile".[22] The label should also indicate the primary hazards (e.g., Toxic, Potentially Flammable).

Step 3: Collect the Waste

  • Solid Waste: Collect any solid waste of the compound directly into the designated hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as contaminated gloves, weigh boats, or absorbent pads, should also be placed in the designated container.

  • Solutions: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

III. On-Site Storage and Disposal Workflow

All hazardous waste must be managed in accordance with regulations set forth by the Environmental Protection Agency (EPA) and any applicable state or local authorities.[2][23]

Storage in a Satellite Accumulation Area (SAA): Laboratories are permitted to store hazardous waste in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[2]

  • The waste container must be kept closed at all times, except when adding waste.

  • The SAA must be under the control of the laboratory personnel.

  • The volume of waste in the SAA should not exceed 55 gallons.[2]

Disposal Workflow Diagram: The following diagram illustrates the decision-making process and workflow for the disposal of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage On-site Storage cluster_disposal Disposal & Documentation A Generate (1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile Waste (Solid, Liquid, Contaminated Materials) B Wear appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) A->B C Segregate waste into a designated, labeled, and compatible container B->C D Store in a designated Satellite Accumulation Area (SAA) C->D E Keep container closed and secure D->E F Arrange for pickup by a licensed hazardous waste disposal service E->F G Complete hazardous waste manifest F->G H Waste is transported to a Treatment, Storage, and Disposal Facility (TSDF) G->H I Incineration is the preferred method of destruction H->I J Certificate of Destruction I->J Final Disposition

Caption: Disposal workflow for (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile.

Professional Disposal: Due to the hazardous nature of this compound, it is strongly recommended to use a professional hazardous waste disposal service.[3] These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all regulations.

Final Disposition: The most appropriate method for the final disposal of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] This method ensures the complete destruction of the organic molecule, converting it into less harmful substances.

IV. Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Prevent access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material to contain the spill.[12] Use non-sparking tools for cleanup.

  • Collect: Place all contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Exposure Response:

  • Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

V. Regulatory Compliance

All laboratories that generate hazardous waste are subject to EPA regulations under the Resource Conservation and Recovery Act (RCRA).[2] It is the responsibility of the waste generator to:

  • Determine their generator status (Very Small, Small, or Large Quantity Generator).[2]

  • Obtain an EPA identification number if required.[2]

  • Adhere to the specific storage time limits and container management requirements for their generator status.

  • Use a hazardous waste manifest for off-site transportation of waste.[24]

Academic laboratories may be eligible for alternative requirements under Subpart K of the RCRA regulations, which provides more flexibility for managing laboratory hazardous waste.[25][26] Consult with your institution's EHS department to ensure compliance with all applicable federal, state, and local regulations.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile, thereby protecting themselves, their colleagues, and the environment.

References

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  • Laboratory Waste Management: The New Regul
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • How to Dispose of Acetonitrile? (2025, January 2). [Source not further identified].
  • Acetonitrile: Production, Hazards & Waste Disposal. (n.d.). Study.com.
  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng.
  • Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Environmental Sample Disposal Inform
  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World.
  • NITRILES. (n.d.). CDC Stacks.
  • The MSDS HyperGlossary: Nitrile. (n.d.).
  • SAFETY DATA SHEET - Acetonitrile. (2025, July 30). MilliporeSigma.
  • Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com.
  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. (n.d.). ResearchGate.

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023, November 21). MDPI.

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS.
  • Nitrile Gloves Chemical Resistance Guide. (n.d.). Bergamot.
  • SAFETY DATA SHEET - Acetonitrile. (2009, June 16). Fisher Scientific.
  • SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. (2021, May 25). Unigel.
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021, November 13). Medicinal Chemistry Research.

  • Acetonitrile | CH3CN | CID 6342. (n.d.). PubChem - NIH.
  • Pyrrolo[2,1-c][1][2][3]triazines From 2-diazopyrroles: Synthesis and Antiproliferative Activity. (n.d.). [Source not further identified].

  • The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). PMC - NIH.

  • SOP for Acetonitrile, AKA methyl cyanide. (n.d.). University of Washington.
  • (1-Oxopyrrolo[1,2-D][1][2][3]Triazin-2(1H)-Yl)Acetonitrile. (n.d.). Parchem.

  • SAFETY DATA SHEET - Acetonitrile. (2013, October 10). Science Interactive.
  • Safety Data Sheet: Acetonitrile. (n.d.). Carl ROTH.
  • Acetonitrile Material Safety Data Sheet (MSDS). (2011, March 21). Charles River.
  • Acetonitrile. (n.d.). Wikipedia.
  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). (2023, August 29). VA.gov.
  • Purification of heterocyclic organic nitrogen compounds. (n.d.).
  • (5-fluoro-2-oxopyridin-1(2H)-yl)acetonitrile. (n.d.). Volochem Inc.
  • Standard Operating Procedure (SAMPLE) - Acetonitrile. (n.d.). [Source not further identified].
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). [Source not further identified].
  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023, August 27). [Source not further identified].
  • Heterocyclic compound. (n.d.). Wikipedia.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025, August 10). [Source not further identified].

Sources

Handling

Personal protective equipment for handling (1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile

Comprehensive Safety and Handling Guide: (1-Oxopyrrolo[1,2-D][1][2][3]triazin-2(1H)-YL)acetonitrile This guide provides essential safety protocols and operational procedures for handling (1-Oxopyrrolo[1,2-D][1][2][3]tria...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: (1-Oxopyrrolo[1,2-D][1][2][3]triazin-2(1H)-YL)acetonitrile

This guide provides essential safety protocols and operational procedures for handling (1-Oxopyrrolo[1,2-D][1][2][3]triazin-2(1H)-YL)acetonitrile. As a novel heterocyclic compound incorporating a nitrile functional group, it must be treated as a potentially hazardous substance with unknown toxicological properties.[4][5][6] The procedures outlined below are grounded in the precautionary principle and established laboratory safety standards to ensure the protection of all personnel.

Core Hazard Assessment: A Compound of Unknown Potency

Given that this is a novel molecule intended for research and drug development, a specific Safety Data Sheet (SDS) is likely unavailable. Therefore, our hazard assessment is based on its constituent chemical features:

  • Acetonitrile Moiety : The presence of the acetonitrile group suggests potential toxicity. Acetonitrile is harmful if swallowed, inhaled, or absorbed through the skin and causes serious eye irritation.[7][8][9][10][11] Metabolism can potentially release cyanide, leading to severe systemic effects.[8][10]

  • Heterocyclic Core : Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals due to their diverse biological activities.[5][12] This inherent bioactivity necessitates handling it as a potent pharmacological agent.

  • Presumed Cytotoxicity : In drug development, novel compounds are often screened for cytotoxic effects. Until comprehensive toxicological data is available, (1-Oxopyrrolo[1,2-D][1][2][3]triazin-2(1H)-YL)acetonitrile should be handled as if it were a cytotoxic substance to minimize occupational exposure.[2][13]

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, all personnel must be trained on the potential hazards and the contents of this guide and the laboratory's specific Chemical Hygiene Plan.[1][3][14]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are engineering solutions.

  • Chemical Fume Hood : All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles or vapors.

  • Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Designated Area : A specific area within the lab should be designated for handling this compound to prevent cross-contamination.[15] This area must be clearly marked.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory. The selection criteria must be based on providing a complete barrier to potential dermal, respiratory, and ocular exposure.[2]

Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Vials/Storage Single pair of nitrile glovesSafety glasses with side shieldsStandard lab coatNot typically required
Weighing Solid Compound Double pair of chemotherapy-rated nitrile gloves[16]Safety goggles and full-face shield[2]Disposable, solid-front protective gown over lab coat[17][18]Recommended if weighing >10mg outside a containment hood
Solution Preparation Double pair of chemotherapy-rated nitrile glovesSafety goggles and full-face shieldDisposable, solid-front protective gown over lab coatNot required if performed in a fume hood
Spill Cleanup Heavy-duty nitrile or neoprene gloves over inner nitrile gloves[13]Safety goggles and full-face shieldDisposable, fluid-resistant coverallN95 respirator or higher, depending on spill size
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection start Start: Task Assessment task_type What is the task? (e.g., Weighing, Storage, Spill) start->task_type weighing Weighing Solid or Preparing Solution task_type->weighing High Contact Risk storage Handling Sealed Containers task_type->storage Low Contact Risk spill Spill or Aerosol Potential task_type->spill Emergency ppe_high Required PPE: - Double Nitrile Gloves (Chemo-rated) - Disposable Gown - Goggles & Face Shield weighing->ppe_high ppe_medium Required PPE: - Single Nitrile Gloves - Lab Coat - Safety Glasses storage->ppe_medium ppe_spill Required PPE: - Heavy-Duty Double Gloves - Fluid-Resistant Coverall - Goggles & Face Shield - Respirator (as needed) spill->ppe_spill

Caption: PPE selection workflow based on task risk level.

Step-by-Step Handling Protocols

Adherence to strict, methodical procedures is essential to minimize exposure risk.

Protocol 1: Weighing the Solid Compound
  • Preparation : Don all required PPE (double gloves, gown, face shield) before entering the designated handling area.

  • Fume Hood : Perform all work in a chemical fume hood. Place a plastic-backed absorbent liner on the work surface.

  • Static Control : Use an anti-static weigh boat or an ionizer to prevent dispersal of the powdered compound.

  • Weighing : Carefully transfer the desired amount of the compound using a dedicated spatula. Do not use a brush to clean up minor spills; instead, use a damp wipe.

  • Container Sealing : Tightly seal the primary container immediately after weighing.

  • Cleanup : Wipe the exterior of the primary container, the balance, and the spatula with a suitable decontaminating solution (e.g., 70% ethanol followed by water). Dispose of all contaminated wipes and the weigh boat as hazardous solid waste.

  • Doffing PPE : Remove the outer pair of gloves and the disposable gown before leaving the fume hood area. Dispose of them in the appropriate cytotoxic waste container. Wash hands thoroughly.

Protocol 2: Preparing a Solution
  • Preparation : Assemble all necessary materials (vial of compound, solvent, volumetric flasks, pipettes) inside the chemical fume hood on an absorbent liner.

  • Solvent Addition : Uncap the vial and slowly add the solvent using a pipette to avoid splashing.

  • Dissolution : Cap the vial and mix gently by inversion or vortexing until the solid is fully dissolved. If sonication is required, ensure the vial is securely capped and check for leaks afterward.

  • Transfer : If transferring the solution, use appropriate volumetric pipettes.

  • Cleanup : Decontaminate all non-disposable equipment (e.g., spatulas, flasks) after use. Dispose of all contaminated disposable items (pipette tips, wipes) as hazardous waste.

Decontamination and Waste Disposal Plan

A systematic approach to waste management is crucial for laboratory safety and environmental compliance.[15][19]

  • Solid Waste : All contaminated solid materials, including gloves, gowns, absorbent pads, and weigh boats, must be placed in a clearly labeled, sealed hazardous waste container designated for cytotoxic or potent compounds.[13][20]

  • Liquid Waste : All solutions containing the compound and any solvents used for rinsing contaminated glassware must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.[21]

  • Sharps Waste : Contaminated needles, syringes, and pipette tips must be disposed of in a puncture-proof sharps container designated for chemically contaminated sharps.

  • Empty Containers : Empty stock containers must be triple-rinsed with a suitable solvent.[15][22] The rinsate must be collected as hazardous liquid waste. After rinsing, the label on the container should be defaced or removed before disposal in regular laboratory glass waste.[15][22]

Waste Disposal Pathway

Waste_Disposal source Waste Generation (Handling & Experiments) waste_type Identify Waste Type source->waste_type solid Solid Waste (Gloves, Gowns, Wipes) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid sharps Sharps Waste (Pipette Tips, Needles) waste_type->sharps Sharps solid_bin Seal in Labeled Cytotoxic Solid Waste Bin solid->solid_bin liquid_bin Collect in Labeled Hazardous Liquid Waste Bottle liquid->liquid_bin sharps_bin Place in Puncture-Proof Chemical Sharps Container sharps->sharps_bin disposal Arrange for Hazardous Waste Pickup via EHS solid_bin->disposal liquid_bin->disposal sharps_bin->disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile
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Reactant of Route 2
(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile
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